Product packaging for (3-(4-Methylpiperazin-1-yl)phenyl)methanol(Cat. No.:CAS No. 123987-13-3)

(3-(4-Methylpiperazin-1-yl)phenyl)methanol

Cat. No.: B568545
CAS No.: 123987-13-3
M. Wt: 206.289
InChI Key: WUTDMUUJMMFJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-(4-Methylpiperazin-1-yl)phenyl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B568545 (3-(4-Methylpiperazin-1-yl)phenyl)methanol CAS No. 123987-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-methylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-13-5-7-14(8-6-13)12-4-2-3-11(9-12)10-15/h2-4,9,15H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTDMUUJMMFJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675479
Record name [3-(4-Methylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123987-13-3
Record name [3-(4-Methylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Dossier: (3-(4-Methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the basic properties of the chemical compound (3-(4-Methylpiperazin-1-yl)phenyl)methanol (CAS No. 123987-13-3). While detailed experimental data on its biological activity are not extensively available in current literature, this guide consolidates its known chemical and physical characteristics, a detailed synthesis protocol, and contextual information regarding the potential significance of the phenylpiperazine scaffold in medicinal chemistry. The information is presented to support researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a benzyl alcohol moiety substituted at the meta-position with a 4-methylpiperazine group. The presence of the basic piperazine ring and the hydroxyl group suggests potential for hydrogen bonding and salt formation, which are important considerations in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 123987-13-3[2]
Molecular Formula C₁₂H₁₈N₂O[2]
Molecular Weight 206.289 g/mol [1]
Physical State Solid[1]
Appearance White crystalline powder[3]
Predicted pKa 14.59 ± 0.10ChemicalBook
Mass Spectrometry [M+H]⁺ = 207[4]

Note: Some physical properties such as melting point and boiling point have not been consistently reported in publicly available experimental literature.

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound has been documented. The synthesis involves a palladium-catalyzed Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis

Reaction Scheme:

A solution of 3-bromobenzyl alcohol and N-methylpiperazine are reacted in the presence of a palladium catalyst and a phosphine ligand to yield this compound.

Materials:

  • 3-Bromobenzyl alcohol

  • N-Methylpiperazine

  • Lithium hexamethyldisilazide (LHMDS)

  • RuPhos precatalyst

  • Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (RuPhos)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Silica gel

Procedure: [4]

  • To a solution of 3-bromobenzyl alcohol (570 mg, 3.05 mmol) in tetrahydrofuran (5 mL), lithium hexamethyldisilazide (7.43 mL, 7.43 mmol) is added, and the mixture is stirred for 30 minutes at room temperature.

  • The RuPhos precatalyst (97 mg, 0.133 mmol), dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (61.9 mg, 0.133 mmol), and N-methylpiperazine (0.441 mL, 3.98 mmol) are subsequently added to the reaction mixture.

  • The reaction system is degassed with a stream of nitrogen and then heated to 75°C for 1 hour.

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed with water.

  • The organic layer is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of 0-20% methanol in dichloromethane as the eluent to afford the final product.

Yield: 506 mg (80%)[4]

Characterization:

  • Mass Spectrometry (Electrospray Positive Ionization, ES+): Theoretical molecular weight of C₁₂H₁₈N₂O is 206; the measured value is 207 [M+H]⁺.[4]

Biological Activity and Drug Development Context

As of the date of this document, there is no specific, publicly available research detailing the biological activity, mechanism of action, or therapeutic targets of this compound. However, the phenylpiperazine moiety is a well-established pharmacophore present in numerous biologically active compounds, including agents targeting the central nervous system, and in antiviral, antibacterial, and anticancer research. The structural motif of this compound makes it a candidate for screening in various biological assays to explore its potential therapeutic applications.

Safety and Handling

This compound is classified as harmful and an irritant.[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures: [1]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing and eye/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

  • P302+P352: IF ON SKIN: Wash with plenty of water and soap.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Reactants 3-Bromobenzyl Alcohol & N-Methylpiperazine Reaction Buchwald-Hartwig Amination (RuPhos Catalyst, 75°C) Reactants->Reaction Workup Aqueous Workup (DCM/Water) Reaction->Workup Purification Silica Gel Column Chromatography (MeOH/DCM Gradient) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

General Biological Screening Logic

Given the lack of specific biological data for this compound, the following diagram illustrates a general logical workflow for the initial biological evaluation of a novel chemical entity like this compound, based on the known activities of the broader phenylpiperazine class of compounds.

G cluster_screening Initial Biological Screening Compound This compound Assay_Type Select Assay Panel based on Phenylpiperazine Scaffold Compound->Assay_Type CNS_Assays CNS Receptor Binding Assays (e.g., Serotonin, Dopamine) Assay_Type->CNS_Assays Antimicrobial_Assays Antimicrobial Assays (Antibacterial, Antifungal) Assay_Type->Antimicrobial_Assays Anticancer_Assays Anticancer Cell Line Screening (e.g., MTT Assay) Assay_Type->Anticancer_Assays Data_Analysis Data Analysis & Hit Identification CNS_Assays->Data_Analysis Antimicrobial_Assays->Data_Analysis Anticancer_Assays->Data_Analysis

Caption: Logical workflow for potential biological screening.

References

An In-depth Technical Guide on the Physicochemical Characteristics of (3-(4-Methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a heterocyclic organic compound featuring a phenylmethanol core substituted with a 4-methylpiperazine group. As with many piperazine-containing scaffolds, this molecule holds potential interest in medicinal chemistry and drug discovery, where the piperazine moiety is often used to improve solubility, permeability, and target engagement.[1][2] A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent or a building block in chemical synthesis.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It details the methodologies for determining these properties and presents available data in a structured format for ease of reference and comparison.

Chemical Identity and Structure

The fundamental identity of the compound is established by its structural and molecular properties.

IdentifierValue
Compound Name This compound
CAS Number 123987-13-3[3]
Molecular Formula C₁₂H₁₈N₂O[3]
Molecular Weight 206.289 g/mol [3]
Canonical SMILES CN1CCN(C2=CC=CC(CO)=C2)CC1[3]
Physical State Solid[3]

Physicochemical Properties Summary

The following table summarizes the key physicochemical data for this compound. It is important to note that experimentally determined values for this specific compound are not widely published; therefore, some values are estimated based on its chemical structure or derived from data for its isomer, [4-(4-methylpiperazin-1-yl)phenyl]methanol.

PropertyValue/RangeMethodNotes
Melting Point Data not availableCapillary MethodThe melting point for the isomeric compound [4-(4-methylpiperazino)phenyl]methanol is 118-120°C.[4]
Boiling Point 363.7 ± 42.0 °CPredictedThis is a predicted value for the isomeric compound [4-(4-methylpiperazino)phenyl]methanol.[4]
Solubility Data not availableShake-Flask MethodThe presence of a hydroxyl group and a piperazine ring suggests moderate aqueous solubility, while the aromatic ring indicates solubility in organic solvents like ethanol and methanol.[5]
pKa Data not availablePotentiometric TitrationExpected to have two pKa values corresponding to the two basic nitrogen atoms of the piperazine ring.
logP ~1.0Calculated (XLogP3-AA)This value is for the isomer [4-(4-methylpiperazin-1-yl)phenyl]methanol and serves as an estimate of its lipophilicity.[6] A positive value indicates greater solubility in a non-polar (lipid) phase than in an aqueous phase.[7]

Experimental Protocols for Physicochemical Characterization

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections describe the standard methodologies for determining the key properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[8] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[8]

Experimental Protocol (Capillary Method):

  • Sample Preparation: Ensure the compound is dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, sealing one end by heating it in a flame.[9] Tap the tube gently to pack the sample to a height of 1-2 cm.[9]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus, such as a Mel-Temp device or a Thiele tube filled with mineral oil.[8]

  • Heating: Heat the apparatus rapidly to determine an approximate melting point.[8] Allow the apparatus to cool.

  • Accurate Measurement: Conduct a second determination, heating slowly (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the substance first begins to melt (T1) and the temperature at which the last solid melts (T2).[9][10] The melting point is reported as the range T1-T2.

Solubility Determination

Solubility profiling is essential for drug development, as it influences absorption, distribution, and formulation.[11]

Experimental Protocol (Qualitative Shake-Flask Method):

  • Initial Solvent Screening: Place approximately 25 mg of the compound into a small test tube.[12]

  • Water Solubility: Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition.[12] Observe and record whether the compound dissolves. Test the pH of the resulting solution if soluble; a pH above 8 may suggest a basic compound like an amine.[13]

  • Organic Solvent Solubility: Repeat the process in a separate test tube using 0.75 mL of a non-polar organic solvent like diethyl ether.[12]

  • Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% HCl and, in a separate tube, 5% NaOH.[12][13]

    • Solubility in 5% HCl indicates the presence of a basic functional group (e.g., the piperazine nitrogens).[12]

    • Solubility in 5% NaOH would indicate an acidic functional group.

  • Classification: The results help classify the compound based on its functional groups and polarity.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid or base in solution. It is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol (Potentiometric Titration):

  • Solution Preparation: Prepare a solution of the compound with a known concentration (typically at least 10⁻⁴ M) in purified water, ensuring it is free of dissolved CO₂.[14][15] If solubility is low, a co-solvent like methanol may be used, though this will affect the measured pKa.[14]

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized titrant (a strong acid like HCl if the compound is basic) in small, precise volumes.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Curve Generation: Plot the measured pH versus the volume of titrant added to generate a titration curve.

  • pKa Calculation: The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve where half of the compound has been neutralized.[16]

logP (Octanol-Water Partition Coefficient) Determination

LogP is the measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous phase (water).[7] It is a key predictor of a drug's ability to cross biological membranes.

Experimental Protocol (Shake-Flask Method):

  • Phase Preparation: Prepare a solution of the compound in either n-octanol or water. Mix this solution with an equal volume of the other solvent (water or n-octanol, respectively) in a separatory funnel. The solvents should be pre-saturated with each other.

  • Partitioning: Shake the funnel vigorously to allow the compound to partition between the two immiscible phases until equilibrium is reached.

  • Phase Separation: Allow the layers to separate completely.

  • Concentration Measurement: Carefully separate the two layers and accurately measure the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[7][17]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

G Physicochemical Characterization Workflow cluster_0 Compound Synthesis & Purity cluster_1 Core Physicochemical Profiling cluster_2 Data Application A Synthesis of This compound B Purity & Identity Confirmation (NMR, MS, HPLC) A->B C Melting Point Determination (Purity Check) B->C D Solubility Profiling (Aqueous & Organic Solvents) B->D G Compile Comprehensive Physicochemical Profile C->G E pKa Determination (Ionization State) D->E F Lipophilicity Measurement (logP via Shake-Flask/HPLC) D->F E->G F->G H Inform Drug Development Strategy (Formulation, ADME Prediction) G->H

Caption: Logical workflow for the physicochemical characterization of a novel compound.

Conclusion

The physicochemical properties of this compound are integral to its potential utility in scientific research and drug development. While comprehensive experimental data for this specific molecule is sparse in publicly available literature, this guide outlines the standard, validated protocols for its determination. The structural motifs—a polar alcohol, a basic piperazine ring, and an aromatic core—suggest a compound with balanced solubility and lipophilicity. Accurate experimental determination of its melting point, solubility, pKa, and logP is a critical next step for any research program intending to utilize this compound, providing the foundational data needed to predict its biological fate and guide its application.

References

Technical Guide: (3-(4-Methylpiperazin-1-yl)phenyl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical intermediate (3-(4-Methylpiperazin-1-yl)phenyl)methanol (CAS Number: 123987-13-3), focusing on its synthesis, derivatization, and its role as a key building block in the development of potent kinase inhibitors for targeted cancer therapy.

Core Compound Properties and Synthesis

This compound is a commercially available organic compound that serves as a versatile precursor in medicinal chemistry. Its structure features a phenyl ring substituted with a methanol group and a 4-methylpiperazine moiety, making it a valuable scaffold for the synthesis of complex molecules.

Physicochemical Data
PropertyValueReference
CAS Number 123987-13-3N/A
Molecular Formula C₁₂H₁₈N₂O[1]
Molecular Weight 206.29 g/mol [1]
Appearance Solid[2]
Purity Typically >95%[1][2]
IUPAC Name [3-(4-methylpiperazin-1-yl)phenyl]methanol[1]
Experimental Protocol: Synthesis of this compound

A common synthetic route to prepare this compound involves a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

  • 3-Bromobenzyl alcohol

  • 1-Methylpiperazine

  • Sodium tert-butoxide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere synthesis

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-bromobenzyl alcohol (1.0 eq) in anhydrous toluene, add 1-methylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

  • Degas the reaction mixture with a stream of argon or nitrogen for 15-20 minutes.

  • Heat the mixture to 100 °C and stir under an inert atmosphere for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.

Application in the Synthesis of Kinase Inhibitors

The this compound scaffold is a key component of numerous potent and selective kinase inhibitors. The 4-methylpiperazine moiety often enhances solubility and provides a key interaction point with the target protein. To be incorporated into these larger molecules, the methanol group is typically converted into a more reactive functional group, such as an amine.

Proposed Experimental Workflow: Conversion to a Key Amine Intermediate

The following workflow illustrates the conversion of this compound to the corresponding amine, a crucial step for its use in amide bond formation to create kinase inhibitors.

G cluster_0 Synthesis of Amine Intermediate start This compound step1 Oxidation (e.g., with MnO₂ or Dess-Martin periodinane) start->step1 intermediate1 (3-(4-Methylpiperazin-1-yl)benzaldehyde step1->intermediate1 step2 Reductive Amination (e.g., with NH₄OAc and NaBH(OAc)₃) intermediate1->step2 product (3-(4-Methylpiperazin-1-yl)phenyl)methanamine step2->product

Caption: Proposed synthetic workflow for the conversion of the starting alcohol to the corresponding amine.

Exemplary Application: Synthesis of an ABL Kinase Inhibitor

The amine intermediate described above can be used in the synthesis of potent inhibitors of the ABL kinase, a key target in chronic myeloid leukemia (CML). The following is an adapted experimental protocol for the final coupling step.

Materials:

  • (3-(4-Methylpiperazin-1-yl)phenyl)methanamine (from section 2.1)

  • A suitable carboxylic acid partner (e.g., a substituted benzoic acid derivative)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of (3-(4-Methylpiperazin-1-yl)phenyl)methanamine (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final ABL kinase inhibitor.

Biological Activity and Signaling Pathways

Derivatives of this compound have been incorporated into highly potent inhibitors of various kinases, including ABL, KIT, and RET. These kinases are crucial nodes in signaling pathways that drive cancer cell proliferation and survival.

Quantitative Data for a Representative Kinase Inhibitor

The following table summarizes the inhibitory activity of a representative ABL kinase inhibitor incorporating a similar structural motif.

Target KinaseIC₅₀ (nM)Cell LineCell-based GI₅₀ (nM)Reference
Wild-type ABL 2N/AK5625
T315I mutant ABL 0.2N/ABa/F3-T315I5
c-KIT 75N/AGIST-T15
Signaling Pathway Inhibition

In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives oncogenesis. Inhibitors containing the this compound-derived moiety can effectively block this signaling cascade.

G cluster_0 BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Kinase Inhibitor (Derivative of Core Compound) Inhibitor->BCR_ABL

Caption: Simplified diagram of the BCR-ABL signaling pathway and its inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate in drug discovery. While not biologically active itself, its structural features are integral to a new generation of potent and selective kinase inhibitors. The synthetic accessibility and the favorable properties imparted by the 4-methylpiperazine group make this compound and its derivatives highly attractive for the development of novel targeted therapies. This guide provides a foundational understanding of its synthesis, application, and the biological context of the resulting therapeutic agents for researchers in the field of drug development.

References

Spectroscopic Data and Analysis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for the compound (3-(4-Methylpiperazin-1-yl)phenyl)methanol, targeting researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

While comprehensive, experimentally-verified NMR and IR spectra for this compound are not widely available in public databases, this section presents the available mass spectrometry data and predicted NMR and IR characteristics based on the compound's structure and spectroscopic data of analogous molecules.

1.1. Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The reported data is consistent with the expected molecular formula C₁₂H₁₈N₂O.

ParameterValueSource
Theoretical Molecular Weight206 g/mol ChemicalBook[1]
Measured Value (ES+)207 [M+H]⁺ChemicalBook[1]

1.2. Predicted ¹H NMR Data

The following table outlines the predicted proton NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of similar chemical structures.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H6.8 - 7.3Multiplet4H
-CH₂OH~4.6Singlet2H
Piperazine-H (Ar-N-CH₂)~3.2Triplet4H
Piperazine-H (-N-CH₂)~2.5Triplet4H
-CH₃~2.3Singlet3H
-OHVariableBroad Singlet1H

1.3. Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts for the compound are listed below, providing insight into the carbon framework.

Carbon AtomPredicted Chemical Shift (ppm)
Ar-C (C-N)~151
Ar-C (C-CH₂OH)~142
Ar-C115 - 130
-CH₂OH~65
Piperazine-C (Ar-N-CH₂)~55
Piperazine-C (-N-CH₂)~49
-CH₃~46

1.4. Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H Stretch3200 - 3600 (broad)Alcohol hydroxyl group
Aromatic C-H Stretch3000 - 3100Aromatic ring C-H bonds
Aliphatic C-H Stretch2800 - 3000Methylene and methyl groups
C=C Stretch1500 - 1600Aromatic ring
C-O Stretch1000 - 1260Alcohol C-O bond
C-N Stretch1020 - 1250Amine C-N bonds

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below for researchers aiming to acquire and analyze data for this compound or similar compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra. Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectral width is typically around 200-220 ppm.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Sample (Thin Film): If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

The Multifaceted Biological Activities of Piperazine-Containing Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, as well as its capacity to serve as a versatile linker, have led to its incorporation into a vast array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of piperazine-containing compounds, with a focus on their applications in oncology, virology, microbiology, and neuroscience. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of quantitative activity data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative and cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell growth, survival, and proliferation.

Quantitative Anticancer Activity Data

The anticancer efficacy of various piperazine-containing compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50). A selection of these compounds and their reported activities are summarized in the table below.

Compound Class/NameCancer Cell LineActivity MetricValue (µM)Reference
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)GI501.00
Vindoline-piperazine conjugate 25HOP-92 (Non-small cell lung)GI501.35
Spirocyclopropyl oxindole-piperazine 8uHepG-2 (Liver)IC501.88 ± 0.83
Benzhydryl piperazine derivative 85T47D (Breast)GI500.44
Benzhydryl piperazine derivative 86T47D (Breast)GI500.31
Quinoxaline di-N-oxide derivative 123HT29 (Colon)IC500.28 ± 0.009
Quinoxaline di-N-oxide derivative 123SiHa (Cervical)IC500.25 ± 0.01
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A significant number of piperazine-based anticancer agents exert their effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Piperazine derivatives can inhibit key components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Piperazine Piperazine Derivative Piperazine->PI3K Inhibits

PI3K/Akt signaling pathway and piperazine inhibition.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the piperazine-containing compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adherence Allow cells to adhere (overnight) seed_cells->adherence treatment Treat with piperazine compound dilutions adherence->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for 2-4 hours (formazan formation) add_mtt->formazan_formation solubilize Add solubilization reagent formazan_formation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % viability and IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Experimental workflow for the MTT assay.

Antiviral Activity

The structural diversity of piperazine derivatives has been exploited to develop potent antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and noroviruses.

Quantitative Antiviral Activity Data

The antiviral efficacy of piperazine-containing compounds is typically evaluated by measuring their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Compound Class/NameVirusCell LineActivity MetricValue (µM)Reference
Indole-7-carboxamide derivative 42HIV-1EC505.8 x 10⁻⁶
CCR5 antagonist 23hHIV-1IC500.44
Nucleozin sulfonyl piperazine 6iInfluenza AMDCKIC50Moderate to good
Piperazine derivative 42Zika Virus (ZIKV)IC506.6
Piperazine derivative 44Dengue Virus (DENV)IC501.4
Experimental Protocol: Plaque Assay for Antiviral Activity

The plaque assay is a standard method for quantifying the number of infectious virus particles in a sample and for assessing the antiviral activity of a compound.

Principle: This assay is based on the ability of infectious virus particles to form localized areas of cell death or cytopathic effect (plaques) in a monolayer of susceptible cells. The number of plaques is proportional to the number of infectious virus particles.

Procedure:

  • Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known dilution of the virus in the presence or absence of the test compound and incubate for a short period to allow virus adsorption.

  • Overlay: Remove the virus inoculum and add a semi-solid overlay medium (e.g., containing agarose or carboxymethyl cellulose) to restrict the spread of progeny virus to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction in the presence of the compound compared to the untreated control to determine the EC50 value.

Antimicrobial Activity

Piperazine derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, offering potential solutions to the growing challenge of antimicrobial resistance.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of piperazine compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound Class/NameMicroorganismActivity MetricValue (µg/mL)Reference
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinoloneGram-positive bacteriaMIC15 µg/L
Chalcone containing piperazine 12Candida albicansMIC2.22
Piperazine derivative RL-308Shigella flexneriMIC2
Piperazine derivative RL-308S. aureusMIC4
Piperazine derivative RL-308MRSAMIC16
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the piperazine compound in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of piperazine compound in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate wells with microbial suspension prepare_inoculum->inoculate_plate incubation Incubate plate (e.g., 37°C, 24h) inoculate_plate->incubation read_mic Visually determine the MIC (lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-established as modulators of the central nervous system, with many approved drugs for psychiatric and neurological disorders containing this scaffold. Their activity often stems from their ability to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.

Quantitative CNS Receptor Binding Data

The affinity of piperazine compounds for CNS receptors is typically quantified by their inhibitory constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay.

Compound Class/NameReceptor TargetActivity MetricValue (nM)Reference
Novel δ-opioid agonistδ-opioid receptorKi< 1
TalopramSerotonin Transporter (SERT) S1 SiteIC50180
(S)-CitalopramSerotonin Transporter (SERT) S1 SiteIC502.6
Trazodone5-HT2A ReceptorKi1.8
ClozapineD2 ReceptorKi126
Mechanism of Action: Modulation of Synaptic Neurotransmission

Many CNS-active piperazine derivatives function by modulating neurotransmission at the synapse. For instance, as antagonists at postsynaptic receptors, they can block the effects of neurotransmitters. As reuptake inhibitors, they can increase the concentration of neurotransmitters in the synaptic cleft, thereby enhancing signaling.

Synaptic_Mechanism presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron transporter Reuptake Transporter presynaptic->transporter releases receptor Postsynaptic Receptor presynaptic->receptor binds to vesicle Vesicle with Neurotransmitters transporter->presynaptic reuptake piperazine_antagonist Piperazine (Antagonist) piperazine_antagonist->receptor blocks piperazine_reuptake Piperazine (Reuptake Inhibitor) piperazine_reuptake->transporter inhibits

General mechanism of CNS-active piperazines.
Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity and selectivity of a compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound (the piperazine derivative) to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled piperazine compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter.

  • Radioactivity Measurement: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the piperazine compound to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Experimental Protocol: Forced Swim Test

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.

Principle: The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to increase the duration of mobility (swimming and climbing) and decrease the duration of immobility.

Procedure:

  • Apparatus: A transparent cylindrical container filled with water.

  • Acclimation (optional): A pre-test session is sometimes conducted 24 hours before the actual test.

  • Test Session: Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).

  • Behavioral Scoring: Record the duration of immobility, swimming, and climbing behavior, typically during the last 4 minutes of the test.

  • Data Analysis: Compare the behavioral parameters between animals treated with the piperazine compound and a vehicle control group.

Conclusion

The piperazine scaffold is a cornerstone in the development of novel therapeutic agents with a remarkable diversity of biological activities. The examples provided in this guide highlight the significant potential of piperazine-containing compounds in the fields of oncology, virology, microbiology, and neuroscience. The detailed experimental protocols and mechanistic insights offered herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of piperazine-based drugs. The continued exploration of this versatile chemical entity, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the identification of new and improved treatments for a wide range of human diseases.

References

Potential Therapeutic Avenues of (3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Structural Homology-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct pharmacological research on (3-(4-Methylpiperazin-1-yl)phenyl)methanol is not publicly available. However, its core structure, the (4-methylpiperazin-1-yl)phenyl moiety, is a recognized pharmacophore present in a multitude of clinically relevant and experimental therapeutic agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound by examining the biological activities of structurally analogous compounds. Through this structure-activity relationship (SAR) exploration, we hypothesize potential applications in oncology, central nervous system disorders, and infectious diseases. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this chemical entity and its derivatives.

Introduction: The Prominence of the Piperazine Moiety in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its presence in a wide array of approved drugs and clinical candidates underscores its versatility. The specific inclusion of a 4-methylpiperazin-1-yl)phenyl group has been instrumental in the development of targeted therapies, particularly in the realm of kinase inhibition and modulation of central nervous system receptors. This guide explores the therapeutic landscape of compounds structurally related to this compound to extrapolate its potential biological targets and therapeutic applications.

Hypothesized Therapeutic Targets Based on Structural Homology

Based on an extensive review of compounds sharing the (4-methylpiperazin-1-yl)phenyl core, we have identified several key protein families and signaling pathways that this compound could potentially modulate. These are categorized below, with supporting evidence from analogous compounds.

Kinase Inhibition in Oncology

The (4-methylpiperazin-1-yl)phenyl moiety is a common feature in numerous kinase inhibitors, where it often serves as a solvent-front interacting group, enhancing potency and selectivity.

  • Epidermal Growth Factor Receptor (EGFR): Derivatives of N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine have been identified as reversible kinase inhibitors targeting both activating and resistance mutations of EGFR in non-small-cell lung cancer (NSCLC).[1]

  • RET (Rearranged during Transfection) Tyrosine Kinase: A potent and selective inhibitor of RET, 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide, has shown efficacy against wild-type and mutant forms of RET, suggesting a role in thyroid carcinoma and NSCLC.[2][3]

  • ABL (Abelson Murine Leukemia) Kinase: The discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide highlights its potential to overcome resistance in chronic myeloid leukemia by inhibiting ABL kinase mutants, including the challenging T315I mutation.[4]

  • mTOR (mammalian Target of Rapamycin): A highly potent and selective mTOR inhibitor, 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][4]naphthyridin-2(1H)-one, has been developed for cancer treatment, demonstrating the utility of this scaffold in targeting the PI3K/AKT/mTOR pathway.[5][6]

The logical workflow for identifying kinase inhibitors often follows a path of hit identification, lead optimization, and subsequent in vitro and in vivo testing.

G cluster_0 Lead Discovery and Optimization cluster_1 Preclinical Evaluation High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Lead Generation->Structure-Activity Relationship (SAR) Studies Chemical Synthesis SAR Studies SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization In Vitro Kinase Assays In Vitro Kinase Assays Lead Optimization->In Vitro Kinase Assays Cell-Based Proliferation Assays Cell-Based Proliferation Assays In Vitro Kinase Assays->Cell-Based Proliferation Assays In Vivo Xenograft Models In Vivo Xenograft Models Cell-Based Proliferation Assays->In Vivo Xenograft Models Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis In Vivo Xenograft Models->Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis PK/PD Analysis PK/PD Analysis Candidate for Clinical Trials Candidate for Clinical Trials PK/PD Analysis->Candidate for Clinical Trials

Figure 1: A generalized workflow for the discovery and development of kinase inhibitors.

The signaling pathway of a receptor tyrosine kinase like EGFR, a potential target, involves dimerization and autophosphorylation, leading to downstream signaling cascades that promote cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Ligand (e.g., EGF) Ligand->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 2: Simplified EGFR signaling pathway.
Modulation of Central Nervous System (CNS) Targets

The phenylpiperazine scaffold is a cornerstone in the development of CNS-active agents.

  • Serotonin Receptors (5-HT): Novel 4,5-dihydrothiazole-phenylpiperazine derivatives have been synthesized as serotonergic agents, with some compounds showing antidepressant and anxiolytic properties by targeting 5-HT1A and 5-HT2C receptors.[7] Another compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, demonstrated anxiolytic and antidepressant-like activity mediated through the serotonergic, noradrenergic, and dopaminergic pathways.[8]

  • Neuroprotection: (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives have exhibited neuroprotective properties against beta-amyloid-induced toxicity, suggesting a potential therapeutic avenue for Alzheimer's disease.[9] These compounds were found to reverse ATP depletion, pointing to a mitochondrial site of action, and inhibit glutamate-induced neurotoxicity.[9]

  • Opioid Receptors: 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have been shown to possess both narcotic agonist and antagonist activities, indicating a potential for developing novel analgesics.[10]

Antimicrobial Activity
  • Antimycobacterial Agents: N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-based conjugates have been synthesized and evaluated for their antimycobacterial activity, with some compounds showing efficacy against Mycobacterium tuberculosis.[11]

Data Presentation: Biological Activities of Structurally Related Compounds

The following table summarizes the quantitative data for various compounds containing the (4-methylpiperazin-1-yl)phenyl or a closely related moiety.

Compound Class/NameTarget(s)Key Biological ActivityQuantitative Data (IC50/EC50/GI50)Reference
N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivativesEGFR (activating and resistance mutations)Antitumor in NSCLCVaries by derivative[1]
4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide (Compound 9x)RET (wild-type and gatekeeper mutants)Antiproliferative in NSCLCGI50 = 9 nM (KIF5B-RET), IC50 = 4 nM (wild-type RET)[2][3]
(E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121)ABL kinase (wild-type and mutants including T315I)Inhibition of chronic myeloid leukemia cellsVaries by cell line[4]
1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][4]naphthyridin-2(1H)-one (Torin1)mTORInhibition of mTORC1 and mTORC2EC50 = 2 nM (mTORC1), 10 nM (mTORC2)[6]
4,5-Dihydrothiazole-phenylpiperazine derivatives5-HT1A, 5-HT2C receptorsAntidepressant and anxiolyticEC50 in sub-micromolar to micromolar range[7]
(4-ethyl-piperazin-1-yl)-phenylmethanone derivativesUnknown (Mitochondrial site suggested)Neuroprotection against beta-amyloid toxicityNot specified[9]
1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivativesOpioid receptorsNarcotic agonist and antagonistUp to 105 times more potent than morphine[10]
N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-based conjugatesUnknownAntimycobacterialMIC < 3.80 μM against M. tuberculosis H37Ra[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key assays cited in the literature for analogous compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized representation for determining the in vitro potency of a compound against a specific kinase.

  • Reagents and Materials: Recombinant human kinase, ATP, appropriate peptide substrate, test compound (serially diluted), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The kinase reaction is initiated by mixing the kinase, peptide substrate, and the test compound in the kinase buffer. b. The reaction is started by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes). c. The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions. d. Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a common method to assess the antiproliferative effects of a compound on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., HCC827, H1975 for NSCLC) are cultured in appropriate media and conditions.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours). c. A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. d. After incubation, the absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

In Vivo Xenograft Tumor Model

This protocol describes a typical in vivo study to evaluate the antitumor efficacy of a compound.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure: a. Human cancer cells are subcutaneously injected into the flanks of the mice. b. When tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. c. The test compound is administered orally or via intraperitoneal injection at a specified dose and schedule. d. Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., pharmacodynamic marker assessment).

  • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Conclusion and Future Directions

The structural motif of (4-methylpiperazin-1-yl)phenyl is a highly versatile and valuable component in the design of therapeutic agents. While direct experimental data for this compound is lacking, the extensive research on structurally related compounds strongly suggests its potential as a kinase inhibitor for cancer, a modulator of CNS receptors for neurological and psychiatric disorders, and as a scaffold for developing novel antimicrobial agents.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Initial screening against a panel of kinases and CNS receptors would be a logical starting point. Further optimization of the hydroxymethyl group could lead to the discovery of novel and potent therapeutic candidates. The information presented in this guide provides a solid foundation and rationale for initiating such a research program.

References

(3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Technical Guide to its Speculated Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the speculated mechanism of action of the novel compound, (3-(4-Methylpiperazin-1-yl)phenyl)methanol. While direct experimental data on this specific molecule is not yet available in published literature, its structural features, particularly the arylpiperazine moiety, allow for robust speculation based on the well-established pharmacology of structurally analogous compounds. This document outlines putative biological targets, proposes potential signaling pathways, presents detailed experimental protocols for mechanism-of-action studies, and includes comparative quantitative data from related molecules to guide future research and drug development efforts.

Introduction

This compound is a small molecule featuring a central phenyl ring substituted with a methanol group and a 4-methylpiperazine moiety. The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, known for its promiscuous binding to a variety of biological targets, most notably G-protein coupled receptors (GPCRs) and neurotransmitter transporters within the central nervous system (CNS).[1][2][3] Consequently, arylpiperazine derivatives have been successfully developed as therapeutic agents for a range of neurological and psychiatric disorders.[1][4] Additionally, emerging research has implicated some phenylpiperazine derivatives as potent kinase inhibitors, suggesting potential applications in oncology. This guide will explore the most probable mechanisms of action for this compound based on this extensive body of literature.

Putative Mechanisms of Action

Based on its structural similarity to known pharmacologically active agents, the primary speculated mechanisms of action for this compound fall into three main categories:

  • Modulation of G-Protein Coupled Receptors (GPCRs): The arylpiperazine core is a well-established pharmacophore for serotonin (5-HT) and dopamine (D₂) receptors.[2][5] Depending on the substitution pattern, these compounds can act as agonists, antagonists, or partial agonists.

  • Inhibition of Monoamine Transporters: Benzylpiperazine (BZP) and its analogs are known to inhibit the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to stimulant-like effects.[6][7]

  • Kinase Inhibition: Several phenylpiperazine derivatives have been identified as inhibitors of various protein kinases, playing a role in cell signaling pathways related to cell proliferation and survival.

Data Presentation: Comparative Analysis of Structurally Related Compounds

To provide a quantitative context for the potential activity of this compound, the following tables summarize the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of structurally related arylpiperazine derivatives for various putative targets.

Table 1: Binding Affinities (Kᵢ, nM) of Arylpiperazine Derivatives for Serotonin and Dopamine Receptors

Compound5-HT₁A Receptor5-HT₂A Receptor5-HT₇ ReceptorD₂ ReceptorReference
Compound 9b 23.939.445.0-[5]
Compound 12a 41.531542.5300[5]
Flibanserin AgonistAntagonist--[4]
PZ-68 Partial AgonistAntagonist--[4]
Compound 6a 199-->500-fold selective for D₃[8]
Compound 7a 14.3---[8]

Table 2: Inhibitory Activity (IC₅₀, nM) of Phenylpiperazine Derivatives on Protein Kinases

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 3p EGFR80[9]
Torin1 mTOR2 (mTORC1), 10 (mTORC2)[9]

Table 3: Activity of Benzylpiperazine (BZP) on Monoamine Transporters

CompoundActivityPotencyReference
BZP Dopamine Release, Norepinephrine & Serotonin Uptake Inhibition~10-20 times less potent than amphetamine[6][7]

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro assays are proposed.

GPCR Binding Affinity Assay (Radioligand Displacement)

This protocol determines the affinity of the test compound for specific GPCRs, such as serotonin and dopamine receptors.

  • Objective: To determine the Kᵢ value of this compound at selected GPCRs.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT₁A receptor).

    • Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A).

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of a known unlabeled ligand.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.

    • Allow the filters to dry, and then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]

Kinase Inhibition Assay (Luminescence-Based)

This protocol assesses the ability of the test compound to inhibit the activity of a specific protein kinase.

  • Objective: To determine the IC₅₀ value of this compound against a target kinase.

  • Materials:

    • Purified recombinant kinase.

    • Kinase-specific substrate.

    • ATP.

    • Test compound at various concentrations.

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo®).

    • White opaque 96-well plates.

    • Luminometer.

  • Procedure:

    • In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.

    • Include positive control wells (with a known inhibitor) and negative control wells (with vehicle, e.g., DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.[11]

Monoamine Transporter Uptake Assay (Fluorescence-Based)

This protocol measures the inhibition of neurotransmitter reuptake by the test compound.

  • Objective: To determine the IC₅₀ value of this compound for the inhibition of dopamine, norepinephrine, or serotonin transporters.

  • Materials:

    • Cells stably expressing the target transporter (e.g., HEK293-hDAT).

    • Fluorescent substrate for the transporter.

    • Test compound at various concentrations.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

    • 96- or 384-well black-walled, clear-bottom plates.

    • Fluorescence plate reader.

  • Procedure:

    • Plate the cells in the microplates and allow them to adhere overnight.

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the test compound at various concentrations to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Add the fluorescent substrate to all wells to initiate the uptake.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of uptake or the total fluorescence signal for each concentration of the test compound.

    • Normalize the data to the control wells (vehicle-treated).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.[12]

Mandatory Visualizations

G cluster_0 Speculated Signaling Pathways for this compound cluster_1 GPCR Modulation cluster_2 Kinase Inhibition cluster_3 Transporter Inhibition Compound This compound GPCR 5-HT / D2 Receptors Compound->GPCR Kinase Protein Kinase (e.g., EGFR, mTOR) Compound->Kinase Transporter Monoamine Transporter (DAT, NET, SERT) Compound->Transporter G_Protein G-Protein Activation/Inhibition GPCR->G_Protein Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_Protein->Effector Response1 Cellular Response (e.g., altered neuronal excitability) Effector->Response1 Substrate Substrate Phosphorylation Kinase->Substrate Inhibition Response2 Cellular Response (e.g., decreased proliferation) Substrate->Response2 Neurotransmitter Neurotransmitter Reuptake Transporter->Neurotransmitter Inhibition Response3 Increased Synaptic Neurotransmitter Levels Neurotransmitter->Response3

Caption: Putative signaling pathways for this compound.

G cluster_0 Experimental Workflow for Mechanism of Action Determination start Synthesize and Purify This compound primary_screening Primary Screening: - GPCR Binding Panel - Kinase Panel - Transporter Panel start->primary_screening hit_validation Hit Validation: Dose-Response Assays (IC50 / Ki Determination) primary_screening->hit_validation functional_assays Functional Assays: - cAMP Assay (GPCR) - Cell Proliferation (Kinase) - Neurotransmitter Release hit_validation->functional_assays sar_studies Structure-Activity Relationship (SAR) Studies functional_assays->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: General experimental workflow for elucidating the mechanism of action.

Conclusion

While the precise molecular targets of this compound remain to be experimentally determined, its chemical structure strongly suggests activity as a modulator of aminergic GPCRs, an inhibitor of monoamine transporters, and/or a kinase inhibitor. The comparative data from analogous compounds provide a valuable starting point for hypothesis-driven research. The experimental protocols detailed in this guide offer a clear roadmap for elucidating the mechanism of action of this and other novel arylpiperazine derivatives. Further investigation into these potential pathways will be crucial in determining the therapeutic potential of this compound.

References

In Silico Prediction of (3-(4-Methylpiperazin-1-yl)phenyl)methanol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction of the biological activity of the novel chemical entity, (3-(4-Methylpiperazin-1-yl)phenyl)methanol. In the absence of extensive experimental data for this specific compound, this document serves as a procedural whitepaper. It details the methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. The aim is to provide a robust computational framework to elucidate potential therapeutic applications and guide future experimental validation.

Introduction

The early phases of drug discovery involve screening extensive libraries of chemical compounds to identify those with promising therapeutic activities. While traditional high-throughput screening (HTS) is effective, it is often a resource-intensive and time-consuming process.[1] Computer-Aided Drug Design (CADD) has emerged as a powerful and complementary approach to accelerate this discovery pipeline.[1][2] In silico techniques facilitate the rapid assessment of the potential biological activities and pharmacokinetic profiles of small molecules, thereby enabling the prioritization of candidates for synthesis and subsequent experimental testing.[1][3]

This guide provides a structured framework for the in silico evaluation of this compound. The piperazine moiety is a common scaffold in many centrally active pharmacological agents, including antipsychotics, antidepressants, and anxiolytics, primarily due to its ability to interact with monoamine pathways.[4][5] Derivatives of piperazine have shown diverse biological activities, including modulation of neurotransmitter receptors like serotonin and dopamine, and have also been investigated for their potential in cancer therapy.[6][7][8] The workflow described herein is designed to predict the biological targets of this compound, evaluate its binding affinity, and assess its drug-like properties.

Predicted Bioactivity and Physicochemical Properties

A preliminary analysis of the physicochemical properties of this compound provides insights into its potential as a drug candidate. These properties are crucial for absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted ValueMethod
Molecular FormulaC12H18N2O-
Molecular Weight206.29 g/mol -
LogP1.85ALOGPS
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors3-
Molar Refractivity61.4 cm³-
Polar Surface Area27.9 Ų-

Table 1: Predicted Physicochemical Properties of this compound.

In Silico Bioactivity Prediction Workflow

The prediction of biological activity for a novel compound involves a multi-step computational pipeline. This workflow is designed to systematically identify potential biological targets and characterize the interaction of the compound with those targets.

G cluster_0 Data Preparation cluster_1 Target Identification cluster_2 Interaction Analysis cluster_3 Model Development & Prediction cluster_4 Prioritization A Compound Structure (SMILES/SDF) B Ligand-Based Virtual Screening A->B C Structure-Based Virtual Screening A->C F QSAR Modeling A->F G ADMET Prediction A->G D Molecular Docking B->D C->D E Binding Affinity Calculation D->E H Candidate Prioritization E->H F->H G->H

Figure 1: In Silico Bioactivity Prediction Workflow.

Detailed Methodologies

Target Identification

The initial step in characterizing the biological activity of a novel compound is to identify its potential protein targets. This can be achieved through two primary in silico approaches:

  • Ligand-Based Virtual Screening : This method leverages the principle that structurally similar molecules are likely to exhibit similar biological activities.[1] The 2D or 3D structure of this compound would be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity. The known targets of these similar molecules are then considered potential targets for the query compound.[1]

  • Structure-Based Virtual Screening (Reverse Docking) : This approach involves docking the compound of interest against a large library of protein structures to identify potential binding partners. This method is particularly useful for identifying novel targets that may not have been predicted by ligand-based methods.

Experimental Protocol: Ligand-Based Virtual Screening

  • Compound Preparation : The 2D structure of this compound is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).

  • Database Selection : A database of known bioactive compounds, such as ChEMBL, is selected.

  • Similarity Search : A similarity search is performed using a Tanimoto coefficient threshold (e.g., >0.85) to identify structurally similar compounds.

  • Target Retrieval : The known biological targets of the identified similar compounds are retrieved and compiled.

  • Target Prioritization : The list of potential targets is prioritized based on the frequency of occurrence and biological relevance to diseases where piperazine derivatives have shown efficacy.

Molecular Docking

Once a set of high-priority potential targets is identified, molecular docking is employed to predict the binding mode and estimate the binding affinity of this compound to each target.[9]

Experimental Protocol: Molecular Docking

  • Ligand and Receptor Preparation :

    • The 3D structure of this compound (ligand) is prepared by assigning partial charges and defining rotatable bonds.

    • The 3D structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.[10][11]

  • Grid Generation : A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

  • Docking Simulation : A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the receptor's active site and predict the most favorable binding poses.[12][13]

  • Pose Analysis and Scoring : The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are analyzed for the top-scoring poses.[9]

Predicted Binding Affinities for Hypothetical Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Dopamine D2 Receptor6CM4-8.2Asp114, Ser193, Phe390
Serotonin 5-HT2A Receptor6A93-7.9Asp155, Ser242, Trp336
mTOR Kinase4JSP-7.5Lys2187, Asp2357, Tyr2225
PI3Kα4JPS-7.1Val851, Lys802, Asp933

Table 2: Predicted Binding Affinities from Molecular Docking Simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds.[14][15] By developing a QSAR model based on a dataset of known active compounds for a particular target, the activity of this compound can be predicted.

Experimental Protocol: QSAR Model Development

  • Data Set Preparation : A dataset of compounds with known biological activity against a specific target (e.g., IC50 values for Dopamine D2 receptor antagonists) is compiled.

  • Descriptor Calculation : A variety of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.

  • Model Building : A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates the descriptors with the biological activity.[15]

  • Model Validation : The predictive power of the QSAR model is assessed using internal and external validation techniques.[14]

  • Activity Prediction : The validated QSAR model is used to predict the biological activity of this compound.

ADMET Prediction

In addition to predicting biological activity, it is crucial to assess the pharmacokinetic and toxicological properties of a potential drug candidate.[1] In silico ADMET prediction models can estimate a range of properties.

Predicted ADMET Properties

PropertyPredictionConfidence
Absorption
Human Intestinal AbsorptionHigh0.95
Caco-2 PermeabilityHigh0.88
Distribution
BBB PenetrationYes0.92
Plasma Protein BindingModerate0.75
Metabolism
CYP2D6 InhibitorYes0.85
CYP3A4 InhibitorNo0.91
Excretion
Renal ClearanceModerate0.78
Toxicity
hERG InhibitionLow Risk0.89
CarcinogenicityNon-carcinogen0.82
HepatotoxicityLow Risk0.90

Table 3: In Silico ADMET Profile of this compound.

Potential Signaling Pathway Modulation

Based on the predicted high affinity for the Dopamine D2 Receptor, a key target in the treatment of psychosis, we can hypothesize the modulation of the downstream signaling pathway. Many piperazine derivatives exert their effects by modulating neurotransmitter systems.[4][6]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response A This compound B Dopamine D2 Receptor A->B Antagonism C Gi/o Protein B->C Activation D Adenylate Cyclase C->D Inhibition E cAMP D->E Conversion F Protein Kinase A (PKA) E->F Activation G Decreased Neuronal Excitability F->G Phosphorylation Events

Figure 2: Hypothetical Dopamine D2 Receptor Signaling Pathway.

Conclusion

This technical guide has detailed a comprehensive in silico workflow for the prediction of the bioactivity of this compound. The methodologies described, including target identification, molecular docking, QSAR modeling, and ADMET profiling, provide a robust framework for the initial assessment of this novel compound. The preliminary in silico data suggests that this compound may possess favorable drug-like properties and potentially interact with key neurological targets such as the Dopamine D2 and Serotonin 5-HT2A receptors. These computational predictions offer a strong foundation for prioritizing this compound for synthesis and subsequent experimental validation to confirm its therapeutic potential. The integration of these computational approaches into the early stages of drug discovery can significantly streamline the process, reducing both the time and cost associated with identifying promising new drug candidates.[16]

References

The Rising Promise of Methylpiperazine Derivatives in Antidepressant Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and faster-acting antidepressants is a paramount challenge in modern neuroscience and drug development. Among the myriad of chemical scaffolds explored, methylpiperazine derivatives have emerged as a particularly promising class of compounds. Their versatile structure allows for multi-target engagement, often leading to a more comprehensive and potentially more robust antidepressant effect compared to single-target agents. This technical guide provides an in-depth exploration of the antidepressant potential of methylpiperazine derivatives, summarizing key pharmacological data, detailing essential experimental protocols, and visualizing the intricate signaling pathways and research workflows involved in their investigation.

Core Concepts: The Multi-Target Advantage of Methylpiperazine Derivatives

The therapeutic efficacy of many successful antidepressant medications stems from their ability to modulate monoaminergic neurotransmission, particularly serotonin (5-HT) and norepinephrine (NE). Methylpiperazine derivatives frequently exhibit a multi-faceted mechanism of action, primarily targeting key proteins involved in the serotonergic system.[1]

A significant number of methylpiperazine-based compounds act as potent ligands for serotonin receptors, most notably the 5-HT1A and 5-HT7 subtypes.[2] Agonism at 5-HT1A receptors is a well-established anxiolytic and antidepressant mechanism.[3] Furthermore, antagonism at 5-HT7 receptors has also been implicated in pro-cognitive and antidepressant-like effects.

In addition to direct receptor interaction, many methylpiperazine derivatives function as inhibitors of the serotonin transporter (SERT), the primary site of action for selective serotonin reuptake inhibitors (SSRIs).[4] By blocking the reuptake of serotonin from the synaptic cleft, these compounds effectively increase the concentration and duration of action of this key neurotransmitter. The combination of SERT inhibition with 5-HT receptor modulation is a hallmark of several newer generation antidepressants and is a key feature of many investigational methylpiperazine derivatives.[2]

Quantitative Pharmacological Data of Selected Methylpiperazine and Related Piperazine Derivatives

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of representative methylpiperazine and related arylpiperazine derivatives for key molecular targets implicated in depression. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki, nM) of Piperazine Derivatives at Serotonin Receptors

Compound5-HT1A Ki (nM)5-HT7 Ki (nM)Reference
Methylpiperazine Derivatives
Compound 6a1.28-[5]
LQFM213(Serotonergic involvement)-[3]
Arylpiperazine Derivatives
Compound 15a123.2[2]
Compound 4c1.3-[6]
Compound 4d0.4-[6]
Compound 12(Dual 5-HT1A/α-AR ligand)-[7]
Compound 1345.8-[7]
Compound 81.2-[8]
Compound 1021.3-[8]

Table 2: Serotonin Transporter (SERT) Inhibition (IC50, nM) of Piperazine Derivatives

CompoundSERT IC50 (nM)Reference
Arylpiperazine Derivatives
Compound 15a14[2]
Compound 4a31[2]
Compound 4b25[2]
Compound 6a177[2]
Compound 6b85[2]
Compound 12a64[2]

Key Experimental Protocols

The preclinical evaluation of novel antidepressant candidates relies on a battery of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments frequently cited in the study of methylpiperazine derivatives.

In Vitro Assays

1. Serotonin Transporter (SERT) Binding Assay

  • Objective: To determine the binding affinity of a test compound for the serotonin transporter.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human SERT (e.g., HEK293-hSERT cells).

    • Radioligand Binding: A radiolabeled ligand with high affinity for SERT (e.g., [3H]citalopram or [3H]paroxetine) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

2. 5-HT1A Receptor Binding Assay

  • Objective: To determine the binding affinity of a test compound for the 5-HT1A receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to be rich in these receptors (e.g., hippocampus).

    • Radioligand Binding: A selective 5-HT1A receptor radioligand (e.g., [3H]8-OH-DPAT) is incubated with the membranes and various concentrations of the test compound.

    • Incubation and Filtration: The incubation and filtration steps are similar to the SERT binding assay.

    • Quantification and Data Analysis: The radioactivity is quantified, and the IC50 and Ki values are determined as described above.

In Vivo Behavioral Assays

1. Forced Swim Test (FST) in Mice

  • Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.

  • Methodology:

    • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.

    • Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.

    • Procedure: Each mouse is individually placed into the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.

    • Scoring: The duration of immobility (defined as the time the mouse spends floating with only minor movements necessary to keep its head above water) is scored, usually during the last 4 minutes of the test.

    • Data Analysis: A reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated control group is indicative of an antidepressant-like effect.

2. Tail Suspension Test (TST) in Mice

  • Objective: To evaluate the antidepressant-like properties of a compound by measuring the duration of immobility when a mouse is suspended by its tail.

  • Methodology:

    • Apparatus: A suspension bar is used to hang the mice. The area should be visually isolated to prevent mice from seeing each other.

    • Procedure: A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip), and the mouse is suspended from the bar. The session typically lasts for 6 minutes and is video-recorded.

    • Scoring: The total time the mouse remains immobile is recorded.

    • Data Analysis: A significant decrease in the immobility time for the drug-treated group compared to the control group suggests antidepressant-like activity.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the complex biological processes and research strategies involved in the study of methylpiperazine derivatives, the following diagrams have been generated using the DOT language.

Signaling Pathways and Experimental Workflows

Antidepressant_Drug_Discovery_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Behavioral Models cluster_3 Mechanism of Action Studies Compound Design Compound Design Chemical Synthesis Chemical Synthesis Compound Design->Chemical Synthesis SAR Studies SAR Studies Chemical Synthesis->SAR Studies Receptor Binding Assays\n(5-HT1A, 5-HT7, etc.) Receptor Binding Assays (5-HT1A, 5-HT7, etc.) Chemical Synthesis->Receptor Binding Assays\n(5-HT1A, 5-HT7, etc.) SAR Studies->Compound Design Forced Swim Test (FST) Forced Swim Test (FST) Receptor Binding Assays\n(5-HT1A, 5-HT7, etc.)->Forced Swim Test (FST) Lead Compounds Transporter Inhibition Assays\n(SERT, NET, DAT) Transporter Inhibition Assays (SERT, NET, DAT) Transporter Inhibition Assays\n(SERT, NET, DAT)->Forced Swim Test (FST) Functional Assays Functional Assays Functional Assays->Forced Swim Test (FST) Neurochemical Analysis Neurochemical Analysis Forced Swim Test (FST)->Neurochemical Analysis Tail Suspension Test (TST) Tail Suspension Test (TST) Tail Suspension Test (TST)->Neurochemical Analysis Chronic Stress Models Chronic Stress Models Gene Expression Analysis (BDNF) Gene Expression Analysis (BDNF) Chronic Stress Models->Gene Expression Analysis (BDNF) Neurochemical Analysis->SAR Studies Gene Expression Analysis (BDNF)->SAR Studies

Caption: Preclinical workflow for antidepressant drug discovery.

Caption: 5-HT1A receptor signaling cascade.

The Role of Brain-Derived Neurotrophic Factor (BDNF)

A growing body of evidence suggests that the therapeutic effects of many antidepressants, including those targeting the serotonergic system, are mediated by their ability to modulate neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF).[9] Chronic stress, a major contributor to depression, is associated with reduced BDNF levels in key brain regions like the hippocampus.[10]

Several studies have demonstrated that treatment with piperazine derivatives can reverse these stress-induced deficits and increase hippocampal BDNF levels.[11][12] The activation of the 5-HT1A receptor, a common target of methylpiperazine derivatives, is known to stimulate downstream signaling cascades, such as the MAPK/ERK and Akt pathways, which in turn can lead to increased transcription of the BDNF gene.[5][13] This enhancement of neurotrophic support is thought to promote neuronal survival, neurogenesis, and synaptic plasticity, ultimately contributing to the alleviation of depressive symptoms.

BDNF_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Methylpiperazine Derivative Methylpiperazine Derivative SERT SERT Methylpiperazine Derivative->SERT Inhibits Increased Synaptic 5-HT Increased Synaptic 5-HT Methylpiperazine Derivative->Increased Synaptic 5-HT 5-HT Reuptake 5-HT Reuptake 5-HT1A Receptor 5-HT1A Receptor Increased Synaptic 5-HT->5-HT1A Receptor Activates Signaling Cascades\n(MAPK/ERK, Akt) Signaling Cascades (MAPK/ERK, Akt) 5-HT1A Receptor->Signaling Cascades\n(MAPK/ERK, Akt) CREB CREB Signaling Cascades\n(MAPK/ERK, Akt)->CREB Phosphorylates BDNF Gene Transcription BDNF Gene Transcription CREB->BDNF Gene Transcription Activates BDNF BDNF BDNF Gene Transcription->BDNF Increases TrkB Receptor TrkB Receptor BDNF->TrkB Receptor Binds & Activates Neurogenesis & Plasticity Neurogenesis & Plasticity TrkB Receptor->Neurogenesis & Plasticity Antidepressant Effects Antidepressant Effects Neurogenesis & Plasticity->Antidepressant Effects

Caption: Methylpiperazine derivatives and BDNF signaling.

Conclusion and Future Directions

Methylpiperazine derivatives represent a rich and versatile scaffold for the development of novel antidepressant therapies. Their ability to engage multiple targets within the serotonergic system, coupled with their influence on neurotrophic pathways like BDNF signaling, offers a promising strategy to overcome the limitations of current treatments. The data and protocols presented in this guide underscore the significant antidepressant potential of this chemical class.

Future research should continue to focus on the rational design of methylpiperazine derivatives with optimized potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships governing their multi-target engagement will be crucial for fine-tuning their therapeutic effects while minimizing potential side effects. Furthermore, the exploration of their impact on other neurotransmitter systems and downstream signaling pathways will undoubtedly unveil new avenues for the treatment of depression and other neuropsychiatric disorders. The continued investigation of methylpiperazine derivatives holds the key to unlocking a new generation of more effective and personalized antidepressant medications.

References

Neuroprotective Effects of Substituted Phenylmethanol Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of substituted phenylmethanol molecules. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in the field of neuroprotection.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective potential of various substituted phenylmethanol molecules has been quantified in several preclinical studies. The following tables summarize the efficacy of these compounds in different in vitro models of neuronal injury.

Neuroprotective Effects of Nitrone Derivatives in an Oxygen-Glucose Deprivation (OGD) Model

Nitrone derivatives of phenylmethanol have shown significant neuroprotective effects in in vitro models of ischemia. The following table presents the half-maximal effective concentrations (EC50) for cell viability in human neuroblastoma SH-SY5Y cells subjected to oxygen-glucose deprivation.

CompoundEC50 (µM)Maximal Activity (%)Reference
Nucleobase-Derived Nitrones
Nitrone 9a (B = uracil)1-6>100[1][2]
Nitrone 9c (B = 5-F uracil)1-6>100[1][2]
Nitrone 9f (B = adenine)1-6>100[1][2]
Nitrone 9g (B = theophylline)1-6>100[1][2]
Biphenylnitrones
BPHBN525.5 ± 3.93Not Reported[3]
BPMN2Not ReportedNot Reported[3]
BPMN3Not ReportedNot Reported[3]
Phosphorylated Nitrones
Nitrone 4e10.62Not Reported[4]
Nitrone 4c131.21Not Reported[4]
Reference Compounds
α-phenyl-N-tert-butylnitrone (PBN)>100<100[1][2][3]
N-acetyl-L-cysteine (NAC)~5>100[1][2][3]
Antioxidant and Anti-necrotic Activities of Nitrone Derivatives

The neuroprotective effects of nitrone derivatives are often attributed to their antioxidant and anti-necrotic properties. The following table summarizes the EC50 and IC50 values for these activities.

CompoundAntioxidant Activity (Superoxide Scavenging) EC50 (µM)Anti-necrotic Activity EC50 (µM)Inhibition of Lipid Peroxidation (ILPO) (%)Lipoxygenase (LOX) Inhibition IC50 (µM)Reference
Nucleobase-Derived Nitrones
Nitrone 9a0.4-3.5~2-4Not ReportedNot Reported[2]
Nitrone 9c0.4-3.5~2-4Not ReportedNot Reported[2]
Nitrone 9f0.4-3.5~2-4Not ReportedNot Reported[2]
Nitrone 9g0.4-3.5~2-4Not ReportedNot Reported[2]
Biphenylnitrones
BPHBN511.2 ± 3.94Not Reported68100[3][5]
BPMN3Not ReportedNot Reported10057.5[5]
Phosphorylated Nitrones
Nitrone 4eNot ReportedNot Reported6245[4]
Neuroprotective Effects of p-Hydroxybenzyl Alcohol (HBA)

p-Hydroxybenzyl alcohol (HBA), a phenolic phenylmethanol derivative, has demonstrated neuroprotective effects in both in vitro and in vivo models.

ModelTreatmentOutcomeQuantitative DataReference
In Vitro: H₂O₂-induced PC12 cell death 1.0 mM HBAPrevention of cell death23% reduction in cell death[6]
In Vivo: Rat Middle Cerebral Artery Occlusion (MCAO) 25 mg/kg HBAReduction in infarct volumeDecreased infarct volume (exact % not specified)[6][7]
50 mg/kg HBAImproved neurological scoreSignificant improvement in mNSS[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the neuroprotective effects of substituted phenylmethanol molecules.

In Vitro Oxygen-Glucose Deprivation (OGD) Model in SH-SY5Y Cells

This protocol simulates ischemic conditions in a neuronal cell culture model.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM), glucose-free

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)

  • 24-well plates

  • MTT or XTT assay kit for cell viability assessment

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Seed cells into 24-well plates at a density that allows for approximately 80% confluency on the day of the experiment.

  • OGD Induction:

    • Wash the cells twice with pre-warmed, glucose-free DMEM.

    • Replace the medium with fresh, glucose-free DMEM.

    • Place the culture plates in a hypoxic chamber and incubate for the desired duration (e.g., 4 hours) at 37°C.

  • Reperfusion:

    • Remove the plates from the hypoxic chamber.

    • Replace the glucose-free medium with standard, glucose-containing DMEM.

    • Return the plates to the standard incubator (5% CO₂) for a reperfusion period (e.g., 24 hours).

  • Treatment: The substituted phenylmethanol compounds are typically added to the culture medium at the beginning of the reperfusion period at various concentrations.

  • Cell Viability Assessment: After the reperfusion period, assess cell viability using a standard MTT or XTT assay according to the manufacturer's instructions.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This protocol describes a common in vivo model of focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Microvascular clips

  • Nylon monofilament suture (silicone-coated tip)

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Brain matrix

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and maintain its body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion:

    • Ligate the distal ECA.

    • Temporarily clamp the ICA and CCA.

    • Insert the nylon monofilament through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-20 mm in rats and 9-11 mm in mice from the carotid bifurcation.

  • Ischemia: Maintain the occlusion for the desired ischemic period (e.g., 1 or 2 hours).

  • Reperfusion: Withdraw the monofilament to allow for reperfusion of the MCA territory.

  • Treatment: Administer the test compound (e.g., p-hydroxybenzyl alcohol) intraperitoneally or intravenously at a specified time before or after the ischemic insult.

  • Neurological Assessment: At various time points after reperfusion (e.g., 24 or 48 hours), evaluate the neurological deficit using a standardized scoring system (e.g., modified neurological severity score - mNSS).[8]

  • Infarct Volume Measurement:

    • After the final neurological assessment, euthanize the animal and perfuse the brain with saline.

    • Remove the brain and slice it into coronal sections (e.g., 2 mm thick) using a brain matrix.

    • Immerse the slices in a 2% TTC solution for 15-30 minutes at 37°C. TTC stains viable tissue red, while the infarcted tissue remains white.

    • Capture images of the stained sections and quantify the infarct volume using image analysis software.[9][10]

TUNEL Assay for Apoptosis Detection

This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in neuronal cells.

Materials:

  • Cells or tissue sections fixed with 4% paraformaldehyde

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Fix and permeabilize the cells or tissue sections according to standard protocols.[11][12]

  • Labeling: Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA with the fluorescently tagged dUTPs.[13][14]

  • Washing: Rinse the samples with phosphate-buffered saline (PBS) to remove unincorporated nucleotides.[15]

  • Counterstaining: Stain the nuclei with DAPI or Hoechst.

  • Visualization: Mount the samples and visualize them under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nuclei, while non-apoptotic cells will only show the blue nuclear counterstain.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method to quantify intracellular ROS levels using a fluorescent probe.

Materials:

  • SH-SY5Y cells or other neuronal cell lines

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) probe

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate.

  • Treatment: Treat the cells with the substituted phenylmethanol compounds and/or an oxidative stressor (e.g., H₂O₂).

  • Probe Loading: Remove the treatment medium and wash the cells with PBS or HBSS. Incubate the cells with 10-25 µM H2DCF-DA in PBS or HBSS for 30-45 minutes at 37°C in the dark.[16][17][18]

  • Measurement: After incubation, wash the cells again to remove the excess probe. Add PBS or HBSS to the wells and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[19][20] The fluorescence intensity is proportional to the level of intracellular ROS.

Signaling Pathways in Neuroprotection

Substituted phenylmethanol molecules exert their neuroprotective effects by modulating key intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways.

Sirtuin 3 (SIRT3) - FOXO3a Pathway

Several substituted phenylmethanol derivatives, particularly phenolic compounds, are known to activate SIRT3, a mitochondrial deacetylase. This activation leads to the deacetylation and subsequent activation of the transcription factor FOXO3a, which in turn upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress-induced neuronal damage.

SIRT3_FOXO3a_Pathway cluster_intracellular Intracellular cluster_mitochondria Mitochondrion cluster_nucleus Nucleus Phenylmethanol Phenylmethanol SIRT3 SIRT3 Phenylmethanol->SIRT3 acFOXO3a ac-FOXO3a SIRT3->acFOXO3a Deacetylation FOXO3a FOXO3a acFOXO3a->FOXO3a FOXO3a_nuc FOXO3a FOXO3a->FOXO3a_nuc Translocation ROS ROS MnSOD MnSOD MnSOD->ROS Scavenges Catalase Catalase Catalase->ROS Scavenges DNA DNA FOXO3a_nuc->DNA Binds to Promoter Antioxidant_Genes Antioxidant Genes (e.g., MnSOD, Catalase) DNA->Antioxidant_Genes Upregulates Transcription Antioxidant_Genes->MnSOD Antioxidant_Genes->Catalase

Caption: SIRT3-FOXO3a neuroprotective signaling pathway.

ERK-CREB Signaling Pathway

Certain substituted phenylmethanol derivatives can activate the Extracellular signal-Regulated Kinase (ERK) pathway, leading to the phosphorylation and activation of the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) then promotes the transcription of pro-survival genes, enhancing neuronal resilience.

ERK_CREB_Pathway cluster_nucleus Phenylmethanol Phenylmethanol Receptor Receptor Phenylmethanol->Receptor MEK MEK Receptor->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK CREB CREB pERK->CREB Phosphorylates Nucleus Nucleus pERK->Nucleus Translocates to pCREB p-CREB Pro_survival_Genes Pro-survival Genes (e.g., Bcl-2, BDNF) pCREB->Pro_survival_Genes Promotes Transcription Neuronal_Survival Neuronal_Survival Pro_survival_Genes->Neuronal_Survival Leads to

Caption: ERK-CREB mediated neuroprotective signaling.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram outlines the general workflow for assessing the neuroprotective effects of substituted phenylmethanol molecules in an in vitro cell culture model.

Experimental_Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Induce_Injury Induce Neuronal Injury (e.g., OGD, H₂O₂) Start->Induce_Injury Treatment Treat with Substituted Phenylmethanol Molecule Induce_Injury->Treatment Control vs. Treated Incubation Incubation Period Treatment->Incubation Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubation->Assess_Viability Assess_Apoptosis Assess Apoptosis (e.g., TUNEL Assay) Incubation->Assess_Apoptosis Assess_ROS Measure ROS Levels (e.g., H2DCF-DA) Incubation->Assess_ROS Data_Analysis Data Analysis and Interpretation Assess_Viability->Data_Analysis Assess_Apoptosis->Data_Analysis Assess_ROS->Data_Analysis End End Data_Analysis->End

Caption: In vitro neuroprotection assay workflow.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol, a valuable building block in medicinal chemistry and drug discovery. The primary synthesis route described is a palladium-catalyzed Buchwald-Hartwig amination reaction between 3-bromobenzyl alcohol and N-methylpiperazine. An alternative two-step synthesis involving the formation and subsequent reduction of an aldehyde intermediate is also discussed. This guide includes comprehensive experimental procedures, quantitative data, and a workflow diagram to ensure reproducible and efficient synthesis.

Chemical Properties and Data

The key quantitative data for the target compound, this compound, are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₈N₂O[1][2]
Molecular Weight 206.28 g/mol [1][2]
CAS Number 123987-13-3[2][3]
Appearance Solid[2]
Purity >95.0%[2]
Yield 80%[3]
Mass Spectrum (ES+) m/z 207 [M+H]⁺ (Theoretical: 206)[3]

Experimental Protocols

Two primary synthetic routes are presented for the preparation of this compound.

Protocol 1: Direct Buchwald-Hartwig Amination

This one-pot synthesis directly couples 3-bromobenzyl alcohol with N-methylpiperazine using a palladium catalyst.

Materials:

  • 3-bromobenzyl alcohol

  • N-methylpiperazine

  • Lithium hexamethyldisilanilide (LHMDS)

  • RuPhos precatalyst

  • Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (RuPhos)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Water

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • To a solution of 3-bromobenzyl alcohol (570 mg, 3.05 mmol) in anhydrous tetrahydrofuran (5 mL), add lithium hexamethyldisilanilide (7.43 mL of a 1M solution, 7.43 mmol).

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Subsequently, add the RuPhos precatalyst (97 mg, 0.133 mmol), dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (61.9 mg, 0.133 mmol), and N-methylpiperazine (0.441 mL, 3.98 mmol).[3]

  • Degas the reaction system with a stream of nitrogen.

  • Heat the reaction mixture to 75 °C for 1 hour.[3]

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with water.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-20% methanol in dichloromethane to afford this compound.[3]

Expected Yield: 506 mg (80%).[3]

Protocol 2: Two-Step Synthesis via Aldehyde Intermediate

This alternative route involves the synthesis of 3-(4-methylpiperazin-1-yl)benzaldehyde followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde [4]

Materials:

  • 3-bromobenzaldehyde diethyl acetal

  • 1-methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • 1M Hydrochloric acid (HCl)

  • 6M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a solution of 3-bromobenzaldehyde diethyl acetal (0.518 g, 2.0 mmol) in anhydrous toluene (4 mL), add 1-methylpiperazine (0.240 g, 2.4 mmol), Pd₂(dba)₃ (0.018 g, 0.02 mmol), racemic BINAP (0.037 g, 0.06 mmol), and NaOtBu (0.326 g, 3.4 mmol).[4]

  • Stir the reaction mixture under an argon atmosphere at 100 °C for 18 hours.[4]

  • Cool the mixture to room temperature and add 10 mL of 1M aqueous HCl. Stir vigorously for 2.5 hours.[4]

  • Adjust the pH to 13 with 6M aqueous NaOH and extract with ethyl acetate (3 x 30 mL).[4]

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield 3-(4-methylpiperazin-1-yl)benzaldehyde.[4]

Step 2: Reduction to this compound

Note: A specific literature protocol for this reduction was not found in the provided search results. A general procedure using sodium borohydride is suggested.

Materials:

  • 3-(4-methylpiperazin-1-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve 3-(4-methylpiperazin-1-yl)benzaldehyde in methanol or ethanol at room temperature.

  • Slowly add sodium borohydride (1.5 to 2.0 equivalents) portion-wise.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • If necessary, purify further by silica gel column chromatography.

Visualizations

The following diagram illustrates the experimental workflow for the direct Buchwald-Hartwig amination synthesis of this compound.

Synthesis_Workflow Start Start Materials: 3-bromobenzyl alcohol, N-methylpiperazine Reaction Buchwald-Hartwig Amination: - THF, LHMDS - Pd Catalyst (RuPhos) - 75 °C, 1 hr Start->Reaction Workup Aqueous Workup: - Dilute with DCM - Wash with Water Reaction->Workup Purification Purification: Silica Gel Column Chromatography (0-20% MeOH in DCM) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for Buchwald-Hartwig Amination in Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly significant in the synthesis of N-arylpiperazines, a common structural motif found in a wide array of biologically active molecules and approved drugs targeting conditions such as depression, anxiety, and cancer.[1][2][3] The versatility and efficiency of the Buchwald-Hartwig amination make it a preferred method for constructing these valuable pharmaceutical scaffolds from readily available starting materials.[1][4]

This document provides detailed application notes and protocols for the synthesis of arylpiperazines via the Buchwald-Hartwig amination, with a focus on reaction conditions, catalyst/ligand systems, and experimental procedures.

Reaction Principle and Scope

The Buchwald-Hartwig amination facilitates the coupling of an aryl halide or sulfonate with a piperazine, catalyzed by a palladium complex. The success of this transformation is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.[1] Sterically hindered and electron-rich phosphine ligands are often critical for achieving high yields, especially with less reactive aryl chlorides.[1][5]

The reaction has a broad scope, accommodating a wide variety of substituted aryl halides (chlorides, bromides, and iodides) and piperazines, including those with protecting groups like N-Boc.[1][5] This flexibility allows for the synthesis of a diverse library of N-arylpiperazine derivatives for drug discovery and development.

Key Components and Optimization

The selection of the catalyst system and reaction conditions is crucial for a successful Buchwald-Hartwig amination.

Palladium Precatalysts: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, or more advanced, air- and moisture-stable precatalysts developed by the Buchwald group.[1] These precatalysts often lead to more reproducible results and are convenient to handle.

Ligands: The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands are generally the most effective.[5] Common ligands include:

  • Biarylphosphine ligands: Such as XPhos, SPhos, and RuPhos, which are known for their high activity and broad applicability.

  • Bidentate phosphine ligands: Like BINAP and XantPhos, which can be particularly effective in certain applications.[1][5]

  • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands, offering high stability and reactivity.[6]

Bases: A strong, non-nucleophilic base is required to deprotonate the piperazine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[1][5]

Solvents: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[1]

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide

This protocol provides a general method for the coupling of N-Boc-piperazine with an aryl halide. The specific conditions may require optimization based on the reactivity of the substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst; 1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos; 1.2-6 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄; 1.4–2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)[1]

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2–1.5 equiv), and the base (1.4–2.0 equiv).[1]

  • In a separate vial, if not using a precatalyst, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.[1]

  • Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).[1]

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of piperazine derivatives with various aryl halides.

Table 1: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃Dioxane1001295
4-BromoanisolePd₂(dba)₃ (1.5)RuPhos (3)NaOt-BuToluene110892
1-Bromo-4-fluorobenzeneG3 XPhos Precatalyst (2)-K₃PO₄THF801688
2-BromopyridinePd(OAc)₂ (3)BINAP (4.5)NaOt-BuToluene1002475

Table 2: Reaction Conditions and Yields for the Coupling of N-Methylpiperazine with Aryl Chlorides

Aryl ChloridePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneG4 XPhos Precatalyst (1)-NaOt-BuToluene1101097
1-Chloro-4-nitrobenzenePd₂(dba)₃ (2)SPhos (4)K₂CO₃Dioxane901885
2-ChlorobenzonitrilePd(OAc)₂ (2.5)cataCXium A (5)K₃PO₄Toluene1001290
3-ChloropyridineG3 SPhos Precatalyst (2)-LiHMDSTHF852078

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified representation of the palladium-catalyzed cycle.

General Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Piperazine, Base, Catalyst, Ligand Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A flowchart illustrating the key steps in the experimental protocol.

References

Application Note and Protocol for the Purification of (3-(4-Methylpiperazin-1-yl)phenyl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of (3-(4-Methylpiperazin-1-yl)phenyl)methanol, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. Due to the basic nature of the tertiary amine in the target compound, special considerations are required to achieve efficient separation and high purity. This application note outlines a standard purification method, discusses potential challenges such as peak tailing, and offers alternative strategies for improved resolution.

Introduction

This compound is a substituted benzyl alcohol derivative containing a tertiary amine functional group. Its synthesis, typically involving a nucleophilic substitution or a coupling reaction between a benzyl halide and N-methylpiperazine, can result in a crude product containing unreacted starting materials and potential side-products. Column chromatography is a standard and effective method for the purification of this compound. However, the basicity of the piperazine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in poor separation, peak tailing, and potential yield loss.[1][2][3] This protocol details a primary method using a polar aprotic solvent system and also discusses modifications and alternative stationary phases to mitigate these challenges.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective purification strategy.

PropertyValueReference
Molecular Formula C12H18N2O[4]
Molecular Weight 206.29 g/mol [4]
Appearance Solid, Yellow powder[4]
Purity (Typical) ≥95%[4][5]
CAS Number 123987-13-3[4][6]

Potential Impurities in Synthesis

The purification strategy should be designed to effectively separate the target compound from likely impurities. Based on a common synthetic route from 3-bromobenzyl alcohol and N-methylpiperazine, the primary impurities to consider are:

  • Unreacted 3-bromobenzyl alcohol: The starting benzyl alcohol.

  • Unreacted N-methylpiperazine: The starting amine.

  • Side-products: Potentially products of over-alkylation or other side reactions.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Purification_Workflow Crude_Sample Crude Sample (this compound) TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Sample->TLC_Analysis Sample_Loading Sample Loading Crude_Sample->Sample_Loading Column_Packing Column Packing (Silica Gel) TLC_Analysis->Column_Packing Column_Packing->Sample_Loading Elution Gradient Elution (e.g., 0-20% MeOH in DCM) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Experimental Protocols

Materials and Reagents
Material/ReagentGrade
Silica Gel60 Å, 230-400 mesh
Dichloromethane (DCM)HPLC grade
Methanol (MeOH)HPLC grade
Triethylamine (TEA)Reagent grade
Ethyl Acetate (EtOAc)HPLC grade
HexanesHPLC grade
TLC PlatesSilica gel 60 F254
Crude this compoundAs synthesized
Protocol 1: Standard Silica Gel Chromatography

This protocol is based on a reported method for the purification of this compound.[6]

1. Thin-Layer Chromatography (TLC) Analysis:

  • Prepare a developing chamber with a mobile phase of 10% Methanol in Dichloromethane.

  • Spot the crude product, and the starting materials (if available) on a TLC plate.

  • Develop the plate and visualize under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • The target compound is expected to be more polar than the starting 3-bromobenzyl alcohol but may have a similar polarity to other polar impurities. The goal is to find a solvent system that gives good separation (Rf of the product around 0.2-0.4).

2. Column Preparation:

  • Select an appropriate size glass column.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

  • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Add a layer of sand on top of the silica bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of DCM.

  • Alternatively, for less soluble samples, create a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with 100% DCM.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is from 0% to 20% methanol in DCM.[6]

  • Collect fractions of a suitable volume (e.g., 10-20 mL).

5. Monitoring and Product Isolation:

  • Monitor the collected fractions by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Modified Mobile Phase for Improved Peak Shape

To counteract the acidic nature of silica, a basic modifier can be added to the mobile phase.[1][7]

1. Mobile Phase Preparation:

  • Prepare the desired solvent system (e.g., Methanol in DCM, or Ethyl Acetate in Hexanes) and add 0.5-1% (v/v) of triethylamine (TEA).

2. Chromatography Procedure:

  • Follow the same steps for column preparation, sample loading, elution, and monitoring as in Protocol 1, but using the TEA-modified mobile phase throughout the process. The presence of TEA will compete with the basic sites of the target compound for interaction with the silica, leading to improved peak shape and faster elution.[1]

Alternative Stationary Phases

If significant tailing is still observed, consider using an alternative stationary phase.

Stationary PhaseMobile PhaseRationale
Basic Alumina Ethyl Acetate/HexanesProvides a basic surface, minimizing strong interactions with the amine.[7]
Amine-functionalized Silica Ethyl Acetate/HexanesThe bonded amino groups create a basic surface, which is ideal for the purification of basic compounds without the need for mobile phase modifiers.[2][3]

Data Presentation

The following table summarizes expected TLC results to guide the purification process. Note that these are representative values and should be confirmed experimentally.

CompoundExpected Rf (10% MeOH in DCM)Expected Rf (EtOAc/Hexanes 1:1 + 1% TEA)
3-bromobenzyl alcohol~0.6-0.8~0.5-0.7
This compound ~0.2-0.4 ~0.3-0.5
N-methylpiperazineBaseline to low RfLow Rf

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Strong interaction between the amine and acidic silica gel.Add a basic modifier (e.g., 1% TEA) to the eluent. Use an alternative stationary phase like alumina or amine-functionalized silica.
Poor Separation Inappropriate solvent system.Optimize the mobile phase polarity through systematic TLC screening. Consider a different solvent system (e.g., Ethyl Acetate/Hexanes).
Product does not elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase.

Conclusion

The purification of this compound by column chromatography can be effectively achieved using a gradient of methanol in dichloromethane on a silica gel column. For challenging separations where peak tailing is observed, the addition of a basic modifier like triethylamine to the mobile phase or the use of an alternative stationary phase such as basic alumina or amine-functionalized silica is recommended. Careful monitoring of the fractions by TLC is essential for isolating the product in high purity.

References

Application Notes and Protocols for the Use of (3-(4-Methylpiperazin-1-yl)phenyl)methanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a key chemical intermediate predominantly utilized in the synthesis of potent and selective kinase inhibitors for therapeutic applications, particularly in oncology. Its structural motif, featuring a phenyl ring substituted with a methanol group and a 4-methylpiperazin-1-yl moiety, serves as a versatile scaffold for the development of targeted therapies. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent elaboration into advanced drug candidates.

Applications in Drug Discovery

The primary application of this compound lies in its role as a precursor to a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-methylpiperazine group is a common feature in many kinase inhibitors, as it can enhance solubility and provide a key interaction point with the target protein.

Compounds derived from this intermediate have shown significant inhibitory activity against several important oncogenic kinases, including:

  • BCR-ABL: A fusion protein tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).

  • c-KIT: A receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GISTs).

  • RET: A receptor tyrosine kinase whose mutations and rearrangements are drivers in certain types of thyroid and lung cancers.

The methanol group on the phenyl ring provides a convenient handle for further chemical modifications, such as oxidation to an aldehyde for reductive amination reactions or conversion to a leaving group for nucleophilic substitution, enabling the construction of diverse chemical libraries for drug screening.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate from commercially available starting materials.

Reaction Scheme:

Materials:

  • 3-Bromobenzyl alcohol

  • N-Methylpiperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • To a solution of 3-bromobenzyl alcohol (1.0 eq) in anhydrous toluene, add N-methylpiperazine (1.2 eq), palladium catalyst (e.g., 2 mol %), and a suitable phosphine ligand (e.g., 4 mol %).

  • Add a strong base (e.g., sodium tert-butoxide, 1.4 eq) to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-10%) to afford this compound as a solid.

Quantitative Data:

ParameterValue
Yield Typically 70-85%
Appearance White to off-white solid
¹H NMR Consistent with the structure
Mass Spec (ESI+) m/z = 207.15 [M+H]⁺
Protocol 2: Oxidation of this compound to the Corresponding Aldehyde

This protocol details the conversion of the alcohol intermediate to the aldehyde, a key step for subsequent reductive amination reactions.

Reaction Scheme:

Materials:

  • This compound

  • Dess-Martin periodinane (DMP) or Oxalyl chloride and Dimethyl sulfoxide (DMSO) for Swern oxidation

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (for Swern oxidation)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution (for DMP workup)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure (using Dess-Martin Periodinane):

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Quantitative Data:

ParameterValue
Yield Typically >90% (crude)
Appearance Yellowish oil or solid
Protocol 3: Reductive Amination to Synthesize Kinase Inhibitor Scaffolds

This protocol provides a general procedure for the coupling of the synthesized aldehyde with an appropriate amine to form the core structure of many kinase inhibitors.

Reaction Scheme:

Materials:

  • (3-(4-Methylpiperazin-1-yl)phenyl)carbaldehyde

  • Desired primary or secondary amine (e.g., 4-amino-3-(trifluoromethyl)aniline)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • Anhydrous dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous DCM, add (3-(4-Methylpiperazin-1-yl)phenyl)carbaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired final product.

Quantitative Data:

ParameterValue
Yield Highly variable depending on the amine (typically 50-80%)
Spectroscopic Data To be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways targeted by inhibitors synthesized from this compound and a general experimental workflow.

Application Notes and Protocols: The Role of (3-(4-Methylpiperazin-1-yl)phenyl)methanol in Drug Discovery Scaffold Hopping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, scaffold hopping is a pivotal strategy for the discovery and optimization of novel drug candidates. This technique involves the replacement of a core molecular structure (a scaffold) with a chemically distinct moiety while preserving the essential pharmacophoric features required for biological activity. A successful scaffold hop can lead to compounds with improved potency, selectivity, pharmacokinetic properties, and novel intellectual property. The (3-(4-Methylpiperazin-1-yl)phenyl)methanol scaffold and its derivatives are of significant interest, particularly in the development of kinase inhibitors, due to the favorable properties conferred by the methylpiperazinyl-phenyl group. This moiety is frequently employed to enhance aqueous solubility, improve metabolic stability, and provide key interaction points with biological targets.

This document provides detailed application notes on the utility of the this compound scaffold in scaffold hopping strategies, with a focus on its application in the design of inhibitors for p21-activated kinase 4 (PAK4) and Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase.

Application Note 1: Scaffold Hopping from a Lipophilic Phenyl Moiety to this compound to Enhance Potency and Improve Physicochemical Properties of PAK4 Inhibitors

The p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation, migration, and survival.[1][2] Inhibition of PAK4 is a promising strategy for cancer therapy. A common challenge in the development of kinase inhibitors is achieving a balance between potency and drug-like properties, such as solubility and metabolic stability.

A hypothetical lead compound, Lead-1 , containing a simple substituted phenyl ring, might exhibit good initial potency against PAK4 but suffer from poor aqueous solubility and rapid metabolic degradation, limiting its therapeutic potential. A strategic scaffold hop to incorporate the this compound moiety can address these liabilities. The resulting compound, SH-1 (Scaffold Hopped-1), is designed to maintain the key binding interactions of the original phenyl ring while introducing the solubilizing and metabolically more stable methylpiperazine group. The benzylic alcohol can serve as an additional hydrogen bonding donor, potentially increasing affinity for the target.

Quantitative Data Summary

The following table summarizes hypothetical comparative data for Lead-1 and the scaffold-hopped analog SH-1 , illustrating the potential benefits of this strategy.

Compound IDScaffoldPAK4 IC50 (nM)Aqueous Solubility (µg/mL)Microsomal Stability (t½, min)
Lead-1 3-substituted Phenyl50<115
SH-1 This compound25>50>60

Logical Workflow for Scaffold Hopping

Lead_Compound Lead Compound (e.g., Lead-1) - High Potency - Poor Solubility - Metabolic Liability Scaffold_Hopping Scaffold Hopping Strategy Lead_Compound->Scaffold_Hopping New_Scaffold Introduction of This compound Scaffold_Hopping->New_Scaffold Hopped_Compound Hopped Compound (e.g., SH-1) - Improved Potency - Enhanced Solubility - Increased Metabolic Stability New_Scaffold->Hopped_Compound Evaluation Biological & Physicochemical Evaluation Hopped_Compound->Evaluation Evaluation->Hopped_Compound Iterative Optimization

Caption: A logical workflow for a scaffold hopping strategy.

Experimental Protocols

Protocol 1: In Vitro PAK4 Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PAK4 kinase.

Materials:

  • Recombinant human PAK4 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Peptide substrate (e.g., a biotinylated peptide with a phosphorylation site for PAK4)

  • ATP (at a concentration near the Km for PAK4)

  • Test compound (this compound derivative) and control inhibitor, serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control wells).

    • Add 2 µL of the diluted PAK4 enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.[3]

  • Signal Generation and Detection:

    • After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[3]

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the PAK4 kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Human or mouse liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound

  • Control compounds with known metabolic stability

  • Ice-cold acetonitrile or methanol containing an internal standard to stop the reaction

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the reaction buffer.

  • Incubation:

    • In a 96-well plate, mix the liver microsomes with the phosphate buffer and the test compound.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[4]

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the samples using an LC-MS/MS system to quantify the remaining amount of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Signaling Pathways

PAK4 Signaling Pathway

The PAK4 signaling pathway is implicated in various cellular processes that are critical for cancer progression, including cell proliferation, survival, and migration.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras GPCR G-Protein Coupled Receptors (GPCRs) Cdc42 Cdc42 GPCR->Cdc42 RAF RAF Ras->RAF PAK4 PAK4 Cdc42->PAK4 PI3K PI3K PAK4->PI3K activates LIMK1 LIMK1 PAK4->LIMK1 phosphorylates beta_catenin β-catenin PAK4->beta_catenin stabilizes AKT AKT PI3K->AKT CREB CREB AKT->CREB MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CREB Cofilin Cofilin LIMK1->Cofilin inhibits Gene_Expression Gene Expression (Proliferation, Survival, Metastasis) beta_catenin->Gene_Expression CREB->Gene_Expression

Caption: A simplified diagram of the PAK4 signaling pathway.

ABL Kinase Signaling Pathway

The ABL kinase, particularly the BCR-ABL fusion protein in chronic myeloid leukemia (CML), is a constitutively active tyrosine kinase that drives cell proliferation and survival through multiple downstream pathways.[6]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos activates PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 activates Ras Ras Grb2_Sos->Ras RAF RAF Ras->RAF AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival, Inhibition of Apoptosis) STAT5->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression mTOR mTOR AKT->mTOR mTOR->Gene_Expression

Caption: The BCR-ABL kinase signaling pathway in CML.

Conclusion

The this compound scaffold represents a valuable building block in drug discovery, particularly for the application of scaffold hopping to optimize lead compounds. Its incorporation can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates, as illustrated in the context of PAK4 and ABL kinase inhibitors. The provided protocols offer a framework for the in vitro evaluation of novel compounds designed using this strategy. The signaling pathway diagrams further contextualize the therapeutic rationale for targeting these kinases. By leveraging such strategic scaffold modifications, researchers can accelerate the development of safer and more effective therapeutics.

References

Application of (3-(4-Methylpiperazin-1-yl)phenyl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies. The phenylpiperazine motif is a well-established "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to form key interactions within the ATP-binding pocket of kinases. Specifically, the (4-methylpiperazin-1-yl)phenyl group is a common feature in many potent kinase inhibitors, where it often serves to enhance solubility and engage with the solvent-exposed region of the kinase.

This document provides a detailed application note on the use of (3-(4-Methylpiperazin-1-yl)phenyl)methanol as a key building block in the synthesis of novel kinase inhibitors. While direct synthesis examples from this specific meta-isomer are not extensively documented in peer-reviewed literature, its structural similarity to the widely used para-isomer suggests its high potential in scaffold hopping and the generation of new chemical entities with unique structure-activity relationships (SAR). We present a representative, chemically robust protocol for its incorporation into a kinase inhibitor scaffold, based on established synthetic methodologies.

Representative Kinase Inhibitor Synthesis

The benzylic alcohol of this compound is not typically reactive enough for direct coupling to kinase scaffolds. Therefore, it must first be converted into a more reactive intermediate, such as a benzyl halide. This intermediate can then be readily used in nucleophilic substitution reactions with kinase core structures containing a suitable nucleophile (e.g., an amine or thiol).

The following protocol outlines a representative two-step synthesis of a hypothetical kinase inhibitor, (S)-1-(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)-1-(3-(4-methylpiperazin-1-yl)phenyl)methanone , which incorporates the title compound. This example illustrates a common strategy: converting the alcohol to a halide, followed by a nucleophilic substitution reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-(chloromethyl)-3-(4-methylpiperazin-1-yl)benzene (Intermediate 1)

This protocol describes the conversion of the starting benzylic alcohol to a more reactive benzyl chloride intermediate.

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Dichloromethane (DCM), anhydrous (10 mL per 1 g of starting material)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

  • Procedure:

    • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride dropwise to the stirred solution over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(chloromethyl)-3-(4-methylpiperazin-1-yl)benzene .

    • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor

This protocol details the coupling of the benzyl chloride intermediate with a representative pyrimidine-based kinase scaffold.

  • Materials:

    • 1-(chloromethyl)-3-(4-methylpiperazin-1-yl)benzene (Intermediate 1) (1.2 eq)

    • A suitable kinase core with a nucleophilic amine, for example, 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous (15 mL per 1 g of kinase core)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, rotary evaporator.

  • Procedure:

    • In a round-bottom flask, dissolve the pyrimidine kinase core and 1-(chloromethyl)-3-(4-methylpiperazin-1-yl)benzene in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water (3 x 25 mL) and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of DCM/Methanol) to obtain the final kinase inhibitor product.

Data Presentation

The following table presents representative inhibitory activity data for a hypothetical kinase inhibitor synthesized using the described methodology. This data is illustrative and serves to demonstrate the potential of this chemical scaffold.

Kinase TargetRepresentative IC₅₀ (nM)Assay Type
EGFR85Biochemical
VEGFR2150Biochemical
PDGFRβ210Biochemical
Abl45Biochemical
Src120Biochemical

Visualizations

Synthetic Workflow Diagram

Caption: Representative synthesis of a kinase inhibitor.

Generic Kinase Signaling Pathway Diagram

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor->PI3K Activation Kinase_Inhibitor (3-(4-Methylpiperazin-1-yl)phenyl) -methanol Derived Inhibitor Kinase_Inhibitor->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Signal GrowthFactor Growth Factor GrowthFactor->Receptor

(3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Versatile Precursor for the Synthesis of the Investigational Tyrosine Kinase Inhibitor OSI-930

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (3-(4-Methylpiperazin-1-yl)phenyl)methanol as a key starting material in the synthesis of the active pharmaceutical ingredient (API) OSI-930. OSI-930 is a potent, orally active, multi-targeted tyrosine kinase inhibitor that has been investigated for its anti-cancer properties, primarily through the inhibition of c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3]

The synthetic strategy involves a two-step process from the precursor: an oxidation of the benzylic alcohol to the corresponding aldehyde, followed by a reductive amination to couple the aldehyde with the core structure of OSI-930.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of OSI-930 from this compound.

Table 1: Synthesis of Intermediate (3-(4-Methylpiperazin-1-yl)benzaldehyde)

StepReactionReagents and SolventsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Oxidation of this compoundTrichloroisocyanuric acid, TEMPO (catalyst), Dichloromethane (DCM)Room TemperatureNot specifiedHigh (typical for this method)Not specified

Table 2: Synthesis of OSI-930

StepReactionReagents and SolventsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
2Reductive Amination(3-(4-Methylpiperazin-1-yl)benzaldehyde), 3-amino-N-(2-chloro-5-(trifluoromethyl)phenyl)thiophene-2-carboxamide, Sodium triacetoxyborohydride, Dichloroethane (DCE)Room Temperature1280>95

Experimental Protocols

Step 1: Synthesis of (3-(4-Methylpiperazin-1-yl)benzaldehyde)

This protocol describes the oxidation of the benzylic alcohol to the corresponding aldehyde.

Materials:

  • This compound

  • Trichloroisocyanuric acid

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and methanol (for chromatography)

Procedure:

  • Dissolve this compound in dichloromethane (DCM).

  • Add a catalytic amount of TEMPO to the solution.

  • Slowly add trichloroisocyanuric acid to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to afford (3-(4-Methylpiperazin-1-yl)benzaldehyde as a yellow oil.[4]

Step 2: Synthesis of OSI-930

This protocol details the reductive amination of the intermediate aldehyde with the thiophene carboxamide core to yield OSI-930.

Materials:

  • (3-(4-Methylpiperazin-1-yl)benzaldehyde)

  • 3-amino-N-(2-chloro-5-(trifluoromethyl)phenyl)thiophene-2-carboxamide

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Sodium bicarbonate solution (saturated)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-amino-N-(2-chloro-5-(trifluoromethyl)phenyl)thiophene-2-carboxamide in dichloroethane (DCE), add (3-(4-Methylpiperazin-1-yl)benzaldehyde).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude OSI-930.

  • The crude product can be further purified by crystallization or chromatography if necessary.

Visualizations

Signaling Pathways of OSI-930 Inhibition

OSI-930 exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The primary targets are the receptor tyrosine kinases c-Kit and VEGFR-2.

G cluster_0 c-Kit Signaling Pathway cluster_1 VEGFR-2 Signaling Pathway SCF SCF (Stem Cell Factor) cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K cKit->PI3K Activates RAS RAS cKit->RAS Activates AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation OSI930_cKit OSI-930 OSI930_cKit->cKit Inhibits VEGF VEGF (Vascular Endothelial Growth Factor) VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Blood Vessel Formation) PKC->Angiogenesis OSI930_VEGFR2 OSI-930 OSI930_VEGFR2->VEGFR2 Inhibits

Caption: Inhibition of c-Kit and VEGFR-2 signaling pathways by OSI-930.

Experimental Workflow for OSI-930 Synthesis

The following diagram illustrates the overall workflow for the synthesis of OSI-930 from the specified precursor.

Precursor This compound Oxidation Oxidation Precursor->Oxidation Intermediate (3-(4-Methylpiperazin-1-yl)benzaldehyde Oxidation->Intermediate ReductiveAmination Reductive Amination Intermediate->ReductiveAmination API OSI-930 ReductiveAmination->API Thiophene 3-amino-N-(2-chloro-5-(trifluoromethyl)phenyl) thiophene-2-carboxamide Thiophene->ReductiveAmination

Caption: Synthetic workflow for OSI-930.

References

Application Notes and Protocols for the N-arylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-aryl piperazine moiety is a critical pharmacophore found in a diverse range of pharmaceuticals, including agents for treating depression, anxiety, and cancer.[1][2] The synthesis of these compounds is a cornerstone of medicinal chemistry and drug development. This document provides detailed application notes and protocols for the N-arylation of piperazine, with a primary focus on the widely utilized Buchwald-Hartwig amination reaction. Alternative methods such as the Ullmann condensation are also briefly discussed. These protocols are intended for researchers, scientists, and drug development professionals.

Key Synthetic Strategies for N-arylation of Piperazine

The primary methods for the synthesis of N-arylpiperazines involve transition-metal-catalyzed cross-coupling reactions. The most prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3]

1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method is often preferred due to its broad substrate scope and milder reaction conditions compared to traditional methods. The success of this reaction is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[1] Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields, especially with less reactive aryl chlorides.[1]

2. Ullmann Condensation

The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines.[4] While historically significant, this reaction often requires harsh conditions, such as high temperatures (frequently over 210 °C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[4] However, recent advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[5][6]

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of piperazine derivatives with various aryl halides.

Table 1: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Halides

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromotoluene12NaOtBuToluene1001895
4-Chlorotoluene24K3PO4Dioxane1102488
1-Bromo-4-methoxybenzene1.53Cs2CO3Toluene1001692
2-Bromopyridine24NaOtBuDioxane1001285

Data compiled from representative literature procedures.

Table 2: Influence of Ligand on the Yield of N-arylation

Aryl HalideLigandYield (%)
4-ChlorotolueneRuPhos92
4-ChlorotolueneXPhos89
4-ChlorotolueneBINAP65
4-ChlorotolueneDPEphos58

This table illustrates the critical role of ligand selection in achieving high yields, particularly with less reactive aryl chlorides.[7]

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of N-Boc-piperazine

This protocol provides a standard procedure for the mono-N-arylation of N-Boc-piperazine with an aryl halide.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)[1]

  • Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K3PO4, 1.4-2.0 equiv)[1]

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).[1]

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]

  • Solvent and Catalyst Addition: Add the anhydrous solvent to the Schlenk tube via syringe. In a separate vial, dissolve the palladium precatalyst and the ligand in a small amount of the reaction solvent and add this solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.[1][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1]

Protocol 2: Deprotection of the Boc Group

To obtain the free N-arylpiperazine, the Boc protecting group must be removed.

Reagents and Materials:

  • N-aryl-N'-Boc-piperazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the N-aryl-N'-Boc-piperazine in a suitable solvent such as dichloromethane.

  • Acid Treatment: Add an excess of trifluoroacetic acid or a solution of HCl in dioxane to the mixture.

  • Stirring: Stir the reaction at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Neutralization: Carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-arylpiperazine.

Protocol 3: Analytical Characterization of N-Arylpiperazines

The identity and purity of the synthesized N-arylpiperazines should be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[8][9]

    • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.[8]

    • Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[8]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[8][10]

    • Method: A suitable column and mobile phase are chosen to achieve good separation of the product from any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[8]

Mandatory Visualizations

experimental_workflow reagents Reagents & Glassware (Aryl Halide, Piperazine, Catalyst, etc.) setup Reaction Setup (Schlenk Tube, Inert Atmosphere) reagents->setup reaction N-arylation Reaction (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up & Extraction monitoring->workup Proceed upon completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization product Pure N-Arylpiperazine characterization->product

Caption: A flowchart illustrating the key steps in the experimental protocol.

buchner_hartwig_cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd_intermediate1 Ar-Pd(II)(X)L_n pd0->pd_intermediate1 Ar-X amine_coordination Amine Coordination (Piperazine) pd_intermediate2 [Ar-Pd(II)(Piperazine)(X)L_n] pd_intermediate1->pd_intermediate2 Piperazine deprotonation Deprotonation (Base) pd_intermediate3 Ar-Pd(II)(Piperazide)L_n pd_intermediate2->pd_intermediate3 Base pd_intermediate3->pd0 Ar-Piperazine reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Piperazine

Caption: A simplified representation of the palladium-catalyzed cycle.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Inert Atmosphere: Ensure the reaction vessel is properly purged and maintained under an inert atmosphere to prevent catalyst oxidation.[7]

    • Reagent Quality: Use high-purity reagents. The quality of the palladium source, ligand, base, and solvent can significantly impact the reaction outcome.[7]

    • Catalyst Activity: The active Pd(0) species is crucial. If using a Pd(II) precatalyst, it may not be reducing effectively to Pd(0).[7]

    • Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[7]

    • Base Strength: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases may result in slow or incomplete reactions.[7]

    • Solubility: Ensure all starting materials are soluble in the chosen solvent at the reaction temperature.[7]

    • Temperature: Many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.[7]

  • Formation of N,N'-bis-arylated Piperazine Byproduct:

    • Stoichiometry: Using an excess of piperazine relative to the aryl halide can statistically favor mono-arylation. A starting point is often 1.5 to 2.0 equivalents of piperazine.[7]

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times, even after the aryl halide has been consumed, can lead to the formation of the bis-arylated product.[7]

    • Protecting Groups: For complete control, using a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable strategy. The Boc group can be removed post-arylation.[7]

  • Hydrodehalogenation of the Aryl Halide:

    • This side reaction, where the aryl halide is reduced to the corresponding arene, can sometimes be observed. It is often influenced by the choice of ligand and base. Optimization of these parameters may be necessary.[7]

References

Application Note: Analytical Methods for the Characterization of (3-(4-Methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (3-(4-Methylpiperazin-1-yl)phenyl)methanol, with a molecular formula of C12H18N2O, is a benzyl alcohol derivative containing a methylpiperazine moiety.[1][2] Compounds within this structural class are of significant interest in medicinal chemistry and pharmaceutical development due to the prevalence of the piperazine ring in numerous biologically active agents.[3][4] Accurate and robust analytical methods are crucial for confirming the identity, purity, and structural integrity of this compound, ensuring its quality and suitability for research and development. This document provides detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is suitable for quantifying this compound and resolving it from potential impurities.

Experimental Protocol
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of diluent (e.g., 50:50 acetonitrile/water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient or isocratic mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).[7][8] A typical starting condition could be 95% A and 5% B.

    • Flow Rate: 1.0 mL/min.[5][8]

    • Column Temperature: 30-35°C.[5][8]

    • Detection Wavelength: Monitor at a wavelength where the phenyl group absorbs, typically around 254 nm.

    • Injection Volume: 10 µL.[5]

  • Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Data Presentation

Table 1: Expected HPLC Parameters

Parameter Expected Value
Retention Time (t_R) Dependent on specific column and mobile phase conditions.
Purity (%) ≥ 95% (typical for research-grade material)
Tailing Factor 0.8 - 1.5

| Theoretical Plates | > 2000 |

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Inject into HPLC B->C D UV Detection C->D E Integrate Peaks D->E F Calculate Area % E->F G Generate Purity Report F->G

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

GC-MS is a powerful technique for identifying compounds by separating them based on volatility and then detecting them based on their mass-to-charge ratio. It provides structural information through characteristic fragmentation patterns.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[8][9]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8][10]

  • GC-MS Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow of 1-2 mL/min.[8][9]

    • Inlet Temperature: 250°C.[8]

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan from m/z 40 to 450.[8]

  • Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak and characteristic fragment ions to confirm the compound's identity.

Data Presentation

Table 2: Expected Mass Spectrometry Data

m/z Value Description
206 Molecular Ion [M]⁺
207 [M+H]⁺ (observed in ES+ mode)[1]
175 Loss of -CH₂OH (hydroxymethyl group)
99 Fragment corresponding to the N-methylpiperazine cation

| 70 | Common fragment from piperazine ring cleavage |

Workflow Visualization

GCMS_Workflow A Prepare Sample (1 mg/mL in Methanol) B Inject into GC Inlet (250°C) A->B C Separation on Capillary Column B->C D Elution & Transfer to MS C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection & Data Acquisition F->G H Spectral Interpretation G->H

Caption: Workflow for GC-MS Identity Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive method for elucidating the chemical structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[8][11] Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8][11]

  • NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to determine chemical shifts, signal integrations, and coupling patterns (multiplicities).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments in the molecule.

  • Analysis: Analyze the chemical shifts, integrals, and coupling constants to assign signals to specific protons and carbons, confirming the overall structure.

Data Presentation

Table 3: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.2-7.3 m 1H Phenyl C4-H
~ 6.8-7.0 m 3H Phenyl C2,5,6-H
~ 4.65 s 2H -CH₂OH
~ 3.20 t 4H Piperazine -CH₂- (adjacent to N-phenyl)
~ 2.55 t 4H Piperazine -CH₂- (adjacent to N-methyl)
~ 2.35 s 3H -CH₃

| ~ 1.8-2.0 | br s | 1H | -OH |

Table 4: Expected ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 151 Phenyl C3 (attached to piperazine)
~ 142 Phenyl C1 (attached to CH₂OH)
~ 129 Phenyl C-H
~ 119 Phenyl C-H
~ 116 Phenyl C-H
~ 115 Phenyl C-H
~ 65 -CH₂OH
~ 55 Piperazine -CH₂- (adjacent to N-methyl)
~ 49 Piperazine -CH₂- (adjacent to N-phenyl)

| ~ 46 | -CH₃ |

Workflow Visualization

NMR_Workflow A Dissolve Sample in CDCl₃ B Place in NMR Spectrometer A->B C Acquire ¹H & ¹³C Spectra B->C D Process Data (FT, Phasing) C->D E Assign Signals & Interpret Spectra D->E F Confirm Structure E->F

Caption: Workflow for NMR Structural Elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet or a mineral oil (Nujol) mull. The ATR method is often the simplest.[8]

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.[8]

  • FTIR Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C-H, and C-N bonds.

Data Presentation

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200 Broad O-H stretch (alcohol)
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2800 Strong Aliphatic C-H stretch (piperazine and methyl)[3][12]
1600, 1500 Medium-Strong Aromatic C=C bending
1260 - 1180 Strong Aromatic C-N stretch

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Workflow Visualization

FTIR_Workflow A Place Sample on ATR Crystal B Acquire Spectrum (4000-400 cm⁻¹) A->B C Identify Characteristic Absorption Bands B->C D Confirm Functional Groups C->D

Caption: Workflow for FTIR Functional Group Analysis.

References

Application Notes and Protocols for Polar Aromatic Compounds: Handling and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the safe handling, storage, and stability assessment of polar aromatic compounds. Adherence to these recommendations is crucial for ensuring the integrity of the compounds, the reproducibility of experimental results, and the safety of laboratory personnel.

General Handling and Safety Precautions

Polar aromatic compounds, a broad class of molecules characterized by a polar functional group attached to an aromatic ring, often exhibit unique chemical reactivities and potential biological activities. Therefore, proper handling is paramount.

1.1 Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.[1] Before handling any polar aromatic compound, ensure the following PPE is worn:

  • Eye Protection: Safety goggles or glasses must be worn at all times to protect from splashes or airborne particles.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact. It is essential to select gloves appropriate for the specific compound and any solvents being used.[1][2]

  • Body Protection: A laboratory coat should be worn to protect skin and clothing.[3] For compounds with higher toxicity or in procedures with a risk of significant splashing, a chemically resistant apron is recommended.

  • Footwear: Closed-toe shoes are mandatory to protect feet from spills.[3]

1.2 Engineering Controls

  • Fume Hoods: Always handle volatile, toxic, or odorous polar aromatic compounds in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.

1.3 General Safe Practices

  • Awareness of Chemical Properties: Before working with a new polar aromatic compound, thoroughly review its Safety Data Sheet (SDS) to understand its specific hazards, including flammability, toxicity, and reactivity.[1]

  • Labeling: All containers must be clearly labeled with the chemical name, hazard symbols, and date of receipt or preparation.[1]

  • Transportation: When moving chemicals, use secondary containers to prevent spills in case the primary container breaks.[4]

  • Waste Disposal: Dispose of chemical waste according to institutional and regulatory guidelines. Halogenated and non-halogenated organic waste should be segregated.[5] Never dispose of organic compounds down the drain.[3]

Storage Guidelines

The stability and shelf-life of polar aromatic compounds are highly dependent on storage conditions. Improper storage can lead to degradation, affecting the compound's purity and activity.[6]

2.1 Storage Containers

The choice of container is critical for maintaining the integrity of the compound:

  • Glass Vials: Amber glass vials are recommended for most polar aromatic compounds to protect them from light degradation.[7]

  • Airtight Seals: Use containers with tight-fitting caps, preferably with PTFE-lined closures, to prevent evaporation and exposure to air and moisture.[7]

  • Material Compatibility: Ensure the container material is compatible with the compound. For instance, hydrofluoric acid-containing compounds should not be stored in glass.[4]

2.2 Environmental Conditions

Control of temperature, light, and atmosphere is essential for long-term stability.

Storage ConditionTemperature RangeSuitable ForRationale
Room Temperature 15–25°CStable, non-volatile compounds.[6]Convenient for compounds with low reactivity.
Refrigerated 2–8°CTemperature-sensitive compounds.[6][8]Slows down degradation reactions.[7]
Freezer -20°CMany polar organic pollutants for long-term archival.[9]Minimizes chemical and biological degradation.
Cryogenic -80°C or belowLabile biological samples and certain pharmaceuticals.[6][8]Preserves the integrity of highly sensitive compounds.

2.3 Special Storage Considerations

  • Light-Sensitive Compounds: Store in amber glass containers or in the dark to prevent photolytic degradation.[7]

  • Air and Moisture Sensitive Compounds: Store under an inert atmosphere (e.g., argon or nitrogen).[6] For hygroscopic compounds, storage in a desiccator may be necessary.[8]

  • Segregation: Store chemicals by hazard class. For example, keep oxidizers away from flammable materials and acids separate from bases.[4][8]

Stability of Polar Aromatic Compounds

Aromatic compounds are generally characterized by a high degree of chemical stability due to electron delocalization within the aromatic ring.[10][11] However, the presence of polar functional groups can introduce sites of reactivity and potential instability.

Factors Influencing Stability:

  • Temperature: Higher temperatures generally accelerate degradation rates.[12]

  • pH: The stability of ionizable polar aromatic compounds can be highly pH-dependent.

  • Light: Exposure to UV or visible light can induce photochemical reactions.[13]

  • Oxidation: Compounds can be susceptible to oxidation, especially in the presence of air or oxidizing agents.[6]

A study on the stability of 24 polar organic compounds, including pharmaceuticals and agrochemicals, stored on solid-phase extraction (SPE) cartridges at -20°C for 20 months showed an average loss of 9%, with losses for individual compounds remaining below 19%.[9] On Polar Organic Chemical Integrative Samplers (POCIS), the average loss was 11% under the same conditions.[9]

Experimental Protocols for Stability Testing

To ensure the quality and establish a re-test period or shelf-life for polar aromatic compounds, stability testing is essential.[12][14]

4.1 Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for conducting stability studies.

G Experimental Workflow for Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution of Test Compound dilute Dilute into Stress Condition Media (e.g., pH buffers, oxidizing agents) prep->dilute incubate Incubate at Controlled Conditions (Temperature, Light, Humidity) dilute->incubate Introduce to stress conditions sample Take Aliquots at Various Time Points incubate->sample Collect samples over time quench Quench Reaction (if applicable) sample->quench analysis Analyze Samples by HPLC or LC-MS/MS quench->analysis quantify Quantify Parent Compound and Degradants analysis->quantify data Determine Degradation Rate and Half-life quantify->data pathway Identify Degradation Pathway data->pathway G Simplified Serotonin (5-HT) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT Serotonin (5-HT) 5HTR 5-HT Receptor (GPCR) 5HT->5HTR Binds G_Protein G-Protein 5HTR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Response Phosphorylates Targets

References

Application Note: A Scalable Synthesis Protocol for (3-(4-Methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scalable protocol for the synthesis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol, a key intermediate in pharmaceutical research and development. The described method, based on a Buchwald-Hartwig amination, is robust and offers a high yield, making it suitable for scale-up production. This document includes a comprehensive experimental protocol, quantitative data summary, and a visual representation of the workflow to ensure reproducibility and efficient implementation in a laboratory or pilot plant setting.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the methylpiperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. A reliable and scalable synthesis of this intermediate is therefore crucial for advancing drug discovery programs. The protocol detailed herein describes a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful and versatile method for the formation of carbon-nitrogen bonds.

Reaction Scheme

The synthesis proceeds via the coupling of 3-bromobenzyl alcohol with N-methylpiperazine, catalyzed by a palladium precatalyst and a phosphine ligand.

Reaction_Scheme cluster_reactants Reactants cluster_products Product cluster_reagents Reagents & Catalyst r1 3-Bromobenzyl alcohol p1 This compound r1->p1 + r2 N-Methylpiperazine r2->p1 reagents RuPhos Precatalyst dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine Lithium hexamethyldisilazide (LHMDS) Tetrahydrofuran (THF) reagents->p1 75 °C, 1h

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Scale-up Synthesis

This protocol is designed for a multi-gram scale synthesis. For larger scales, appropriate engineering controls and safety assessments are required.

3.1. Materials and Equipment

  • Reactors: Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.

  • Reagents: 3-Bromobenzyl alcohol, N-methylpiperazine, RuPhos precatalyst, dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine, Lithium hexamethyldisilazide (LHMDS) in THF, Tetrahydrofuran (THF, anhydrous), Dichloromethane (DCM), Methanol (MeOH), Water (deionized).

  • Purification: Silica gel for column chromatography.

  • Analytical: TLC plates, HPLC, Mass Spectrometer, NMR spectrometer.

3.2. Procedure

  • Reactor Setup: A dry and inert reactor is charged with 3-bromobenzyl alcohol (1.0 eq).

  • Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

  • Base Addition: Lithium hexamethyldisilazide (LHMDS) (2.4 eq) is added to the solution, and the mixture is stirred for 30 minutes at room temperature.

  • Catalyst and Ligand Addition: The RuPhos precatalyst (0.04 eq) and dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (0.04 eq) are added to the reaction mixture.

  • N-Methylpiperazine Addition: N-methylpiperazine (1.3 eq) is then added to the reactor.

  • Reaction: The reactor is degassed with a stream of nitrogen and then heated to 75 °C for 1 hour. The reaction progress should be monitored by TLC or HPLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane (DCM). The organic layer is washed with water.

  • Isolation: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of 0-20% methanol in dichloromethane to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

ParameterValue
Starting Material 3-Bromobenzyl alcohol
Reagents N-Methylpiperazine, LHMDS, RuPhos Precatalyst, Supporting Ligand
Solvent Tetrahydrofuran (THF)
Reaction Temperature 75 °C
Reaction Time 1 hour
Product Yield 80%[1]
Product Purity >95% (determined by HPLC)
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Mass Spectrum (ES+) m/z 207 [M+H]⁺[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G Synthesis Workflow start Start reactor_prep Reactor Preparation (Dry and Inert Atmosphere) start->reactor_prep charging Charge Reactants (3-Bromobenzyl Alcohol, THF, LHMDS) reactor_prep->charging catalyst_add Add Catalyst and Ligand (RuPhos Precatalyst, Ligand) charging->catalyst_add reagent_add Add N-Methylpiperazine catalyst_add->reagent_add reaction Reaction (Heat to 75°C, 1h) reagent_add->reaction monitoring Monitor Reaction (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cool, Dilute with DCM, Wash with Water) monitoring->workup Reaction Complete isolation Isolation (Dry, Filter, Concentrate) workup->isolation purification Purification (Silica Gel Chromatography) isolation->purification analysis Product Analysis (HPLC, MS, NMR) purification->analysis product Final Product This compound analysis->product Purity >95%

Caption: Workflow for the scale-up synthesis of this compound.

Safety Considerations

  • LHMDS: Lithium hexamethyldisilazide is a strong base and is pyrophoric. Handle under an inert atmosphere and away from moisture.

  • Solvents: THF and DCM are flammable and volatile. Use in a well-ventilated fume hood.

  • Catalyst: Palladium catalysts can be toxic. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The use of a modern catalytic system ensures high efficiency and yield. This procedure is well-suited for implementation in drug discovery and development settings where access to significant quantities of key intermediates is essential.

References

Troubleshooting & Optimization

Troubleshooting low yield in (3-(4-Methylpiperazin-1-yl)phenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-(4-Methylpiperazin-1-yl)phenyl)methanol Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes commonly employed for the synthesis of this compound:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of 3-bromobenzyl alcohol with N-methylpiperazine.[1][2][3] This method is often favored for its high efficiency and functional group tolerance.

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an iminium ion from 3-formylbenzaldehyde and N-methylpiperazine, which is then reduced in situ to the desired product. This method avoids the use of palladium catalysts.[4][5][6]

Q2: I am experiencing a significantly lower than expected yield. What are the general areas I should investigate?

A2: Low yields can stem from several factors across both synthetic routes. Key areas to investigate include:

  • Reagent Quality: Ensure the purity and dryness of all reagents and solvents. Starting materials, especially the aryl halide, amine, and aldehyde, should be of high purity.

  • Reaction Conditions: Strict adherence to optimal reaction conditions, including temperature, reaction time, and inert atmosphere, is crucial.

  • Catalyst/Reagent Activity: For the Buchwald-Hartwig amination, the activity of the palladium catalyst and ligand is paramount. For reductive amination, the choice and quality of the reducing agent are critical.

  • Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.

  • Product Purification: Inefficient purification can lead to loss of the final product. Piperazine-containing compounds can sometimes present purification challenges.[7][8]

Troubleshooting Guide: Buchwald-Hartwig Amination Route

This guide addresses specific issues that may arise during the synthesis of this compound via the Buchwald-Hartwig amination of 3-bromobenzyl alcohol and N-methylpiperazine.

Observed Issue Potential Cause Recommended Action(s)
Low or No Product Formation Inactive Catalyst: The Pd(0) active species may not have formed efficiently from the Pd(II) precatalyst.[9][10]- Use a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species. - Ensure the phosphine ligand is not oxidized; use fresh, high-purity ligand.
Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific substrates.- Screen different phosphine ligands. For aryl bromides, bidentate ligands like BINAP or sterically hindered monodentate ligands are often effective.[3][11]
Incorrect Base: The base may not be strong enough to facilitate the deprotonation of the amine.- Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9]
Poor Solvent Choice: The solvent may not be appropriate for the reaction temperature or solubility of reagents.- Anhydrous, deoxygenated solvents like toluene or dioxane are commonly used. Ensure the solvent is dry.
Significant Formation of Side Products Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene (3-methylbenzyl alcohol).[3]- Optimize the ligand-to-palladium ratio. - Ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).
β-Hydride Elimination: This is a potential side reaction, though less common with aryl amines.- The use of chelating bisphosphine ligands can minimize β-hydride elimination.[12]
Homocoupling of Aryl Bromide: Formation of biphenyl derivatives.- Lower the reaction temperature. - Use a less reactive palladium precatalyst.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have reached completion.- Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. - Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.
Catalyst Deactivation: The palladium catalyst may have deactivated over the course of the reaction.[13]- Increase the catalyst loading slightly. - Ensure the reaction is free of oxygen and water.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex - HBr (Base) Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L2 + Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide: Reductive Amination Route

This guide addresses specific issues that may arise during the synthesis of this compound via the reductive amination of 3-formylbenzaldehyde and N-methylpiperazine.

Observed Issue Potential Cause Recommended Action(s)
Low or No Product Formation Inefficient Imine/Iminium Ion Formation: The initial condensation between the aldehyde and amine is an equilibrium process and may not favor the imine/iminium ion.- Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[14] - Use a dehydrating agent (e.g., molecular sieves) or a solvent that allows for azeotropic removal of water.
Incorrect Reducing Agent: The chosen reducing agent may not be suitable for the reaction conditions or may be too strong, leading to side reactions.- Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for reductive aminations.[6][15] - Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[5]
Decomposition of Reducing Agent: Some reducing agents, like NaBH(OAc)₃, can be sensitive to certain solvents.[15][16]- Avoid using methanol with NaBH(OAc)₃. Dichloromethane (DCM) or dichloroethane (DCE) are common choices.
Significant Formation of Side Products Reduction of Starting Aldehyde: The reducing agent reduces the 3-formylbenzaldehyde to 3-hydroxybenzyl alcohol.- Use a milder reducing agent that is selective for the iminium ion over the aldehyde, such as NaBH(OAc)₃ or NaBH₃CN.[5][15] - If using a stronger reducing agent like NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[5]
Over-alkylation of the Amine: The product amine can react with another molecule of the aldehyde to form a tertiary amine.- This is less of a concern when starting with a secondary amine like N-methylpiperazine. However, using a slight excess of the amine can help minimize this.
Incomplete Reaction Insufficient Reducing Agent: Not enough reducing agent was used to complete the reaction.- Use a slight excess (e.g., 1.2-1.5 equivalents) of the reducing agent.
Low Reaction Temperature: The reaction may be too slow at room temperature.- Gently warming the reaction mixture may increase the rate, but monitor for side product formation.

Diagram: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine Amine Amine Amine->Imine Product Product Imine->Product + Reducing Agent Reducing_Agent Reducing_Agent

Caption: Two-step process of reductive amination.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from a known synthesis of a similar compound.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equivalents).

  • Reagent Addition: Add 3-bromobenzyl alcohol (1.0 equivalent) and N-methylpiperazine (1.1-1.5 equivalents) to the flask, followed by the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This is a general protocol that can be optimized for the specific substrates.

  • Reaction Setup: To a round-bottom flask, add 3-formylbenzaldehyde (1.0 equivalent) and N-methylpiperazine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or dichloroethane).

  • Imine Formation: If desired, add a catalytic amount of acetic acid (e.g., 0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Common Impurities

Synthetic Route Potential Impurity Source
Buchwald-Hartwig Amination 3-Methylbenzyl alcoholHydrodehalogenation of 3-bromobenzyl alcohol.
Bis(3-(hydroxymethyl)phenyl)amineReaction of the product with another molecule of 3-bromobenzyl alcohol (unlikely but possible).
N,N'-dimethylpiperazine dimersSelf-coupling of the amine (rare).
Reductive Amination 3-Hydroxymethylbenzyl alcoholReduction of the starting 3-formylbenzaldehyde.
Unreacted 3-formylbenzaldehydeIncomplete reaction.
N-formyl-N'-methylpiperazineA potential side product from the reaction of the amine with formic acid impurities or degradation products.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of piperazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Yield of the Desired N-Arylpiperazine

Question: I am observing a low yield or no product formation in my Buchwald-Hartwig reaction with a piperazine derivative. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including inactive catalysts, suboptimal reaction conditions, or issues with the starting materials. Here is a step-by-step troubleshooting guide:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical for a successful reaction. For electron-rich aryl halides, it is often necessary to use more electron-rich and sterically hindered phosphine ligands.[1] It is advisable to screen a variety of ligands and palladium sources.[1] Consider using air-stable precatalysts to ensure the formation of the active Pd(0) species.[2]

  • Base Selection: The base is crucial for both the reaction rate and minimizing side reactions.[1] If you are using a strong base like sodium tert-butoxide (NaOtBu) and suspect starting material decomposition, consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][3]

  • Solvent Choice: The solvent plays a key role in the solubility of the reagents and the stability of the catalytic species.[1] Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents.[1][2] If you are experiencing solubility issues, a more polar solvent like tert-butanol may be beneficial.[1]

  • Reaction Temperature and Time: Suboptimal temperatures can lead to incomplete reactions or decomposition of reactants or products.[1] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] A temperature screening can also help identify the ideal conditions for your specific substrates.[3]

  • Purity of Reagents and Inert Atmosphere: Ensure that all reagents are pure and dry, and that the solvent is anhydrous and deoxygenated.[2] The reaction should be carried out under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[2][4]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing significant amounts of side products, such as the di-arylated piperazine or hydrodehalogenation of the aryl halide. How can I minimize these unwanted reactions?

Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Minimizing Di-arylation:

    • Excess Piperazine: Using a 5-10 fold excess of piperazine can favor the mono-arylated product.[3]

    • Slow Addition: Slowly adding the aryl halide to the reaction mixture at a low temperature can also help control the reaction.[3]

    • Mono-protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy to prevent di-substitution.[3][5]

  • Reducing Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be caused by:

    • Impurities: Ensure an inert atmosphere is maintained to minimize sources of hydrogen.[2]

    • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Screening different ligands may be necessary.

  • Aryl Halide Homocoupling (Biaryl Formation): The formation of a biaryl product from the coupling of two aryl halides can be minimized by:

    • Ligand Selection: Use a ligand that favors C-N reductive elimination over C-C coupling.[2]

    • Optimizing Catalyst-to-Ligand Ratio: A typical ratio of 1:1 to 1:2 is recommended.[2]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the Buchwald-Hartwig amination of piperazine derivatives from various literature sources.

Table 1: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene1001896[6]
4-BromobenzonitrilePd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1002492
1-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Dioxane1101288
2-BromopyridineG3-XPhos (2)-K₂CO₃THF801695

Table 2: Rapid Pd-Catalyzed N-Arylation of Piperazine with Aryl Chlorides

Reaction Conditions: Aryl chloride (1.0 equiv), piperazine (1.5 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), NaOtBu (1.1 equiv), in toluene at 100°C for 10 minutes under aerobic conditions.[7][8]

Aryl ChlorideYield (%)
4-Chlorotoluene97[7][8]
4-Chloroanisole95[7][8]
2-Chlorotoluene85[7][8]
4-Chlorobenzonitrile86[7][8]
1-Chloro-4-(trifluoromethyl)benzene91[7][8]

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide [1]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)[1]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)[1]

  • Anhydrous solvent (e.g., toluene, dioxane, THF)[1]

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.[1]

  • In a separate vial, dissolve the palladium source and the ligand in a small amount of the reaction solvent to prepare the catalyst solution (this step may not be necessary for pre-catalysts).[1]

  • Seal the Schlenk tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.[1]

Visualizations

Buchwald_Hartwig_Workflow reagents 1. Reagent Preparation - Aryl Halide - Piperazine Derivative - Base setup 3. Reaction Setup - Inert Atmosphere - Anhydrous Solvent reagents->setup catalyst 2. Catalyst Preparation - Pd Source - Ligand catalyst->setup reaction 4. Reaction - Heating & Stirring - Monitoring (TLC/LC-MS) setup->reaction workup 5. Workup - Quenching - Extraction reaction->workup purification 6. Purification - Column Chromatography workup->purification product 7. Final Product purification->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Troubleshooting_Buchwald_Hartwig start Low Yield or No Reaction catalyst Check Catalyst/Ligand start->catalyst base Evaluate Base start->base solvent Assess Solvent start->solvent conditions Optimize Conditions start->conditions purity Verify Reagent Purity & Inert Atmosphere start->purity solution_catalyst Screen different Pd sources and bulky, electron-rich ligands. Use air-stable precatalysts. catalyst->solution_catalyst solution_base Try weaker bases like Cs2CO3 or K3PO4 if decomposition is suspected. base->solution_base solution_solvent Use toluene, dioxane, or THF. Consider t-butanol for solubility issues. solvent->solution_solvent solution_conditions Monitor reaction by TLC/LC-MS. Optimize temperature and time. conditions->solution_conditions solution_purity Use pure, dry reagents and deoxygenated solvents under Ar or N2. purity->solution_purity

Caption: Troubleshooting decision tree for low-yield Buchwald-Hartwig amination.

References

Technical Support Center: Purifying Polar Basic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the purification of polar basic compounds using chromatography.

Troubleshooting Guide

This section addresses common problems encountered during the purification of polar basic compounds, offering specific causes and practical solutions.

Symptom / Question Potential Cause(s) Suggested Solution(s)
Q1: Why is my basic analyte showing severe peak tailing in reversed-phase HPLC? Secondary Silanol Interactions: Positively charged basic compounds can interact ionically with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2] This is a major cause of peak tailing.[3][4]1. Adjust Mobile Phase pH: Lower the mobile phase pH (typically to pH < 3) by adding modifiers like formic acid or trifluoroacetic acid (TFA).[5][6] This protonates the silanol groups (Si-OH), minimizing unwanted ionic interactions. 2. Use End-Capped Columns: Select a high-quality, end-capped column where residual silanols are chemically bonded with a small silylating agent (e.g., trimethylsilane) to shield them.[1][4] 3. Add a Competing Base: Introduce a small concentration of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to the analyte.[1]
Q2: My polar basic compound has very poor or no retention on a C18 column. How can I increase its retention time? High Polarity: The compound is too polar to be sufficiently retained by the non-polar stationary phase.[3] Analyte Ionization: At low pH, basic compounds are protonated and carry a positive charge, which can decrease their hydrophobicity and retention in reversed-phase systems.[7]1. Decrease Organic Solvent: Reduce the concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. For very polar compounds, a 100% aqueous mobile phase might be necessary.[8] Use columns specifically designed for highly aqueous conditions (often labeled "AQ") to avoid phase collapse.[8] 2. Increase Mobile Phase pH: Carefully increase the mobile phase pH to be closer to (or slightly above) the analyte's pKa. This neutralizes the basic compound, making it less polar and increasing its retention. Use columns stable at higher pH (e.g., hybrid or polymer-based columns).[5][9] 3. Use Ion-Pairing Agents: Add an anionic ion-pairing reagent (e.g., alkyl sulfonates like hexane sulfonic acid) to the mobile phase.[1][10] This forms a neutral, more hydrophobic ion-pair with the positively charged analyte, significantly increasing retention.[11][12] 4. Switch to an Alternative Mode: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for retaining highly polar compounds.[13]
Q3: I'm seeing inconsistent retention times from one injection to the next. What could be the cause? Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase, especially when using ion-pairing agents or significant buffer concentrations.[14] Unstable Mobile Phase pH: The mobile phase is not adequately buffered, or the chosen pH is too close to the analyte's pKa, where small pH shifts cause large changes in retention.[15]1. Ensure Proper Equilibration: When changing mobile phases, especially those with additives, flush the column with at least 20 column volumes of the new mobile phase to ensure the stationary phase is fully conditioned.[16] 2. Use an Appropriate Buffer: Select a buffer with a pKa within one pH unit of your target mobile phase pH. Ensure the buffer concentration is sufficient (typically 10-25 mM) to resist pH changes.[15] 3. Adjust pH Away from pKa: For robust methods, adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[15][17]
Q4: When I try to use a high pH mobile phase to neutralize my basic compound, my silica column performance degrades quickly. Why? Silica Dissolution: Traditional silica-based columns are not stable at high pH (typically above pH 8).[5] The silica backbone dissolves under these conditions, leading to a loss of stationary phase, poor peak shape, and reduced column lifetime.[18][19]1. Use High-pH Stable Columns: Switch to columns specifically designed for high pH applications. These include hybrid-silica columns (e.g., Waters XBridge) or polymer-based columns, which are stable across a wide pH range (e.g., pH 1-14). 2. Operate at Lower Temperatures: If you must operate near the pH limit of a column, reducing the temperature can slow the rate of silica dissolution.
Q5: My method works well analytically, but I have low recovery during preparative purification. Where is my compound going? Irreversible Adsorption: The basic analyte may be strongly or irreversibly binding to active silanol sites on the stationary phase, especially if the column is overloaded.[1] Precipitation: The compound may be precipitating on the column or in the collection tubes if the mobile phase composition changes abruptly or if the collected fractions are incompatible with the compound's solubility.1. Use a High-Capacity, Base-Deactivated Column: Select a preparative column with a high surface area and thorough end-capping to handle higher sample loads and minimize adsorption sites. 2. Modify the Mobile Phase: The addition of a small amount of a competing base or using an appropriate pH can help prevent strong adsorption.[1] 3. Check Solubility in Fractions: Ensure the analyte remains soluble in the collected fractions. It may be necessary to add a modifier to the collection tubes or use a different collection solvent.

Frequently Asked Questions (FAQs)

Q: What is the "silanol effect" and how does it impact basic compounds?

A: The "silanol effect" refers to the undesirable interactions between analytes and silanol groups (Si-OH) on the surface of silica-based HPLC columns.[4] For basic compounds, which are often positively charged (protonated) at typical analytical pH ranges, these interactions are primarily ionic attractions with ionized, negatively charged silanols (SiO⁻).[2][3] This secondary interaction mechanism leads to common chromatography problems like peak tailing, increased retention, and sometimes irreversible adsorption of the analyte.[1][4]

Q: When should I choose an ion-pairing agent versus adjusting the pH?

A: The choice depends on your separation goals and constraints.

  • Adjust pH when you need a simple, MS-compatible method and your column can tolerate the required pH. Increasing the pH to neutralize a basic compound is effective for improving retention.[9] Conversely, using a low pH (pH < 3) is a standard strategy to suppress silanol interactions and improve peak shape.[5][20]

  • Use an Ion-Pairing Agent when pH adjustment alone is insufficient to provide retention for a highly polar basic compound.[8] Ion-pairing is a powerful technique for increasing retention but has drawbacks: it is generally not compatible with mass spectrometry (MS), requires long column equilibration times, and can be difficult to completely wash out of a column.[14][21]

Q: What is mixed-mode chromatography, and how can it help?

A: Mixed-mode chromatography uses stationary phases that have more than one type of retention mechanism deliberately engineered into them.[22] For purifying polar basic compounds, a common mixed-mode column combines reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities.[23] This allows for the simultaneous separation of neutral, acidic, and basic compounds in a single run without needing ion-pairing agents.[22][24] By adjusting mobile phase pH and buffer concentration, you can fine-tune the retention of ionic analytes, making it a highly flexible and MS-friendly alternative.[25][22]

Q: Can I use methanol instead of acetonitrile as the organic solvent?

A: Yes, and sometimes it can be advantageous. Methanol is a protic solvent and is better at hydrogen bonding with and "shielding" active silanol groups compared to the aprotic acetonitrile.[4] This can lead to improved peak shapes for basic compounds by reducing secondary interactions. However, be aware that changing the organic solvent will significantly alter the selectivity of your separation, so re-optimization of the method will be necessary.

Data Summary

Comparison of Common Mobile Phase Strategies

The table below summarizes common strategies used in the mobile phase to improve the chromatography of polar basic compounds.

StrategyCommon AdditivesConcentrationMechanism of ActionAdvantagesDisadvantages
Low pH (Ion Suppression of Silanols) Formic Acid, Trifluoroacetic Acid (TFA), Phosphoric Acid0.05 - 0.1%Protonates silanol groups (Si-OH), minimizing ionic interactions with cationic analytes.[5]Improves peak shape, good reproducibility, generally MS-compatible (Formic Acid).[1]May decrease retention of basic analytes; TFA can cause ion suppression in MS.[7]
High pH (Analyte Neutralization) Ammonium Hydroxide, Ammonium BicarbonateBuffer to pH > 8Neutralizes the basic analyte (B -> BH⁺ is suppressed), increasing its hydrophobicity and retention.[9]Significantly increases retention for polar bases.[7]Requires pH-stable columns; not all compounds are stable at high pH.[18]
Ion-Pairing Alkyl Sulfonates (e.g., Hexane Sulfonic Acid), Perfluorinated Carboxylic Acids (e.g., HFBA)2 - 10 mMForms a neutral ion-pair with the charged analyte, which is then retained by the reversed-phase mechanism.[10][11]Dramatically increases retention of highly polar, charged analytes.[26]Not MS-compatible, long column equilibration, can be difficult to remove from the column.
Mixed-Mode Elution Salt Buffers (e.g., Ammonium Formate, Ammonium Acetate)10 - 100 mMElutes analytes from the ion-exchange functional groups on the stationary phase by competition.[25]MS-compatible, avoids ion-pairing agents, offers unique selectivity.[22]Method development can be more complex, requires specific mixed-mode columns.[14]

Experimental Protocols

Protocol 1: Method Development for a Polar Basic Compound using Low pH

This protocol outlines a systematic approach to developing a separation method for a polar basic compound using a reversed-phase column at low pH to ensure good peak shape.

  • Column Selection: Choose a modern, high-purity, end-capped C18 or C8 column (e.g., Waters Acquity BEH, Agilent Zorbax Eclipse Plus, Phenomenex Luna Omega).

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare 0.1% formic acid in HPLC-grade water. Filter through a 0.22 µm filter.

    • Organic (B): Prepare 0.1% formic acid in HPLC-grade acetonitrile.

  • Initial Gradient Scouting:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at an appropriate wavelength.

    • Gradient: Start with a broad gradient from 5% to 95% B over 15 minutes.

  • Analysis of Scouting Run:

    • If the compound elutes very early (near the void volume), it indicates insufficient retention.

    • If the peak shape is good (symmetrical), proceed to optimize the gradient.

    • If the peak tails, consider using a mobile phase with 0.1% TFA instead of formic acid, as TFA is a stronger ion-pairing agent that can further improve peak shape.[1]

  • Gradient Optimization:

    • Based on the retention time from the scouting run, create a shallower gradient focused around the elution percentage of your analyte. For example, if the compound eluted at 40% B, try a gradient of 30% to 50% B over 10 minutes.

    • If retention is still too low with 5% organic, consider using a column designed for highly aqueous mobile phases (AQ-type) and start the gradient at 0% or 1% B.[8]

  • Final Isocratic/Gradient Refinement: Fine-tune the mobile phase composition to achieve the desired resolution and run time.

Visualizations

G cluster_start Start cluster_check Initial Checks cluster_cause Identify Primary Cause cluster_solution Implement Solutions start Initial Observation: Poor Peak Shape (Tailing, Broadening) check_system System Check: Leaks, Connections, Extra-Column Volume? start->check_system check_sample Sample Check: Solvent Mismatch, Overload? check_system->check_sample System OK silanol_interaction Secondary Interaction (Silanol Effect)? check_sample->silanol_interaction Sample OK low_retention Poor Retention? silanol_interaction->low_retention No solution_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) silanol_interaction->solution_ph Yes solution_column Use End-Capped or Base-Deactivated Column silanol_interaction->solution_column Yes solution_retention Decrease Organic % or Use Ion-Pairing Agent low_retention->solution_retention Yes solution_mode Switch to HILIC or Mixed-Mode Column low_retention->solution_mode Yes end_node Optimized Separation: Good Peak Shape & Retention low_retention->end_node No solution_ph->end_node solution_column->end_node solution_retention->end_node solution_mode->end_node

G compound Polar Basic Compound (B) in Mobile Phase (pH < pKa) protonated Protonated Analyte (BH⁺) compound->protonated Protonates silanol Si-OH (Protonated Silanol) Si-O⁻ (Ionized Silanol) protonated->silanol:f1 Attraction c18 C18 Stationary Phase protonated->c18 Hydrophobic Interaction surface Silica Surface surface->silanol interaction Undesirable Ionic Interaction (Peak Tailing) silanol:f1->interaction retention Desired Reversed-Phase Retention c18->retention

G cluster_input Inputs cluster_process Process in Mobile Phase cluster_output Chromatographic Result analyte Polar Basic Analyte (BH⁺) ion_pair Formation of Neutral Ion-Pair [BH⁺ IP⁻] analyte->ion_pair reagent Anionic Ion-Pair Reagent (IP⁻) reagent->ion_pair retention Increased Hydrophobicity → Increased Retention on C18 Column ion_pair->retention

References

Technical Support Center: Synthesis of N-Arylpiperazines - Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-arylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing N-arylpiperazines?

A1: The primary methods for synthesizing N-arylpiperazines include the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and reductive amination. Each method offers distinct advantages and is chosen based on the specific substrates and desired scale of the reaction.[1]

Q2: I'm observing a significant amount of 1,4-diarylpiperazine as a byproduct. How can I improve the selectivity for the mono-arylated product?

A2: The formation of the disubstituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. The most effective strategy to ensure mono-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate). This protecting group blocks one of the nitrogen atoms, allowing for selective arylation of the other. The Boc group can then be removed under acidic conditions.[2]

Q3: My Buchwald-Hartwig amination is giving low yields. What are the potential causes and how can I optimize the reaction?

A3: Low yields in Buchwald-Hartwig aminations of piperazines can often be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Key areas to troubleshoot include the choice of palladium precursor and phosphine ligand, the type and amount of base used, the solvent, and the reaction temperature and time. Screening different combinations of these parameters is often necessary to find the optimal conditions for your specific substrates.[3]

Q4: Are there common side reactions I should be aware of during the deprotection of N-Boc-piperazine?

A4: Yes, the acidic deprotection of N-Boc-piperazine can lead to side reactions. The primary issue is the formation of a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule of interest. To prevent this, "scavengers" such as triisopropylsilane (TIS) or water can be added to the reaction mixture to trap the tert-butyl cation.[4] Additionally, if your molecule contains other acid-sensitive functional groups, you may need to use milder deprotection conditions or an alternative protecting group.[4][5]

Troubleshooting Guides

Issue 1: Formation of 1,4-Diarylpiperazine in Buchwald-Hartwig Amination

Symptoms:

  • Presence of a higher molecular weight peak in LC-MS corresponding to the disubstituted product.

  • Complex NMR spectrum with overlapping signals from both mono- and di-substituted products.

  • Difficulty in purifying the desired mono-arylpiperazine.

Root Causes and Solutions:

Root CauseRecommended Solution
Unprotected Piperazine Utilize a mono-protected piperazine, with N-Boc-piperazine being the most common and effective choice. This ensures selective arylation at the unprotected nitrogen.
High Reactivity If using unprotected piperazine is necessary, employ a large excess of piperazine (5-10 equivalents) to statistically favor mono-arylation. Add the aryl halide slowly to the reaction mixture.
Prolonged Reaction Time/High Temperature Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the formation of the desired mono-substituted product is maximized to prevent further reaction to the disubstituted product.

Troubleshooting Workflow for Di-substitution

G start High Di-substitution Observed q1 Are you using unprotected piperazine? start->q1 sol1 Switch to N-Boc-piperazine. q1->sol1 Yes q3 Is the reaction time/temperature optimized? q1->q3 No end Mono-arylation improved sol1->end q2 Is using unprotected piperazine necessary? sol2 Use large excess of piperazine (5-10 eq). Slowly add aryl halide. q2->sol2 Yes sol2->end q3->q2 Yes sol3 Monitor reaction closely. Stop when mono-product is maximized. q3->sol3 No sol3->end

Caption: Troubleshooting workflow for excessive di-substitution.

Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination

Symptoms:

  • Formation of an arene byproduct where the halogen has been replaced by a hydrogen atom.

  • Observed as a lower molecular weight peak in GC-MS or LC-MS.

Root Causes and Solutions:

Root CauseRecommended Solution
High Reaction Temperature Excessive heat can promote the undesired β-hydride elimination pathway, leading to hydrodehalogenation.[2][6] Lower the reaction temperature and monitor for product formation.
Incomplete Catalyst Formation If the active Pd(0) catalyst is not formed efficiently, side reactions can occur. Using a pre-catalyst can sometimes mitigate this issue.[2]
Choice of Base The strength of the base can influence the rate of side reactions. If using a very strong base like NaOtBu, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃, especially if the starting materials are sensitive.[3]
Issue 3: Catalyst Deactivation in Ullmann Condensation

Symptoms:

  • The reaction stalls before completion, even with extended reaction times.

  • Low or no yield of the desired N-arylpiperazine.

Root Causes and Solutions:

Root CauseRecommended Solution
Poor Quality Copper Source The active catalytic species is typically Cu(I). Ensure you are using a fresh, high-purity copper(I) source (e.g., CuI).[7]
Product Inhibition The amine product can sometimes coordinate to the copper catalyst and inhibit its activity.[7]
Inappropriate Ligand Ligands are crucial for stabilizing the copper catalyst. If no ligand is used or the chosen ligand is ineffective, screen various ligands such as phenanthrolines or N,N-dimethylglycine.[7]

Ullmann Condensation: Main vs. Side Pathway

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Catalyst Deactivation Aryl_X Aryl Halide Intermediate Copper-Amide Complex Aryl_X->Intermediate Piperazine Piperazine Piperazine->Intermediate Cu_I Cu(I) Catalyst Cu_I->Intermediate Product N-Arylpiperazine Intermediate->Product Product_Inhibition Product Inhibition Product->Product_Inhibition Binds to Cu(I) Inactive_Cu Inactive Copper Species Product_Inhibition->Inactive_Cu G start Starting Materials Available q1 Aryl Halide + Piperazine Derivative? start->q1 q2 Aromatic Aldehyde/Ketone + Piperazine? start->q2 buchwald Buchwald-Hartwig Amination q1->buchwald Yes ullmann Ullmann Condensation q1->ullmann Yes q1_notes Consider halide reactivity (I > Br > Cl) and functional group tolerance. q1->q1_notes reductive Reductive Amination q2->reductive Yes q2_notes Good for introducing alkyl-aryl groups. q2->q2_notes buchwald_notes Generally milder conditions, broad scope. buchwald->buchwald_notes ullmann_notes Often requires higher temperatures. ullmann->ullmann_notes

References

Technical Support Center: Enhancing Solubility of Piperazine-Based Compounds for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with piperazine-based compounds in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My piperazine-based compound shows poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps to improve its solubility?

A1: Poor aqueous solubility is a common challenge with piperazine-containing compounds, often due to the lipophilic nature of the overall structure. Here’s a step-by-step approach to troubleshoot this issue:

  • pH Adjustment: The piperazine moiety is basic.[1] Therefore, modifying the pH of your aqueous solution can significantly impact your compound's solubility by ionizing the piperazine nitrogens. A lower pH often leads to increased solubility.[1]

  • Use of Co-solvents: Employing a water-miscible organic co-solvent is a common and effective strategy.[2] Prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO) and ensure the final concentration in your assay medium is low (typically <0.5%) to avoid cellular toxicity.[1] Other co-solvents like ethanol and polyethylene glycol (PEG) can also be used.[1]

  • Salt Formation: Converting the free base to a salt is a highly effective method to enhance the aqueous solubility of basic compounds like piperazine derivatives.[1][3] Common counterions include hydrochloride, mesylate, and sulfate.[1] A salt screening study is recommended to find the most suitable counterion for optimal solubility and stability.[1]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?

A2: This is a common issue for poorly soluble compounds when the solvent changes abruptly from organic to aqueous.[4] Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final DMSO concentration is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[2]

  • Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions. Pre-diluting the DMSO stock in a small volume of assay buffer before adding it to the final bulk volume can help.[4]

  • Gentle Heating and Mixing: Gentle heating and vortexing or sonication can help keep the compound in solution, but care must be taken to avoid degradation.[5]

Q3: Salt formation didn't significantly improve my compound's solubility, or the resulting salt was unstable. What are my next options?

A3: If salt formation is not a viable option, several other advanced strategies can be employed:[1]

  • Co-crystallization: This technique involves forming a multi-component crystal lattice with a suitable co-former, which can improve the solubility of non-ionizable or weakly ionizable compounds.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][6]

  • Nanosuspension: This involves reducing the particle size of your compound to the nanometer range, which increases the surface area for dissolution. Nanosuspensions are stabilized by surfactants or polymers.[1]

Q4: Can I use a combination of solubility enhancement techniques?

A4: Yes, combining strategies can be very effective. For instance, you could create a salt of your derivative (a chemical modification) and then formulate it as a nanosuspension (a physical modification) to further improve its dissolution rate.[1]

Troubleshooting Guide

Problem: Inconsistent results in cell-based assays, possibly due to compound precipitation.

This workflow helps to systematically troubleshoot and address solubility issues that may be causing inconsistent experimental outcomes.

G A Inconsistent Assay Results B Suspect Poor Solubility / Precipitation A->B C Determine Kinetic Solubility in Assay Medium B->C D Precipitation Observed? C->D E Modify Formulation D->E Yes J No Precipitation (Investigate other assay variables) D->J No F pH Adjustment E->F G Add Co-solvent (e.g., DMSO) E->G H Advanced Formulation (e.g., Cyclodextrin) E->H I Re-evaluate in Assay F->I G->I H->I

A logical workflow for troubleshooting inconsistent assay results.

Quantitative Data on Solubility Enhancement

The following tables summarize the potential impact of different solubility enhancement strategies on piperazine-based and other poorly soluble compounds.

Table 1: Effect of Salt Formation on the Solubility of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with Piperazine [7]

NSAIDSolubility Improvement Factor (compared to the free drug in pure water)
Ibuprofen-piperazine salt> 10-fold
Indomethacin-piperazine salt> 10-fold
Sulindac-piperazine salt> 10-fold
Phenylbutazone-piperazine salt> 10-fold
Ketoprofen-piperazine salt> 10-fold
Flurbiprofen-piperazine salt> 10-fold

Table 2: Solubility of Meclofenamic Acid (MFA) and its Piperazine Salts [8]

CompoundSolubility Improvement Factor (compared to MFA in 50% EtOH-water)
MFA-PPZ-M (1:1 salt)2724-fold
MFA-PPZ-M (1:1:1 hydrate)1334-fold

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[1]

Materials:

  • Piperazine-based compound (solid)

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials until equilibrium is reached (typically 24-48 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Express the solubility in µg/mL or µM.

G A Add excess compound to buffer B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Quantify concentration by HPLC D->E

Workflow for determining aqueous solubility.
Protocol 2: Salt Formation Screening

This protocol outlines a general procedure for screening different counterions to form a more soluble salt.

Materials:

  • Piperazine-based compound (free base)

  • A selection of acidic counterions (e.g., HCl, H₂SO₄, methanesulfonic acid)

  • Various organic solvents (e.g., ethanol, isopropanol, acetone)

  • Stir plate and stir bars

  • Filtration apparatus

  • X-ray powder diffraction (XRPD) instrument

Procedure:

  • Dissolve the piperazine-based compound in a suitable organic solvent.

  • In a separate vial, dissolve the acidic counterion in the same or a miscible solvent.

  • Slowly add the acidic solution to the solution of the free base while stirring.

  • If a precipitate forms, continue stirring for a set period (e.g., 2-4 hours) to allow for complete precipitation.

  • If no precipitate forms, allow the solvent to evaporate slowly or add an anti-solvent to induce crystallization.

  • Isolate the resulting solid by filtration and dry it under vacuum.

  • Analyze the isolated solids using XRPD to confirm the formation of a new crystalline form.

  • Determine the aqueous solubility of the confirmed salts using Protocol 1.

Protocol 3: Preparation of a Nanosuspension by Solvent Precipitation

This protocol describes a method for producing nanoparticles of your compound to enhance its dissolution rate.[1]

Materials:

  • Piperazine-based compound

  • A water-miscible organic solvent (e.g., acetone, ethanol)

  • Water (as the anti-solvent)

  • A stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC)

  • High-speed stirrer or homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve the piperazine compound in the selected organic solvent.

  • Aqueous Phase Preparation: Dissolve the stabilizer in water.

  • Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.

Signaling Pathway Example

Piperazine derivatives are common scaffolds in drug discovery and can interact with various biological targets. For example, some piperazine-containing compounds act as kinase inhibitors. The diagram below illustrates a simplified, generic kinase signaling pathway that could be inhibited by such a compound.

G cluster_0 Cell Exterior cluster_1 Cell Interior Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Activation Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Piperazine Compound Piperazine Compound Piperazine Compound->Kinase B Inhibition

Inhibition of a generic kinase pathway by a piperazine compound.

References

Technical Support Center: Overcoming Catalyst Deactivation in Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with catalyst deactivation in palladium-catalyzed amination reactions.

Troubleshooting Guides

This section addresses specific issues encountered during palladium-catalyzed amination experiments in a question-and-answer format, providing detailed solutions and preventative measures.

Question 1: My amination reaction is sluggish or has stalled, resulting in a low yield. What are the likely causes and how can I troubleshoot this?

Answer:

A sluggish or stalled reaction is a common issue in palladium-catalyzed amination. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst may be deactivating over the course of the reaction. This can be due to several reasons:

    • Formation of Palladium Black: Agglomeration of Pd(0) into inactive palladium nanoparticles or bulk metal is a frequent cause of deactivation.[1]

      • Diagnosis: Visual observation of a black precipitate in the reaction mixture.

      • Solution: Increase ligand loading to better stabilize the Pd(0) species. Consider switching to a more sterically bulky and electron-rich ligand which can prevent aggregation.[2]

    • Oxidative Deactivation: Trace amounts of oxygen can oxidize the active Pd(0) to inactive Pd(II) species.

      • Diagnosis: Difficult to observe directly during the reaction.

      • Solution: Ensure all reagents and solvents are thoroughly degassed, and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3]

    • Formation of Off-Cycle Inhibitors: The catalyst can be sequestered in inactive complexes. For instance, with aryl iodides, inhibitory iodide-bridged palladium dimers can form.[4][5]

      • Diagnosis: Reaction stalls at partial conversion.

      • Solution: For aryl iodides, using a non-polar solvent like toluene can help precipitate the iodide salt, preventing its inhibitory effects.[4]

  • Impure Reagents or Solvents: Impurities in the starting materials or solvents can act as catalyst poisons.

    • Diagnosis: Run a control reaction with highly purified reagents and solvents to see if the yield improves.

    • Solution: Purify starting materials (e.g., recrystallization of solids, distillation of liquids) and use anhydrous, degassed solvents. Passing amines through a plug of activated alumina can remove trace impurities.[6]

  • Suboptimal Reaction Conditions:

    • Insufficient Temperature: Many amination reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3][4]

      • Solution: Gradually increase the reaction temperature, monitoring for potential decomposition.

    • Inefficient Mixing: If the base is a solid and not fully dissolved, poor mixing can lead to localized areas of low base concentration, slowing down the deprotonation step.[4]

      • Solution: Ensure vigorous stirring, especially for heterogeneous mixtures. Grinding the base before use can also improve its dispersion.[4]

    • Inappropriate Base: The choice of base is critical. A base that is too weak may not be sufficient to deprotonate the amine-palladium complex, while a very strong base might lead to side reactions or substrate degradation.[3][4]

      • Solution: Screen different bases. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be preferable to strong bases like NaOtBu.[3][4]

Question 2: I am observing the formation of a black precipitate (Palladium Black) in my reaction. What causes this and how can I prevent it?

Answer:

The formation of palladium black is a clear indication of catalyst deactivation through aggregation of the active Pd(0) species.[1]

Causes:

  • Insufficient Ligand Stabilization: The phosphine or N-heterocyclic carbene (NHC) ligand is crucial for stabilizing the monoligated Pd(0) species, which is the active catalyst. If the ligand concentration is too low or the ligand is not effective, the Pd(0) intermediates can aggregate.

  • High Catalyst Concentration: Higher concentrations of the palladium catalyst can increase the rate of aggregation.[1]

  • Reaction Temperature: Elevated temperatures can sometimes accelerate the decomposition of the catalyst complex, leading to the formation of palladium black.

Prevention and Solutions:

  • Optimize Ligand-to-Palladium Ratio: A ligand-to-palladium ratio of 1:1 to 2:1 is often optimal. Increasing the ratio can sometimes improve catalyst stability.

  • Select a More Robust Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally more effective at preventing catalyst aggregation.[2][5]

  • Use a Precatalyst: Well-defined palladium precatalysts are often more stable and lead to a more controlled generation of the active catalyst, minimizing the formation of palladium black.[7][8][9]

  • Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Finding the optimal temperature is key.

  • Solvent Choice: The solvent can influence the stability of the catalytic species. In some cases, more coordinating solvents may help to stabilize the palladium complexes.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should check if my Buchwald-Hartwig amination fails?

A1: The first and often most critical factor to check is the purity of your reagents and the integrity of your reaction setup. Ensure your amine and aryl halide are pure, your solvent is anhydrous and degassed, and your reaction is maintained under a strict inert atmosphere. Trace impurities or oxygen can completely shut down the catalysis.[3][6]

Q2: How do I choose the right ligand for my specific amination reaction?

A2: Ligand choice is highly dependent on the substrates. For sterically hindered aryl halides or amines, bulky ligands like XPhos or tBuXPhos are often effective. For less hindered substrates, other ligands like SPhos or RuPhos may be suitable. It is often necessary to screen a small library of ligands to find the optimal one for a new substrate combination.[5][10]

Q3: Can the choice of base affect catalyst stability?

A3: Yes, the base can significantly impact catalyst stability. Strong bases like NaOtBu can sometimes promote ligand degradation or other side reactions that lead to catalyst deactivation. For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice, though they may require higher reaction temperatures.[3][4][11]

Q4: My product is contaminated with palladium. What is the best way to remove it?

A4: The method for palladium removal depends on whether the palladium is homogeneous (dissolved) or heterogeneous (solid). For heterogeneous palladium (like Pd/C or palladium black), filtration through a pad of Celite® is often effective.[12] For soluble palladium species, treatment with a scavenger resin (e.g., silica-based thiols or triaminotriazine-functionalized resins) or activated carbon followed by filtration is a common and effective method.[12][13][14][15][16][17] Crystallization of the product can also be an effective purification method.[12]

Q5: Is it possible to reactivate a deactivated palladium catalyst?

A5: In some cases, yes. For palladium black, it can sometimes be redissolved and converted back to an active precatalyst, though this is often not practical on a lab scale. For catalysts deactivated by poisoning, if the poison can be identified and removed, the catalyst may regain activity. However, in many cases, it is more practical to use a fresh catalyst. There are patented procedures for the reactivation of industrial palladium catalysts.[18][19][20][21]

Data Presentation

Table 1: Effect of Ligand on Yield in the Amination of 4-chlorotoluene with Morpholine

LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhosPd(OAc)₂KOt-BuToluene1000.17Good to Excellent[2]
SPhosPd(OAc)₂Cs₂CO₃THFRT18High[2]
RuPhosPd G3NaOt-BuToluene100298[10]
BrettPhosPd G3NaOt-BuToluene100285[10]
BINAPPd₂(dba)₃NaOt-BuToluene110-High[2]

Table 2: Influence of Base on the Yield of Buchwald-Hartwig Amination

BasepKa of Conjugate AcidCommon SubstratesAdvantagesDisadvantagesReference
NaOt-Bu~19Aryl bromides/chlorides with primary/secondary aminesHigh reactivity, often allows for lower reaction temperatures.Can be incompatible with base-sensitive functional groups.[4][4]
K₃PO₄~12.3Substrates with base-sensitive functional groupsBroader functional group tolerance.Often requires higher reaction temperatures.[4]
Cs₂CO₃~10.3Substrates with base-sensitive functional groupsGood solubility in some organic solvents, broad functional group tolerance.[11]May require higher catalyst loading or longer reaction times.[4][11]
LHMDS~26General aminationsVery strong, non-nucleophilic base.Can be expensive and is moisture-sensitive.[4]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination Reaction

  • Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOt-Bu, 1.4 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the tube/vial with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 2-5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[22]

Protocol 2: Testing for Catalyst Poisoning from Reagents

  • Baseline Reaction: Run the amination reaction using your standard reagents and conditions. Carefully record the yield and reaction profile (e.g., by taking aliquots for GC or LC-MS analysis over time).

  • High-Purity Reaction: Set up an identical reaction, but with the following modifications:

    • Use freshly purified aryl halide (e.g., recrystallized or distilled).

    • Use freshly distilled amine or amine passed through a short plug of activated alumina.

    • Use a newly opened bottle of high-purity, anhydrous, and degassed solvent.

  • Comparison: Compare the yield and reaction profile of the high-purity reaction to the baseline reaction. A significant improvement in the high-purity reaction strongly suggests the presence of a catalyst poison in one of your original reagents.

Protocol 3: Removal of Palladium Residues using a Scavenger Resin

  • Dissolution: After the reaction work-up, dissolve the crude product in a suitable solvent (e.g., THF, DCM, or toluene).

  • Scavenger Addition: Add the scavenger resin (e.g., silica-based thiol scavenger, typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 4-24 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a frit to remove the scavenger resin.

  • Washing: Wash the resin on the filter with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: If necessary, analyze the palladium content of the purified product using ICP-MS to confirm its removal.[13][14]

Visualizations

// Nodes Active_Catalyst [label="Active Pd(0)L Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inactive_Species [label="Inactive Pd Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_Black [label="Palladium Black\n(Aggregation)", fillcolor="#202124", fontcolor="#FFFFFF"]; Oxidized_Pd [label="Oxidized Pd(II)", fillcolor="#FBBC05", fontcolor="#202124"]; Off_Cycle [label="Off-Cycle Inhibitors\n(e.g., [Pd(L)(Ar)I]₂)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ligand_Degradation [label="Degraded Ligand", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Active_Catalyst -> Inactive_Species [label="Deactivation"]; Inactive_Species -> Pd_Black [label="Aggregation"]; Inactive_Species -> Oxidized_Pd [label="Oxidation (O₂)", color="#EA4335"]; Inactive_Species -> Off_Cycle [label="Inhibition", color="#EA4335"]; Active_Catalyst -> Ligand_Degradation [label="Side Reaction", style=dashed, color="#EA4335"]; } .dot Caption: Common deactivation pathways for palladium catalysts in amination reactions.

// Nodes Start [label="Low Yield / Stalled Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Purity [label="Check Reagent/Solvent Purity", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Conditions [label="Verify Reaction Conditions\n(Temp, Stirring, Inertness)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Ligand [label="Screen Ligands", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Base [label="Screen Bases", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purify Reagents/\nUse Fresh Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Conditions [label="Adjust Temperature/\nImprove Mixing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Select_Ligand [label="Select Optimal Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; Select_Base [label="Select Optimal Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Purity; Check_Purity -> Purify [label="Impure? Yes"]; Check_Purity -> Check_Conditions [label="Pure? No"]; Check_Conditions -> Optimize_Conditions [label="Suboptimal? Yes"]; Check_Conditions -> Screen_Ligand [label="Optimal? No"]; Screen_Ligand -> Select_Ligand [label="Improved? Yes"]; Screen_Ligand -> Screen_Base [label="No Improvement? No"]; Screen_Base -> Select_Base [label="Improved? Yes"]; Purify -> Success; Optimize_Conditions -> Success; Select_Ligand -> Success; Select_Base -> Success; } .dot Caption: A workflow for troubleshooting low-yielding amination reactions.

References

Technical Support Center: Purification of (3-(4-Methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of (3-(4-Methylpiperazin-1-yl)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Impurities can originate from starting materials, reagents, or side reactions during synthesis. Based on common synthetic routes, potential impurities include:

  • Unreacted Starting Materials: Such as 3-bromobenzyl alcohol and N-methylpiperazine.

  • Catalyst Residues: If a catalyst like a Ru-phos precatalyst is used in the synthesis.[1]

  • Byproducts: Formed from side reactions. For instance, methylation at the benzyl alcohol position if a methylating agent is present.

  • Solvent and Reagent Residues: Residual solvents from the reaction (e.g., THF, DCM) or reagents from the workup (e.g., salts from aqueous washes).[1]

Q2: What is the most effective method for purifying this compound?

A2: Silica gel column chromatography is the most commonly cited and effective method for purifying this compound.[1] It allows for the separation of the target compound from both less polar and more polar impurities.

Q3: How can I monitor the progress of the purification during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography. By spotting the crude mixture, the collected fractions, and a co-spot (crude mixture and fraction in the same lane), you can identify which fractions contain the pure product. The visualization can be done using UV light (254 nm) and/or a staining agent like p-anisaldehyde.[2]

Q4: My compound is an oil. Can I still use recrystallization?

A4: While the target compound is often isolated as an oil, crystallization or recrystallization may still be possible. This typically involves dissolving the crude oil in a minimal amount of a hot solvent and allowing it to cool slowly. If direct crystallization is difficult, techniques like trituration (stirring the oil with a solvent in which the impurities are soluble but the product is not) or attempting to form a salt (e.g., an HCl salt) can induce solidification, which can then be recrystallized.

Q5: What analytical techniques are recommended to confirm the final purity of the compound?

A5: To confirm the purity and structure of the final product, a combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is suitable and should show a peak at m/z 207 for [M+H]⁺.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample quantitatively.

Purification Protocols and Troubleshooting

Method 1: Silica Gel Column Chromatography

This is the primary recommended method for purifying this compound.

Experimental Protocol:

  • Preparation: Prepare a slurry of silica gel (e.g., Silicagel 60, 0.040-0.063 mm) in the initial eluent (e.g., 100% Dichloromethane).[1][2] Pour the slurry into a column and allow it to pack under gravity or with light pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane (DCM). To this solution, add a small amount of silica gel or Celite, and evaporate the solvent to obtain a free-flowing powder. This is known as "dry loading."[2][3] Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent and gradually increase the polarity. A typical gradient is 0% to 20% methanol in dichloromethane.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.[1][2]

Data Presentation: Chromatography Parameters

ParameterRecommended Specification
Stationary Phase Silica Gel (e.g., Geduran Si 60, 0.040-0.063 mm)[2]
Mobile Phase (Eluent) Gradient of 0-20% Methanol in Dichloromethane (DCM)[1]
Sample Loading Dry loading on Celite or silica gel[2][3]
Typical Yield ~80%[1]

Troubleshooting Guide: Column Chromatography

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation Incorrect Eluent Polarity: The eluent may be too polar (all compounds elute quickly) or not polar enough (compounds don't move).Perform TLC analysis with different solvent systems (e.g., varying ratios of MeOH/DCM, or trying ethyl acetate/hexanes) to find an optimal system where the target compound has an Rf value of ~0.3.
Column Overloading: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of material being purified. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Cracked/Channeled Column The silica gel bed was disturbed during packing or loading, or it ran dry.Ensure the column is packed uniformly without air bubbles. Always maintain a level of solvent above the silica bed.
Low Recovery/Yield The product is highly retained on the column.If the product is not eluting, increase the polarity of the mobile phase significantly at the end of the run (e.g., a "flush" with 20% MeOH/DCM).[1]
Method 2: Recrystallization

If the product can be solidified, recrystallization is an excellent method for achieving high purity.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. Potential solvents include acetonitrile, ethanol, or mixtures like ethyl acetate/hexanes.[2][4]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualized Workflows

A general workflow for the purification and analysis of the target compound is presented below.

G cluster_0 Post-Reaction Workup cluster_1 Purification cluster_2 Analysis & Final Product crude Crude Reaction Mixture extract Aqueous Extraction (e.g., with DCM and Water) crude->extract dry Dry Organic Layer (e.g., over MgSO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography Primary Method recrystallization Recrystallization (Optional) chromatography->recrystallization For higher purity analysis Purity & Structure Confirmation (NMR, MS) chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General purification and analysis workflow.

The following decision tree can help in troubleshooting poor purification outcomes.

G start Is the purified product still impure? cause1 Contamination Type? start->cause1 Yes end Proceed with pure compound. start->end No cause1_opt1 Baseline material on TLC? cause1->cause1_opt1 cause1_opt2 Streaking on TLC? cause1->cause1_opt2 solution1 Repurify with a more polar eluent system (e.g., increase % MeOH). cause1_opt1->solution1 solution2 Sample may be ionic. Add a small amount of Et3N to the eluent or perform an acid/base wash. cause1_opt2->solution2 cause2 Was recovery low? solution1->cause2 solution2->cause2 cause2->cause1 No, but still impure solution3 Check column 'tails' and crude material by TLC/MS to see if product was retained or decomposed. cause2->solution3 Yes cause2_yes Yes cause2_no No

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Column Chromatography for Highly Polar Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for separating highly polar molecules using column chromatography, addressing common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatography technique for my highly polar analyte?

A1: The optimal technique depends on the specific properties of your molecule, such as its polarity (LogP/LogD), charge state (pKa), and solubility. The three primary modes for polar analytes are Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase Liquid Chromatography (RPLC) with specialized columns, and Ion-Exchange Chromatography (IEX).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the first choice for neutral or polar compounds that are poorly retained in reversed-phase.[1][2][3] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent (like acetonitrile) and a small amount of aqueous buffer.[4] Retention increases with the analyte's hydrophilicity.

  • Reversed-Phase Liquid Chromatography (RPLC): While standard C18 columns are often unsuitable for highly polar compounds due to poor retention[3][5], specialized columns can be effective. These include phases with polar endcapping or embedded polar groups, which are compatible with highly aqueous mobile phases and prevent phase collapse.[6][7]

  • Ion-Exchange Chromatography (IEX): This technique is ideal for molecules that are permanently charged or can be ionized.[8] IEX separates molecules based on their net surface charge through electrostatic interactions with an oppositely charged stationary phase.[8][9]

G Analyte Analyze Polar Molecule (e.g., LogD < 0) IsCharged Is the analyte ionizable/charged? Analyte->IsCharged IsNeutral Is the analyte neutral or zwitterionic? IsCharged->IsNeutral No IEX Ion-Exchange (IEX) Chromatography IsCharged->IEX Yes ChargeType What is the charge? AnionEx Anion-Exchange (Positive Column) ChargeType->AnionEx Negative CationEx Cation-Exchange (Negative Column) ChargeType->CationEx Positive HILIC Hydrophilic Interaction (HILIC) Chromatography IsNeutral->HILIC Yes RPLC_Option Is retention still low in HILIC? RPLC Reversed-Phase (RPLC) with Polar Column (AQ, Polar-Endcapped) RPLC_Option->RPLC Yes IEX->ChargeType HILIC->RPLC_Option G Start Problem: No Retention of Polar Analyte on C18 CheckMode Is the molecule very polar (LogD < 0)? Start->CheckMode SwitchToHILIC Solution 1: Switch to HILIC Mode CheckMode->SwitchToHILIC Yes CheckIonizable Is the analyte ionizable? CheckMode->CheckIonizable No / Moderate UsePolarRPLC Solution 2: Use Polar-Endcapped or AQ-type RPLC Column CheckIonizable->UsePolarRPLC No AdjustpH Solution 3: Adjust Mobile Phase pH to Suppress Ionization CheckIonizable->AdjustpH Yes IonPair Solution 4: Use Ion-Pair Chromatography UsePolarRPLC->IonPair If insufficient AdjustpH->UsePolarRPLC If insufficient

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Basic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of basic compounds.

Troubleshooting Guide

My basic compound is showing significant peak tailing. What are the potential causes and how can I fix it?

Peak tailing for basic compounds in reversed-phase HPLC is a common issue, often resulting from secondary interactions between the analyte and the stationary phase. Here’s a step-by-step guide to identify and resolve the problem.

1. Differentiating Between Chemical and Physical Problems

The first step is to determine whether the tailing is due to a chemical interaction or a physical problem within your HPLC system.

  • Experimental Protocol: Inject a neutral compound.

    • Procedure: Prepare a standard solution of a neutral marker compound (e.g., toluene, uracil). Inject this standard under the same chromatographic conditions used for your basic analyte.

    • Interpretation:

      • Neutral compound shows a symmetrical peak: The tailing of your basic compound is likely due to a chemical issue (secondary interactions).

      • Neutral compound also shows tailing: This suggests a physical problem with your system, such as a column void, a partially blocked frit, or issues with extra-column volume.[1]

2. Addressing Chemical Causes of Peak Tailing

If the issue is chemical, it is most likely due to the interaction of your positively charged basic analyte with negatively charged, acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3] Here are several strategies to mitigate these interactions:

  • Strategy 1: Modify the Mobile Phase pH

    • Explanation: At a low mobile phase pH (typically ≤ 3), the acidic silanol groups are protonated and therefore neutral, minimizing their electrostatic interaction with the protonated basic analyte.[2][3][4]

    • Experimental Protocol:

      • Prepare a mobile phase with a pH of 3.0 using a suitable buffer (e.g., phosphate or citrate). Ensure the buffer has a pKa within ±1 unit of the target pH for effective buffering.

      • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

      • Inject your basic analyte and observe the peak shape.

    • Expected Outcome: A significant reduction in peak tailing and an improvement in peak symmetry.

  • Strategy 2: Increase Buffer Concentration

    • Explanation: Increasing the buffer concentration can help to mask the residual silanol groups, thereby reducing secondary interactions.[3][5]

    • Experimental Protocol:

      • Prepare a mobile phase with a higher buffer concentration (e.g., increase from 10 mM to 25-50 mM).

      • Ensure the buffer is soluble in the mobile phase mixture to avoid precipitation.

      • Equilibrate the column and inject your sample.

  • Strategy 3: Use Mobile Phase Additives

    • Explanation: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, reducing their availability to interact with your analyte.[4][6]

    • Experimental Protocol:

      • Add a low concentration of triethylamine (e.g., 0.1%) to the mobile phase.

      • Adjust the final pH of the mobile phase.

      • Equilibrate the column and inject your sample.

  • Strategy 4: Utilize an End-Capped Column

    • Explanation: End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interacting with analytes.[2][3] If you are not already using one, switching to a column specifically designated as "end-capped" can significantly improve peak shape for basic compounds.

3. Addressing Physical Causes of Peak Tailing

If the neutral compound test indicated a physical problem, consider the following:

  • Column Void or Bed Deformation: This can occur over time due to pressure shocks or dissolution of the silica stationary phase.[2][3]

    • Troubleshooting:

      • Reverse the column and flush it with a strong solvent to try and remove any particulate matter from the inlet frit.[2]

      • If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing.[6][7]

    • Troubleshooting:

      • Use tubing with the narrowest possible internal diameter and keep the length to a minimum.

      • Ensure all fittings are properly connected to avoid dead volume.

Frequently Asked Questions (FAQs)

What is peak tailing?

Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half.[4] It is often quantified by the tailing factor or asymmetry factor, with a value greater than 1 indicating tailing.[2]

How does mobile phase pH affect the peak shape of basic compounds?

The mobile phase pH dictates the ionization state of both the basic analyte and the silanol groups on the stationary phase.[8] At mid-range pH, basic compounds are protonated (positively charged) and silanol groups are deprotonated (negatively charged), leading to strong electrostatic interactions that cause peak tailing.[7][9] Lowering the pH neutralizes the silanol groups, minimizing these interactions and improving peak shape.[2][3]

What is an end-capped column and how does it help?

An end-capped column is a type of reversed-phase column where the free silanol groups on the silica surface have been chemically reacted with a small silylating agent. This process, called end-capping, covers many of these active sites, reducing their ability to interact with basic analytes and thus minimizing peak tailing.[2][3]

Can I operate my column at a high pH to improve the peak shape of basic compounds?

Operating at a high pH (e.g., > 8) can also be an effective strategy. At high pH, the basic analyte will be in its neutral form, reducing interactions with the now fully ionized silanol groups.[8][10] However, it is crucial to use a column specifically designed for high pH stability, as traditional silica-based columns will rapidly degrade under these conditions.[10][11]

Are there alternative columns for analyzing basic compounds?

Yes, besides end-capped columns, several other types of stationary phases are suitable for the analysis of basic compounds:

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups and provides alternative selectivity.[7]

  • Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymer, offering better pH stability and reduced silanol activity.[4][10]

  • Polymer-Based Columns: These columns have a polymeric stationary phase instead of silica and are stable over a wide pH range, eliminating the issue of silanol interactions.[12]

Quantitative Data Summary

The following table summarizes the effect of mobile phase pH on the peak asymmetry of a basic compound (methamphetamine).

Mobile Phase pHPeak Asymmetry Factor (As)
7.02.35[2]
3.01.33[2]

Visualizations

Below are diagrams to help visualize the concepts discussed.

G cluster_0 Mid pH (e.g., 7) cluster_1 Low pH (e.g., 3) Basic_Analyte_Mid Basic Analyte (R-NH3+) Positively Charged Interaction_Mid Strong Interaction (Peak Tailing) Basic_Analyte_Mid->Interaction_Mid Silanol_Mid Silanol Group (Si-O-) Negatively Charged Silanol_Mid->Interaction_Mid Basic_Analyte_Low Basic Analyte (R-NH3+) Positively Charged Interaction_Low Minimal Interaction (Good Peak Shape) Basic_Analyte_Low->Interaction_Low Silanol_Low Silanol Group (Si-OH) Neutral Silanol_Low->Interaction_Low

Caption: Effect of pH on Analyte-Silanol Interaction.

G start Peak Tailing Observed is_neutral_tailing Inject Neutral Compound. Does it tail? start->is_neutral_tailing chemical_problem Chemical Problem: Secondary Interactions is_neutral_tailing->chemical_problem No physical_problem Physical Problem: Column Void, Dead Volume is_neutral_tailing->physical_problem Yes solution_chemical Solutions: - Lower Mobile Phase pH - Use End-Capped Column - Add Mobile Phase Modifier chemical_problem->solution_chemical solution_physical Solutions: - Check for Voids/Blockages - Replace Column - Minimize Tubing Length physical_problem->solution_physical

Caption: Troubleshooting Workflow for Peak Tailing.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity analysis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative analytical techniques, supported by illustrative experimental data.

Introduction to Purity Analysis

In pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is critical for safety and efficacy. This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity must be rigorously controlled to prevent the incorporation of potentially harmful impurities into the final drug product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating and quantifying components of a mixture.[1] When coupled with a UV detector, it becomes a powerful tool for the analysis of compounds that possess a UV chromophore, such as this compound.

This guide will detail a proposed HPLC-UV method for this compound, compare its performance with other analytical techniques, and provide the necessary experimental protocols for its implementation.

HPLC-UV Method for this compound

The proposed HPLC-UV method is designed to provide a robust and reliable means of assessing the purity of this compound and quantifying its potential impurities.

Experimental Protocol

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Data Presentation: Purity Analysis Results

The following table summarizes the hypothetical results from the purity analysis of three different batches of this compound using the described HPLC-UV method.

ParameterBatch ABatch BBatch C
Purity (%) 99.8599.5299.91
Major Impurity (%) 0.080.250.05
Total Impurities (%) 0.150.480.09
Retention Time (min) 12.512.512.5

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter HPLC HPLC System Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC-UV Purity Analysis.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a powerful technique, other methods can also be employed for purity analysis, each with its own set of advantages and disadvantages. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.[2]

Comparison Summary
TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, good for non-volatile impurities, widely available.May have limited sensitivity for impurities with poor UV absorbance.
Gas Chromatography (GC-FID) Partitioning in a gaseous mobile phase.Excellent for volatile impurities and residual solvents.The compound is non-volatile and would require derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation with mass-based detection.High sensitivity and specificity, provides molecular weight information for impurity identification.[3]Higher cost and complexity compared to HPLC-UV.
Quantitative NMR (qNMR) Signal intensity is proportional to the number of nuclei.A primary method that does not require a reference standard of the analyte, provides structural information.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.

Logical Relationship of Analytical Techniques

Technique_Comparison cluster_main Purity Analysis of this compound cluster_application Primary Application HPLC_UV HPLC-UV Routine_Purity Routine Purity & Quantitation HPLC_UV->Routine_Purity GC_FID GC-FID Volatiles Volatile Impurities GC_FID->Volatiles LC_MS LC-MS Impurity_ID Impurity Identification LC_MS->Impurity_ID qNMR qNMR Absolute_Purity Absolute Purity (Primary Method) qNMR->Absolute_Purity

Caption: Application of different analytical techniques.

Detailed Experimental Protocols for Alternative Methods

Gas Chromatography (GC-FID) for Volatile Impurities

This method is suitable for the analysis of residual solvents and other volatile impurities. Derivatization would be necessary to analyze the main compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection: Split mode (e.g., 50:1).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) at a concentration of 10 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • HPLC Conditions: Same as the HPLC-UV method described in section 2.1.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

Conclusion

The purity analysis of this compound can be effectively performed using HPLC-UV. This method offers a good balance of resolution, sensitivity, and accessibility for routine quality control. For comprehensive characterization, orthogonal techniques such as GC-FID for volatile impurities and LC-MS for the identification of unknown non-volatile impurities should be employed. Quantitative NMR can serve as a primary method for determining absolute purity. The selection of the most appropriate analytical technique will be dictated by the specific goals of the analysis, regulatory requirements, and the nature of the potential impurities.

References

A Head-to-Head Comparison of Piperazine and its Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisosteres, supported by experimental data and detailed protocols.

The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of over 100 FDA-approved drugs.[1][2] Its prevalence is attributed to favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles. However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—to fine-tune the characteristics of drug candidates.[1] This guide provides an objective comparison of piperazine and its common bioisosteres, focusing on their impact on physicochemical properties, pharmacokinetic profiles, and pharmacological activity, supported by experimental data.

Physicochemical Properties: A Comparative Analysis

The choice of a central scaffold in drug design is critically influenced by its physicochemical properties, which govern a molecule's solubility, permeability, and interactions with biological targets. The following table summarizes key physicochemical parameters for piperazine and several of its prominent bioisosteres.

CompoundStructurepKa1pKa2cLogPAqueous Solubility
Piperazine 9.735.35-1.50Freely soluble[1]
Homopiperazine 11.02 (predicted)--0.48Soluble[1]
2,5-Diazabicyclo[2.2.1]heptane ---0.6-
2,6-Diazaspiro[3.3]heptane ---0.51-

Pharmacokinetic Profile: Impact on ADME Properties

The replacement of a piperazine ring with a bioisostere can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This strategy is often employed to address metabolic instability, a common challenge with piperazine-containing compounds.[1]

ParameterPiperazineHomopiperazineDiazaspiroalkanesBridged Diazabicycloalkanes
Metabolic Stability (t½ in HLM) Variable, can be lowCan be more stable than piperazine in certain contextsGenerally designed to improve metabolic stabilityCan exhibit improved metabolic stability
Permeability Generally goodSimilar to piperazineCan be modulated by substitutionCan be modulated by substitution
Efflux (e.g., P-gp substrate) Can be a P-gp substrateCan show reduced P-gp effluxCan be designed to avoid P-gp effluxCan be designed to avoid P-gp efflux

HLM: Human Liver Microsomes. Data is often compound-specific and the table provides general trends.

Case Study 1: Olaparib and its Diazaspiro Bioisostere

A compelling example of successful bioisosteric replacement is the modification of the PARP inhibitor, Olaparib. Replacing the piperazine ring with a diazaspiro[3.3]heptane moiety resulted in a compound with retained potency but significantly reduced cytotoxicity.

CompoundPARP-1 IC50 (nM)Cytotoxicity in OVCAR8 cells (% cell survival at 10 µM)
Olaparib (Piperazine-containing) ~1-5[3]Low (Induces cell death)[4]
Diazaspiro[3.3]heptane analog (10e) 12.6[4][5]~80%[4]

This case study demonstrates that a subtle structural modification can lead to a desirable shift in the biological activity profile, reducing off-target effects while maintaining on-target potency. The diazaspiro analog (10e) was found to be a highly specific PARP-1 inhibitor with minimal off-target activity and did not induce DNA damage at similar concentrations as olaparib.[4][5]

Case Study 2: Aripiprazole - A Piperazine-Containing Antipsychotic

ParameterAripiprazole
Receptor Binding Affinity (Ki, nM) D2: 0.34, D3: 0.8, 5-HT1A: 1.7, 5-HT2A: 3.4[6]
Caco-2 Permeability (Papp) Transported via passive diffusion and carrier-mediated transport[5][7]
Metabolic Stability Primarily metabolized by CYP3A4 and CYP2D6; long half-life (~75 hours)[4]

The data on aripiprazole highlights the role of the piperazine moiety in achieving the desired polypharmacology and pharmacokinetic profile for a centrally acting agent.

Signaling Pathway Visualization

Many piperazine-containing drugs, particularly those acting on the central nervous system, target G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade, relevant to receptors like the dopamine D2 and serotonin 5-HT1A receptors, which are targets for drugs like aripiprazole.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Dopamine, Serotonin) GPCR GPCR (e.g., D2, 5-HT1A Receptor) Ligand->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Target Proteins

Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Caco-2 permeability assay, a key experiment for assessing the intestinal absorption of drug candidates.

Caco2_Workflow cluster_prep Cell Culture and Preparation cluster_assay Permeability Assay cluster_analysis Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21 days to form monolayer A1->A2 A3 Verify monolayer integrity (TEER measurement) A2->A3 B1 Add test compound to apical (A) or basolateral (B) side A3->B1 Proceed if TEER > threshold B2 Incubate at 37°C B1->B2 B3 Sample from receiver compartment at time intervals B2->B3 C1 Quantify compound concentration (LC-MS/MS) B3->C1 C2 Calculate apparent permeability coefficient (Papp) C1->C2 C3 Determine efflux ratio (Papp B-A / Papp A-B) C2->C3

Experimental Workflow for Caco-2 Permeability Assay.

Logical Relationship of Bioisosteric Replacement

The decision to employ a bioisosteric replacement strategy is often driven by the need to optimize a lead compound's properties. This diagram illustrates the logical flow of this process.

Bioisostere_Logic Start Lead Compound with Piperazine Moiety Problem Identify Undesirable Property (e.g., Poor Metabolic Stability, High Toxicity, Off-target Effects) Start->Problem Strategy Select Bioisostere (e.g., Homopiperazine, Diazaspiroalkane) Problem->Strategy Synthesis Synthesize Analog Strategy->Synthesis Testing In Vitro & In Vivo Testing (ADME, Efficacy, Toxicity) Synthesis->Testing Evaluation Evaluate Properties of Analog vs. Parent Compound Testing->Evaluation Optimized Optimized Lead Compound Evaluation->Optimized Improved Profile Revise Revise Bioisostere Choice or Further Modify Evaluation->Revise No Improvement Revise->Strategy

Logical Flow of Bioisosteric Replacement Strategy.

Detailed Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.

Caco-2 Permeability Assay

This assay is widely used to predict the in vivo absorption of drugs across the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a predetermined threshold are used for the assay. The permeability of a paracellular marker, such as Lucifer yellow, is also assessed.

  • Transport Experiment: The test compound is added to the apical (A) side (for A to B transport, simulating absorption) or the basolateral (B) side (for B to A transport, assessing efflux). The plates are incubated at 37°C.

  • Sampling and Analysis: Samples are collected from the receiver compartment at specified time points. The concentration of the test compound is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein.

Metabolic Stability Assay (Human Liver Microsomes)

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (cofactor), and the test compound.

  • Incubation: The test compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the remaining parent compound is plotted against time. From the slope of the natural log of the concentration versus time plot, the in vitro half-life (t½) is calculated. The intrinsic clearance (CLint) is then determined.

Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the affinity of a test compound for a specific receptor.

  • Materials: A source of the target receptor (e.g., cell membranes from cells overexpressing the receptor), a radiolabeled ligand with known high affinity for the receptor, and the unlabeled test compound at various concentrations.

  • Incubation: The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in a suitable buffer until equilibrium is reached.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A competition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), which reflects the affinity of the test compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

References

Structure-Activity Relationship of (3-(4-Methylpiperazin-1-yl)phenyl)methanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to (3-(4-Methylpiperazin-1-yl)phenyl)methanol, with a focus on their activity as kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway. The information is targeted towards researchers, scientists, and drug development professionals.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of this compound analogs. The data is compiled from various studies to delineate the structure-activity relationships. Modifications on the phenyl ring and the piperazine moiety significantly influence the inhibitory potency against specific kinases and cancer cell lines.

Table 1: SAR of Phenyl Ring and Methanol Group Modifications

Compound IDR1 (Position 3)R2 (Position 4)R3 (Methanol modification)Target Kinase IC50 (nM)Cancer Cell Line GI50 (µM)
1 -H-H-CH2OH>1000 (PI3Kα)>50 (PC-3)
2 -CF3-CH2-(4-methylpiperazin-1-yl)-H800 (mTOR)1.8 (PC-3, cellular PI3K)
3 -CF3-CH2-(4-propionylpiperazin-1-yl)-H2 (mTORC1, cellular)0.05 (U87MG)
4 -H-(4-methylpiperazin-1-yl)-C(=O)NH-phenyl55 (ABL), 75 (c-KIT)0.03 (K562)
5 -H-(4-methylpiperazin-1-yl)-C(=O)NH-(3-trifluoromethyl)phenyl46 (ABL), 75 (c-KIT)0.015 (K562)

Data synthesized from multiple sources for comparative analysis.

Table 2: Kinase Selectivity Profile of Lead Compounds

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)ABL IC50 (nM)c-KIT IC50 (nM)
3 18002>1000>1000
5 >1000>10004675

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

ADP-Glo™ Kinase Assay for IC50 Determination

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human kinase (e.g., PI3K, mTOR, ABL, c-KIT)

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control). Add 5 µL of a solution containing the kinase and its substrate in kinase buffer.

  • Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.[1]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal.

  • Luminescence Measurement: Incubate at room temperature for 30-60 minutes to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., K562, U87MG, PC-3)

  • Cell culture medium and serum

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value from a dose-response curve.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify the expression levels of specific proteins within a signaling pathway.[2]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold lysis buffer and determine protein concentration.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., 3-bromobenzyl alcohol, N-methylpiperazine) reaction Multi-step Synthesis & Purification start->reaction Coupling, etc. analogs Library of Analogs reaction->analogs biochemical Biochemical Assays (e.g., Kinase Inhibition) analogs->biochemical cellular Cell-based Assays (e.g., MTT, Western Blot) analogs->cellular data Activity Data (IC50, GI50) biochemical->data cellular->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction Design New Analogs

Figure 1. General workflow for a structure-activity relationship (SAR) study.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K GF Growth Factors GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound Analog Inhibitor->PI3K Inhibitor->mTORC1

Figure 2. Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

References

In Vitro vs. In Vivo Efficacy: A Comparative Guide to Piperazine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro potency to in vivo efficacy is a critical step in the evaluation of novel drug candidates. This guide provides an objective comparison of the in vitro and in vivo performance of two distinct piperazine-based compounds: the anti-tuberculosis agent TZY-5-84 and the anti-cancer candidate KR28, supported by experimental data and detailed methodologies.

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide range of therapeutic agents due to its favorable physicochemical properties.[1] However, promising in vitro activity does not always translate to in vivo success. This guide delves into the preclinical data of two such candidates to highlight the importance of comprehensive evaluation.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for TZY-5-84 and KR28, offering a clear comparison of their performance in controlled laboratory settings versus living organisms.

Table 1: In Vitro and In Vivo Efficacy of the Anti-tuberculosis Drug Candidate TZY-5-84

ParameterIn VitroIn Vivo
Test System Mycobacterium tuberculosis H37RvMurine Model of Tuberculosis (BALB/c mice)
Metric Minimum Inhibitory Concentration (MIC)Bacterial Load Reduction (Colony Forming Units - CFU)
Result 0.014 - 0.015 mg/L[2]At 12.5 mg/kg, efficacy was comparable to the comparator PBTZ169 at 25 mg/kg.[2] While specific CFU reduction data is not available in the provided search results, the comparable efficacy at a lower dose suggests a significant reduction in bacterial load in the lungs and spleen of infected mice.[2][3]

Table 2: In Vitro and In Vivo Efficacy of the Anti-cancer Drug Candidate KR28

ParameterIn VitroIn Vivo
Test System Human Prostate Carcinoma (PC-3) CellsPC-3 Xenograft Mouse Model
Metric Half-maximal Inhibitory Concentration (IC50)Tumor Growth Inhibition
Result IC50 values for similar N-alkylated piperazine derivatives against PC-3 cells are in the low micromolar range. For instance, one study reported an IC50 of 1.09 µM for a related compound.Showed strong antitumor activity, with daily doses of 30 mg/kg inhibiting tumor growth by up to 74.7%.[4]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for a deeper understanding of the drug candidates' performance.

DprE1_Inhibition_Pathway DprE1 Inhibition Pathway of TZY-5-84 cluster_synthesis Arabinan Biosynthesis cluster_inhibition Inhibition by TZY-5-84 Decaprenylphosphoryl-D-ribose (DPR) Decaprenylphosphoryl-D-ribose (DPR) DprE1 DprE1 Decaprenylphosphoryl-D-ribose (DPR)->DprE1 Substrate Decaprenylphosphoryl-D-arabinose (DPA) Decaprenylphosphoryl-D-arabinose (DPA) DprE1->Decaprenylphosphoryl-D-arabinose (DPA) Catalyzes Arabinan Synthesis Arabinan Synthesis Decaprenylphosphoryl-D-arabinose (DPA)->Arabinan Synthesis Mycobacterial Cell Wall Mycobacterial Cell Wall Arabinan Synthesis->Mycobacterial Cell Wall Cell Lysis Cell Lysis Mycobacterial Cell Wall->Cell Lysis Disruption leads to TZY-5-84 TZY-5-84 TZY-5-84->DprE1 Inhibits

Caption: DprE1 inhibition pathway of TZY-5-84.

ROS_Apoptosis_Pathway ROS-Mediated Apoptosis by KR28 KR28 KR28 ROS Production ROS Production KR28->ROS Production Induces c-Abl Upregulation c-Abl Upregulation ROS Production->c-Abl Upregulation Leads to p38 MAPK Activation p38 MAPK Activation c-Abl Upregulation->p38 MAPK Activation ATF-2 Activation ATF-2 Activation p38 MAPK Activation->ATF-2 Activation RhoB Expression RhoB Expression ATF-2 Activation->RhoB Expression Apoptosis Apoptosis RhoB Expression->Apoptosis

Caption: ROS-mediated apoptosis pathway by KR28.

Experimental_Workflow General Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell/Bacterial Culture Compound_Treatment Treatment with Piperazine Candidate Cell_Culture->Compound_Treatment Assay MIC or IC50 Determination Compound_Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis Animal_Model Disease Model Establishment (e.g., Infection, Xenograft) Data_Analysis->Animal_Model Promising candidates advance to in vivo Drug_Administration Administration of Piperazine Candidate Animal_Model->Drug_Administration Monitoring Monitoring of Disease Progression Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., CFU, Tumor Volume) Monitoring->Endpoint_Analysis

Caption: General experimental workflow.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antimicrobial Susceptibility Testing (TZY-5-84)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of TZY-5-84 against Mycobacterium tuberculosis.

  • Methodology:

    • Bacterial Strain: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

    • Drug Preparation: A stock solution of TZY-5-84 is prepared in dimethyl sulfoxide (DMSO) and serially diluted in 7H9 broth in a 96-well microplate.

    • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • Incubation: The microplate is incubated at 37°C for 7-14 days.

    • Endpoint Determination: The MIC is determined as the lowest concentration of TZY-5-84 that visually inhibits bacterial growth.

In Vivo Murine Tuberculosis Model (TZY-5-84)
  • Objective: To evaluate the in vivo efficacy of TZY-5-84 in a murine model of tuberculosis.

  • Methodology:

    • Animal Model: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

    • Treatment: Treatment is initiated 4 weeks post-infection. TZY-5-84 is administered orally once daily at a dose of 12.5 mg/kg. A control group receives the vehicle, and a comparator group receives PBTZ169 at 25 mg/kg.

    • Duration: Treatment is continued for 4-8 weeks.

    • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the lungs and spleens are homogenized. The bacterial load (CFU) is determined by plating serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

In Vitro Cytotoxicity Assay (KR28)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of KR28 against human prostate cancer cells.

  • Methodology:

    • Cell Line: PC-3 human prostate carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess cell viability.

    • Procedure: PC-3 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of KR28 for 48 hours.

    • MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilization and Measurement: The formazan crystals are solubilized with DMSO, and the absorbance is measured at 570 nm using a microplate reader.

    • IC50 Calculation: The IC50 value is calculated as the concentration of KR28 that causes a 50% reduction in cell viability compared to the untreated control.

In Vivo Antitumor Efficacy (KR28)
  • Objective: To assess the in vivo antitumor activity of KR28 in a xenograft mouse model.

  • Methodology:

    • Animal Model: Male athymic nude mice are subcutaneously injected with PC-3 cells.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomized into treatment and control groups. KR28 is administered intraperitoneally daily at a dose of 30 mg/kg. The control group receives the vehicle.

    • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

    • Endpoint Analysis: After a predetermined period, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor weights of the treated group to the control group.[4]

References

A Comparative Guide to the Kinase Inhibitory Profiles of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory profiles of various piperazine derivatives. The information is compiled from publicly available experimental data to assist researchers in evaluating the therapeutic potential and selectivity of these compounds.

Introduction

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, recognized for their broad range of biological activities.[1] A significant area of interest is their role as kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2] The piperazine moiety often serves as a key pharmacophore, enabling interaction with the ATP-binding pocket of various kinases.[3] This guide summarizes the inhibitory activity of several piperazine derivatives against a panel of key kinases, providing a valuable resource for drug discovery and development.

Kinase Inhibitory Profile of Piperazine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various piperazine derivatives against a selection of kinases. Lower IC50 values indicate greater potency. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that IC50 values can vary based on experimental conditions.

Compound Class/DerivativeTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
PI3K/AKT/mTOR Pathway Inhibitors
Triazine Derivative 28PI3Kα2.9ZSTK4743.9
Triazine Derivative 28PI3Kβ21ZSTK47420.8
Triazine Derivative 28PI3Kδ130ZSTK474-
Triazine Derivative 28PI3Kγ1.5 (µM)ZSTK474-
Thiophene-Triazine Derivative 47PI3K7.0--
Thiophene-Triazine Derivative 47mTOR48--
Thiophene-Triazine Derivative 48PI3K23.8--
Thiophene-Triazine Derivative 48mTOR10.9--
Pyrazolyl-s-triazine Derivative 4fEGFR61Tamoxifen69
BCR-ABL Inhibitors
2,6,9-Trisubstituted Purine Derivative 4fBcr-Abl70--
JAK Family Inhibitors
Epoxyalantolactone Derivative SL10JAK212.7Ruxolitinib28.8
Epoxyalantolactone Derivative SL35JAK221.7Ruxolitinib28.8
4-piperazinyl-2-aminopyrimidine derivativeJAK227--
CDK Inhibitors
Quinazoline-based Derivative 59CDK47--
Quinazoline-based Derivative 60CDK41--
Benzofuran-Piperazine Hybrid 9hCDK240.91Staurosporine56.76
Benzofuran-Piperazine Hybrid 11dCDK241.70Staurosporine56.76
Benzofuran-Piperazine Hybrid 11eCDK246.88Staurosporine56.76
Benzofuran-Piperazine Hybrid 13cCDK252.63Staurosporine56.76

Signaling Pathway and Experimental Workflow

To provide context for the inhibitory data, the following diagrams illustrate a key signaling pathway targeted by some of these piperazine derivatives and a general workflow for a common kinase inhibition assay.

PI3K_AKT_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt activates pten PTEN pten->pip3 dephosphorylates mtorc1 mTORC1 akt->mtorc1 activates downstream Cell Growth, Proliferation, Survival mtorc1->downstream

Caption: The PI3K/AKT/mTOR signaling pathway.

Kinase_Inhibition_Assay_Workflow start Start prep Prepare Reagents: - Kinase - Substrate - ATP - Piperazine Derivative start->prep reaction Set up Kinase Reaction: Add Kinase, Substrate, and Piperazine Derivative prep->reaction initiate Initiate Reaction: Add ATP reaction->initiate incubate Incubate at Room Temperature initiate->incubate stop Stop Reaction & Deplete ATP (e.g., with ADP-Glo™ Reagent) incubate->stop detect Detect Signal: Convert ADP to ATP and measure luminescence stop->detect analyze Data Analysis: Calculate IC50 values detect->analyze end End analyze->end

Caption: General workflow of a kinase inhibition assay.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for characterizing novel compounds. The following is a detailed protocol for a common luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which is frequently used to determine IC50 values.

ADP-Glo™ Kinase Assay Protocol

This protocol is adapted from methodologies provided by Promega Corporation and Carna Biosciences.[4][5]

Objective: To measure the kinase activity by quantifying the amount of ADP produced in a kinase reaction and to determine the IC50 value of a piperazine derivative.

Principle: This assay is a luminescent ADP detection assay. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.[6]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Ultra Pure)

  • Piperazine derivative (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent (containing Kinase Detection Substrate and Kinase Detection Buffer)

  • White, opaque multi-well plates (e.g., 96-well or 384-well)

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the piperazine derivative in 100% DMSO.

    • Perform serial dilutions of the compound in the appropriate assay buffer. A 10-point, 3-fold serial dilution is common. Include a "no inhibitor" control with DMSO only.

  • Kinase Reaction Setup (in a multi-well plate):

    • Add 2.5 µL of the serially diluted piperazine derivative or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a mixture containing the kinase substrate and ATP to each well to start the reaction.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[7]

  • ADP Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Conclusion

The data and protocols presented in this guide offer a valuable starting point for researchers investigating the kinase inhibitory profiles of piperazine derivatives. The diverse range of kinases targeted by these compounds highlights their potential as therapeutic agents for various diseases. The provided experimental protocol offers a standardized method for evaluating the potency of novel piperazine-based kinase inhibitors. Further research, including comprehensive selectivity profiling and in vivo studies, is essential to fully characterize the therapeutic potential of these promising compounds.

References

A Comparative Guide to the Synthesis of Substituted Phenyl Methanols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of substituted phenyl methanols is a cornerstone of many projects. These compounds serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. This guide provides a comparative analysis of two robust and widely employed synthetic routes: the Grignard reaction with substituted benzaldehydes and the direct reduction of substituted benzaldehydes. We present a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your specific research needs.

Comparative Analysis of Synthetic Routes

The choice between the Grignard reaction and the reduction of benzaldehydes for the synthesis of substituted phenyl methanols depends on several factors, including the desired substitution pattern on the final product, the availability of starting materials, and the desired scale of the reaction. The following tables summarize key quantitative data for these two methodologies.

Table 1: Grignard Reaction of Substituted Phenylmagnesium Halides with Aldehydes
EntryAryl HalideAldehydeProductYield (%)Reference
1BromobenzeneBenzaldehydeDiphenylmethanol~85%[1]
2BromobenzeneFormaldehydeBenzyl alcohol-General Reaction
34-ChlorobenzotrifluorideParaformaldehyde(4-(Trifluoromethyl)phenyl)methanol~80-90%[2]
4Bromobenzene2-Benzoylbenzaldehyde (protected)(2-Formylphenyl)diphenylmethanolHigh[3]
Table 2: Reduction of Substituted Benzaldehydes to Phenyl Methanols
EntrySubstituted BenzaldehydeReducing AgentSolventReaction TimeYield (%)Reference
1BenzaldehydeNaBH₄ / wet Al₂O₃Solvent-free15 min99%[4]
24-NitrobenzaldehydeNaBH₄Ethanol30 minHigh[5]
3BenzaldehydeNaBH₄ / Na₂C₂O₄Water90-180 min93-95%[6]
4Various aldehydesNaBH₄Dichloromethane15-17 min71-96%[7]
5Diethyl phthalate (ester)LiAlH₄--93%[8]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and can be adapted for specific substrates.

Method 1: Grignard Reaction for the Synthesis of Substituted Phenyl Methanols

This method involves the reaction of a Grignard reagent, formed from an aryl halide and magnesium, with an aldehyde.

Step 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried to ensure anhydrous conditions.[3]

  • Reactants: Place magnesium turnings (1.1 eq) in the flask.[3]

  • Initiation: Add a small crystal of iodine to the magnesium. In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3]

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting dark, cloudy solution is used directly in the next step.[3]

Step 2: Reaction with Aldehyde

  • Substrate Addition: Dissolve the desired aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution while maintaining the temperature below 10 °C with an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[3]

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Reduction of Substituted Benzaldehydes using Sodium Borohydride

This method describes the reduction of a substituted benzaldehyde to the corresponding phenyl methanol using sodium borohydride.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in ethanol.[5]

  • Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the solution. The reaction is typically exothermic.[5][6]

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes to 3 hours), monitoring the progress by TLC.[5][6]

  • Work-up: After the reaction is complete, pour the mixture into cold water.[5]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[5]

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described synthetic routes.

Synthetic_Route_Comparison cluster_grignard Grignard Reaction cluster_reduction Benzaldehyde Reduction ArylHalide Aryl Halide Grignard_Reagent Grignard Reagent ArylHalide->Grignard_Reagent + Mg, Ether Mg Magnesium Mg->Grignard_Reagent Grignard_Product Substituted Phenyl Methanol Grignard_Reagent->Grignard_Product + Aldehyde Aldehyde Aldehyde Aldehyde->Grignard_Product Benzaldehyde Substituted Benzaldehyde Reduction_Product Substituted Phenyl Methanol Benzaldehyde->Reduction_Product Reducing_Agent Reducing Agent (e.g., NaBH4, LiAlH4) Reducing_Agent->Reduction_Product Reduction

Caption: Comparative workflow of Grignard reaction vs. Benzaldehyde reduction.

Experimental_Workflow cluster_grignard_exp Grignard Synthesis Workflow cluster_reduction_exp Reduction Synthesis Workflow G_Start Start: Dry Glassware G_Reagent Prepare Grignard Reagent: Aryl Halide + Mg in Ether G_Start->G_Reagent G_Reaction React with Aldehyde G_Reagent->G_Reaction G_Quench Quench with aq. NH4Cl G_Reaction->G_Quench G_Extract Extract with Ether G_Quench->G_Extract G_Purify Purify Product G_Extract->G_Purify G_End End: Substituted Phenyl Methanol G_Purify->G_End R_Start Start: Dissolve Benzaldehyde R_Reagent Add Reducing Agent (e.g., NaBH4) R_Start->R_Reagent R_Reaction Stir at Room Temp R_Reagent->R_Reaction R_Workup Work-up with Water R_Reaction->R_Workup R_Extract Extract with Organic Solvent R_Workup->R_Extract R_Purify Purify Product R_Extract->R_Purify R_End End: Substituted Phenyl Methanol R_Purify->R_End

Caption: Step-by-step experimental workflows for the two synthetic routes.

References

Comparative Cross-Reactivity Profiling of (3-(4-Methylpiperazin-1-yl)phenyl)methanol and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The following sections will detail the cross-reactivity profiles of three well-characterized kinase inhibitors that share the (4-methylpiperazin-1-yl)phenyl moiety: Torin1 , a potent mTOR inhibitor, CHMFL-ABL/KIT-155 , a dual ABL/KIT inhibitor, and AKE-72 , a pan-BCR-ABL inhibitor. By examining the selectivity of these compounds, we can infer potential interaction patterns for novel molecules based on the same core structure.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. The following tables summarize the inhibitory activity (IC50) and selectivity of Torin1, CHMFL-ABL/KIT-155, and AKE-72 against their primary targets and a selection of off-targets.

Table 1: Inhibitory Activity of Torin1

TargetAssay TypeIC50 (nM)Reference(s)
mTORC1 In Vitro Kinase Assay2 - 10[1]
mTORC2 In Vitro Kinase Assay2 - 10[1]
PI3KαIn Vitro Kinase Assay1,800[1]
DNA-PKIn Vitro Kinase Assay>1,000[2]
ATMIn Vitro Kinase Assay>600[2]
hVps34In Vitro Kinase Assay>3,000[2]

Table 2: Inhibitory Activity of CHMFL-ABL/KIT-155

TargetAssay TypeIC50 (nM)Reference(s)
ABL Biochemical Assay46[3]
c-KIT Biochemical Assay75[3]
LCKBiochemical Assay12[4]
PDGFRβBiochemical Assay80[4]
BLKBiochemical Assay81[4]
DDR1Biochemical Assay116[4]
CSF1RBiochemical Assay227[4]
DDR2Biochemical Assay325[4]

CHMFL-ABL/KIT-155 displayed high selectivity with an S Score(1) of 0.03 at a concentration of 1 µM across a panel of 468 kinases in a KINOMEscan assay.[3]

Table 3: Inhibitory Activity of AKE-72 against BCR-ABL Mutants

TargetAssay TypeIC50 (nM)Reference(s)
BCR-ABL (Wild-Type) Biochemical Assay< 0.5[5][6]
BCR-ABL (T315I) Biochemical Assay9[5][6]
BCR-ABL (E255K)Biochemical Assay8.98[6]
BCR-ABL (F317L)Biochemical Assay3.12[6]
BCR-ABL (H396P)Biochemical Assay< 1.0[6]
BCR-ABL (Q252H)Biochemical Assay3.88[6]

AKE-72 demonstrated significant selectivity, strongly inhibiting the growth of BCR-ABL-positive K562 cells (GI50 = 5.9 nM) with minimal effect on BCR-ABL-negative U937 cells (GI50 = 1900 nM).[5]

Signaling Pathway and Experimental Workflow Diagrams

To provide a better context for the data presented, the following diagrams illustrate a key signaling pathway targeted by the compared inhibitors and a general workflow for assessing kinase inhibitor selectivity.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_pi3k PI3K/AKT Pathway cluster_mtorc1 mTORC1 Complex cluster_mtorc2 mTORC2 Complex cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 AKT->mTORC1 TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Rheb Rheb Rheb->mTORC1 TSC1_TSC2->Rheb mTORC2->AKT Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Torin1 Torin1 Torin1->mTORC1 Torin1->mTORC2

Caption: Simplified mTOR signaling pathway showing points of inhibition by Torin1.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_output Output Compound Test Compound ((3-(4-Methylpiperazin-1-yl)phenyl)methanol analog) BindingAssay Competition Binding Assay (e.g., KINOMEscan) Compound->BindingAssay KinasePanel Kinase Panel (~400 kinases) KinasePanel->BindingAssay DataAcquisition Data Acquisition (qPCR or equivalent) BindingAssay->DataAcquisition SelectivityAnalysis Selectivity Analysis (Kd, % Inhibition) DataAcquisition->SelectivityAnalysis HitValidation Hit Validation (IC50 determination) SelectivityAnalysis->HitValidation Profile Cross-Reactivity Profile SelectivityAnalysis->Profile HitValidation->Profile

Caption: General experimental workflow for cross-reactivity profiling of kinase inhibitors.

Experimental Protocols

The data presented in this guide are primarily generated using in vitro kinase assays and broad kinase panel screening. Below are representative methodologies for these key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Test compound (e.g., Torin1) serially diluted in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

  • 384-well assay plates

2. Procedure:

  • Add 2.5 µL of serially diluted test compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

  • Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically measured on a plate reader (luminescence or fluorescence).

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: KINOMEscan™ Selectivity Profiling

This protocol provides a general overview of the KINOMEscan™ competition binding assay methodology, a high-throughput method to assess the selectivity of a compound against a large panel of kinases.

1. Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

2. Procedure:

  • Kinases, expressed as fusions with a DNA tag, are mixed with the test compound at a fixed concentration (e.g., 1 µM).

  • The kinase-compound mixture is added to wells containing an immobilized, broadly active kinase inhibitor.

  • The mixture is incubated to allow for binding equilibrium to be reached.

  • Unbound components are washed away.

  • The amount of DNA-tagged kinase remaining in each well is quantified by qPCR.

  • The results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A selectivity score (S-score) can be calculated to represent the compound's overall selectivity, with lower scores indicating higher selectivity. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently unavailable, the analysis of structurally related kinase inhibitors provides a valuable framework for predicting its potential biological activity. The presented data for Torin1, CHMFL-ABL/KIT-155, and AKE-72 highlight that the (4-methylpiperazin-1-yl)phenyl scaffold is a versatile component of potent and, in some cases, highly selective kinase inhibitors. The degree of selectivity, however, is highly dependent on the other structural features of the molecule. Researchers working with this compound or its derivatives are encouraged to perform comprehensive cross-reactivity profiling, such as the methods described herein, to fully characterize the selectivity and potential off-target interactions of their compounds.

References

A Head-to-Head Comparison of Catalysts for Piperazine N-Arylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-arylation of piperazine is a critical transformation in the synthesis of a vast array of pharmaceutical agents. The choice of catalyst for this C-N bond formation is paramount to achieving optimal yields, selectivity, and process efficiency. This guide provides an objective, data-driven comparison of the three primary catalytic systems employed for this reaction: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nickel-catalyzed amination.

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, and its N-arylation provides access to a diverse range of compounds with significant biological activity. This guide summarizes quantitative data from the literature, presents detailed experimental protocols, and utilizes visualizations to clarify the workflows and catalytic cycles involved.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst system for piperazine N-arylation is dependent on several factors, including the nature of the aryl halide, the desired scale of the reaction, and cost considerations. The following table provides a summary of typical reaction parameters and performance for the mono-N-arylation of piperazine derivatives using Palladium-, Copper-, and Nickel-based catalysts.

FeaturePalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann CondensationNickel-Catalyzed Amination
Catalyst Pd₂(dba)₃, Pd(OAc)₂, Pd precatalystsCuI, Cu₂O, Cu saltsNiCl₂(dppf), NiCl₂(DME)/NHC
Ligand Bulky, electron-rich phosphines (e.g., XantPhos, RuPhos, BINAP)Diamines, amino acids (e.g., L-proline), phenanthrolinesN-Heterocyclic carbenes (NHCs), phosphines (e.g., dppf)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) or weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOH)Strong bases (e.g., NaOtBu)
Solvent Aprotic solvents (e.g., Toluene, Dioxane, THF)Polar aprotic solvents (e.g., DMF, DMSO)Aprotic solvents (e.g., 2-Methyl-THF, Toluene)
Temperature 80-110 °C100-140 °C (often higher than Pd-catalyzed reactions)[1]80-130 °C
Reaction Time 10 min - 24 h[2]5 - 24 h3 - 24 h
Aryl Halide Scope Chlorides, Bromides, Iodides, TriflatesIodides, Bromides (Chlorides are less reactive)Chlorides, Bromides, Sulfamates[3]
Typical Yield 70-97%[4][5]60-85%58-95%[6]
Key Advantages High yields, broad substrate scope, well-established and reliable.[7]Lower catalyst cost compared to palladium.[1]Cost-effective catalyst, effective for aryl chlorides.[6]
Key Disadvantages High cost of palladium and ligands, potential for catalyst poisoning.Harsher reaction conditions (higher temperatures), narrower substrate scope.[1]Air-sensitivity of some catalysts, potential for side reactions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for each of the three major N-arylation methods.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Mono-N-Arylation of N-Boc-piperazine[8]

This protocol outlines a general procedure for the mono-N-arylation of N-Boc-piperazine with an aryl halide using a palladium catalyst and a phosphine ligand.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XantPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, N-Boc-piperazine, and the base.

  • In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the anhydrous solvent.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.

Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation of Piperazine[9]

This protocol provides a method for the N-arylation of a piperazine derivative with a bromo-substituted heterocycle.

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • 1-(4-chlorobenzhydryl)piperazine (1.2 equiv)

  • Copper(I) iodide (CuI) (2.5 mol%)

  • N-([Biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamine (ligand) (5 mol%)

  • Sodium methoxide (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vial, dissolve 3-bromoquinoline, 1-(4-chlorobenzhydryl)piperazine, the ligand, and copper(I) iodide in DMSO.

  • Add sodium methoxide to the solution.

  • Stir the reaction mixture at room temperature for 22 hours.

  • Quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-arylated piperazine product.

Protocol 3: Nickel-Catalyzed N-Arylation of a Piperazine Derivative[3]

This protocol describes the nickel-catalyzed coupling of an aryl chloride with a piperazine derivative in a greener solvent.

Materials:

  • Trifluoromethylated aryl chloride (1.0 equiv)

  • Pyridyl piperazine derivative (1.2 equiv)

  • NiCl₂(DME) (3 mol%)

  • SIPr·HCl (NHC ligand precursor) (6 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • 2-Methyltetrahydrofuran (2-Me-THF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add NiCl₂(DME), SIPr·HCl, and NaOtBu.

  • Add 2-Me-THF, the pyridyl piperazine derivative, and the trifluoromethylated aryl chloride.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain the desired product.

Visualizing the Process

To better understand the experimental and conceptual frameworks of piperazine N-arylation, the following diagrams have been generated.

G General Workflow for Piperazine N-Arylation cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Piperazine Derivative, and Base assembly Charge Reactor with Reagents and Anhydrous Solvent reagents->assembly catalyst_prep Prepare Catalyst/Ligand Solution catalyst_prep->assembly heating Heat to Reaction Temperature (e.g., 80-140 °C) assembly->heating inert Establish Inert Atmosphere (Ar or N2) inert->reagents stirring Vigorous Stirring heating->stirring monitoring Monitor Progress (TLC, LC-MS) stirring->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Aqueous Work-up and Extraction cooling->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purify by Chromatography concentration->purification product Isolated N-Arylpiperazine purification->product

Caption: A generalized experimental workflow for piperazine N-arylation.

G Key Factors in Catalyst Selection for Piperazine N-Arylation catalyst_choice Catalyst System (Pd, Cu, Ni) substrate_scope Substrate Scope catalyst_choice->substrate_scope cost Cost catalyst_choice->cost conditions Reaction Conditions catalyst_choice->conditions performance Performance catalyst_choice->performance aryl_halide Aryl Halide (Cl, Br, I) substrate_scope->aryl_halide piperazine_derivative Piperazine Derivative (Steric/Electronic Effects) substrate_scope->piperazine_derivative catalyst_cost Metal & Ligand Cost cost->catalyst_cost reagent_cost Base & Solvent Cost cost->reagent_cost temperature Temperature conditions->temperature time Reaction Time conditions->time yield Yield performance->yield selectivity Selectivity (Mono- vs. Di-arylation) performance->selectivity

Caption: Logical relationship of factors influencing catalyst selection.

References

Assessing the Metabolic Stability of (3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comparative assessment of the metabolic stability of molecules structurally related to (3-(4-Methylpiperazin-1-yl)phenyl)methanol, focusing on compounds containing a piperazine moiety. Due to the limited publicly available metabolic stability data for this compound, this guide utilizes data from structurally similar compounds to provide insights into its potential metabolic fate. The guide outlines standard in vitro experimental protocols used to assess metabolic stability and presents comparative data for selected piperazine-containing compounds.

Comparative Metabolic Stability Data

The following table summarizes the metabolic stability of selected piperazine-containing compounds in human liver microsomes (HLM), a common in vitro model for assessing phase I metabolism.[3]

CompoundAssay SystemHalf-life (t½, min)% Remaining (at 30 min)Reference
Compound 1 (piperazin-1-ylpyridazine derivative) HLM3Not Reported[4]
Compound 2 (piperazin-1-ylpyridazine derivative) Rat Liver Microsomes> 30 (97% remaining)97[4]
Torin1 (26) HLM4Not Reported[5]
JJC8-088 (4b) Mouse Liver Microsomes< 15 (4% remaining at 60 min)Not Reported[6]
JJC8-091 (3b) Mouse Liver Microsomes60Not Reported[6]

Note: Direct metabolic stability data for this compound was not found in the public domain. The data presented here is for structurally related compounds containing a piperazine ring to provide a comparative context.

Experimental Protocols

The metabolic stability of a compound is typically assessed using in vitro systems such as liver microsomes or hepatocytes.[1][7] These assays measure the rate of disappearance of the parent compound over time.[8]

Liver Microsomal Stability Assay

This assay primarily evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major phase I drug-metabolizing enzymes.[8][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)[7]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[9]

  • NADPH regenerating system (cofactor for CYP enzymes)[10]

  • Internal standard for analytical quantification

  • Acetonitrile or other suitable organic solvent to stop the reaction[8]

  • LC-MS/MS system for analysis[8]

Procedure:

  • Preparation: A reaction mixture is prepared containing liver microsomes and the test compound in a phosphate buffer.[10][11]

  • Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.[8]

  • Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.[8]

  • Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[7]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Protein Precipitation: The samples are centrifuged to precipitate the microsomal proteins.[10]

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[8]

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance (CLint) can then be calculated from the half-life.[8]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both phase I and phase II drug-metabolizing enzymes and their cofactors.[12][13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)

  • Incubation medium (e.g., Williams' Medium E)[14]

  • Internal standard

  • Acetonitrile or other suitable organic solvent

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and suspended in the incubation medium.[14]

  • Incubation: The hepatocyte suspension is incubated with the test compound at 37°C in a shaking water bath or incubator.[12]

  • Sampling: Aliquots of the cell suspension are removed at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[14]

  • Termination: The reaction is stopped by adding a cold organic solvent with an internal standard to the aliquots.[12]

  • Centrifugation: The samples are centrifuged to pellet cell debris.

  • Analysis: The supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound.[12]

  • Data Analysis: Similar to the microsomal stability assay, the half-life and intrinsic clearance are determined from the rate of disappearance of the test compound over time.[15]

Visualizations

Experimental Workflow and Potential Metabolic Pathway

Liver_Microsomal_Stability_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing TestCompound Test Compound Mix Reaction Mixture TestCompound->Mix Microsomes Liver Microsomes Microsomes->Mix Buffer Phosphate Buffer Buffer->Mix Preincubation Pre-incubation (37°C) Mix->Preincubation NADPH Add NADPH (Initiate) Preincubation->NADPH Incubation Incubation (Time Points) NADPH->Incubation Quench Quench Reaction Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t1/2 and CLint Plot->Calculate

Caption: Workflow for a typical liver microsomal stability assay.

Putative_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYPs Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYPs Oxidation Benzylic Alcohol Oxidation Parent->Oxidation ADHs/ALDHs Glucuronidation Glucuronidation Parent->Glucuronidation UGTs Sulfation Sulfation Parent->Sulfation SULTs Metabolite1 (3-(Piperazin-1-yl)phenyl)methanol N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Parent Hydroxylation->Metabolite2 Metabolite3 3-(4-Methylpiperazin-1-yl)benzoic acid Oxidation->Metabolite3 Conjugate1 Glucuronide Conjugate Glucuronidation->Conjugate1 Conjugate2 Sulfate Conjugate Sulfation->Conjugate2 Metabolite1->Glucuronidation UGTs Metabolite2->Glucuronidation UGTs Metabolite2->Sulfation SULTs

Caption: Putative metabolic pathways for a piperazine-containing compound.

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Hefei, Anhui – December 28, 2025 – In the rapidly evolving landscape of kinase inhibitor drug discovery, rigorous preclinical evaluation is paramount to identifying promising therapeutic candidates. This guide provides a comprehensive framework for benchmarking the novel compound, (3-(4-Methylpiperazin-1-yl)phenyl)methanol, against a panel of well-characterized kinase inhibitors. While public data on the specific kinase inhibitory activity of this compound is not currently available, its structural motifs, particularly the 4-methylpiperazin-1-yl group, are present in numerous potent kinase inhibitors. This guide will therefore serve as a detailed template for researchers to conduct a thorough comparative analysis once experimental data for the compound of interest is generated.

The comparison will focus on key performance indicators such as inhibitory potency (IC50), kinase selectivity, and cellular activity. By systematically evaluating a new chemical entity against established benchmarks, researchers can gain critical insights into its potential efficacy and guide further development efforts.

Comparative Kinase Inhibition Profile

To effectively benchmark this compound, a panel of commercially available and well-documented kinase inhibitors has been selected. These include compounds targeting kinases such as ABL and c-KIT, given the prevalence of the methylpiperazine moiety in inhibitors of these targets. The following table summarizes the hypothetical inhibitory activities (IC50 values in nM) of our compound of interest against these standards.

Kinase TargetThis compound (Hypothetical IC50, nM)Imatinib (nM)Dasatinib (nM)Sunitinib (nM)
ABL Data to be determined250<1250
c-KIT Data to be determined1001.510
PDGFRα Data to be determined100282
SRC Data to be determined>100000.8100
VEGFR2 Data to be determined>10000169

Note: IC50 values for known inhibitors are approximate and can vary based on experimental conditions.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of effective benchmarking. The following are detailed protocols for key assays used to determine the kinase inhibition profile of a test compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) and reference inhibitors

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • Add a small volume of the diluted compounds to the assay wells.

  • Add the kinase and substrate solution to the wells.

  • Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or product formation.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of Target Phosphorylation

This assay measures the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL).

  • Cell culture medium and supplements.

  • Test compound and reference inhibitors.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Primary antibody against the phosphorylated form of the target's substrate (e.g., anti-phospho-CrkL for BCR-ABL) and a primary antibody for the total protein as a loading control.

  • Secondary antibody conjugated to an appropriate detection molecule (e.g., HRP).

  • Western blot reagents and equipment.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or reference inhibitors for a specified duration (e.g., 2-4 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated and total substrate proteins.

  • Quantify the band intensities to determine the level of inhibition of substrate phosphorylation at each compound concentration.

Visualizing Pathways and Workflows

To better understand the context of kinase inhibition and the experimental process, the following diagrams are provided.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor DownstreamKinase1 Kinase 1 Receptor->DownstreamKinase1 P DownstreamKinase2 Kinase 2 DownstreamKinase1->DownstreamKinase2 P TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor P CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellularResponse Inhibitor This compound Inhibitor->DownstreamKinase1

Caption: A simplified diagram of a generic kinase signaling cascade.

G cluster_workflow Benchmarking Experimental Workflow Start Start: Novel Compound (this compound) InVitroAssay In Vitro Kinase Assay (IC50 Determination) Start->InVitroAssay SelectivityScreen Kinase Selectivity Profiling InVitroAssay->SelectivityScreen CellularAssay Cellular Assay (Target Phosphorylation) SelectivityScreen->CellularAssay DataAnalysis Data Analysis and Comparison with Known Inhibitors CellularAssay->DataAnalysis Conclusion Conclusion: Potency & Selectivity Profile DataAnalysis->Conclusion

Caption: Experimental workflow for benchmarking a novel kinase inhibitor.

By adhering to the structured approach outlined in this guide, researchers can generate a robust dataset to accurately benchmark the performance of this compound or any other novel kinase inhibitor. This systematic evaluation is a critical step in the journey of translating a promising chemical entity into a potential therapeutic agent.

Comparative Docking Studies of (3-(4-Methylpiperazin-1-yl)phenyl)methanol Analogs Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the docking studies of compounds structurally related to (3-(4-Methylpiperazin-1-yl)phenyl)methanol against three significant protein targets implicated in cancer and diabetes: RET kinase, α-glucosidase, and PARP-1. Due to the absence of published docking data for this compound, this guide focuses on close structural analogs to provide insights into potential binding affinities and interactions.

Docking Studies with RET (Rearranged during Transfection) Kinase

The RET receptor tyrosine kinase is a crucial signaling protein, and its aberrant activation is linked to various cancers.[1][2][3] This section compares a potent inhibitor containing the 4-methylpiperazin-1-yl motif with established RET inhibitors.

Data Presentation:

Compound/AlternativeTarget ProteinDocking Score/Binding Affinity (kcal/mol)IC50/GI50 (nM)
Analog: 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide RET KinaseNot explicitly stated in the provided text, but potent inhibition is implied.4 (IC50), 9 (GI50)[4]
Alternative 1: Vandetanib RET Kinase-8.11[5]Not specified in this context.
Alternative 2: Selpercatinib RET Kinase-28.58 (ChemScore), 57.56 (GoldScore)[6]Not specified in this context.

Experimental Protocols:

A generalized molecular docking protocol for RET kinase inhibitors can be outlined as follows:

  • Protein Preparation: The crystal structure of the RET kinase domain is obtained from the Protein Data Bank (e.g., PDB ID: 2IVU).[5] Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and charges are added to the protein structure.

  • Ligand Preparation: The 3D structures of the ligands are generated and optimized to their lowest energy conformation.

  • Grid Generation: A docking grid is defined around the active site of the RET kinase, typically encompassing the ATP-binding pocket.

  • Molecular Docking: Docking is performed using software such as AutoDock Vina or Glide.[5] The docking algorithm explores various conformations and orientations of the ligand within the receptor's active site.

  • Scoring and Analysis: The binding affinity of the ligand-protein complex is estimated using a scoring function, which provides a value in kcal/mol. The pose with the best score is selected for analyzing the interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues.

Signaling Pathway and Workflow Visualization:

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RET_Receptor RET Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway RET_Receptor->RAS_RAF PI3K_AKT PI3K/AKT Pathway RET_Receptor->PI3K_AKT PLCg PLCγ Pathway RET_Receptor->PLCg Ligand GFLs Co_receptor GFRα Ligand->Co_receptor binds Co_receptor->RET_Receptor activates Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Growth Growth PLCg->Growth

RET Kinase Signaling Pathway

Docking_Workflow Start Start Protein_Prep Protein Preparation (e.g., PDB ID: 2IVU) Start->Protein_Prep Ligand_Prep Ligand Preparation Start->Ligand_Prep Grid_Gen Grid Generation (Active Site Definition) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring and Analysis Docking->Scoring End End Scoring->End

Generalized Docking Workflow

Docking Studies with α-Glucosidase

α-Glucosidase is an enzyme crucial for carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing type 2 diabetes.[7][8] Several piperazine derivatives have been investigated as potential α-glucosidase inhibitors.

Data Presentation:

Compound/AlternativeTarget ProteinDocking Score/Binding Affinity (kcal/mol)IC50 (µM)
Analog: 1-arylsulfonyl-4-phenylpiperazine (3e) α-GlucosidaseNot explicitly stated, but potent inhibition is implied.Potent (exact value not specified)[9]
Alternative 1: Acarbose (Standard Drug) α-Glucosidase-9.4 to -14.5[10][11]124.11 to 873.34[12][13]
Alternative 2: 7-methoxyrosmanol α-Glucosidase-14.9[10]Lower than Acarbose[10]

Experimental Protocols:

A typical molecular docking protocol for α-glucosidase inhibitors is as follows:

  • Protein Preparation: The 3D structure of α-glucosidase (e.g., from Saccharomyces cerevisiae) is obtained. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structures of the piperazine derivatives and reference compounds are drawn and converted to 3D structures, followed by energy minimization.

  • Docking Protocol Validation: The docking protocol is validated by redocking the co-crystallized ligand into the active site of the enzyme and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (typically < 2.0 Å).[11]

  • Molecular Docking: The prepared ligands are docked into the catalytic site of α-glucosidase using software like MOE-Dock or AutoDock Vina.[10][14]

  • Interaction Analysis: The binding poses and interactions of the ligands with the active site residues are analyzed to understand the mechanism of inhibition.

Signaling Pathway and Workflow Visualization:

Alpha_Glucosidase_Action Complex_Carbs Complex Carbohydrates (Starch, Disaccharides) Alpha_Glucosidase α-Glucosidase (in small intestine) Complex_Carbs->Alpha_Glucosidase hydrolysis Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Inhibitor Piperazine Derivative (Inhibitor) Inhibitor->Alpha_Glucosidase inhibits

Action of α-Glucosidase

Docking Studies with PARP-1 (Poly (ADP-ribose) polymerase-1)

PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy, particularly in cancers with BRCA mutations.[15][16] Pyrazoline and other heterocyclic compounds have been explored as PARP-1 inhibitors.

Data Presentation:

Compound/AlternativeTarget ProteinDocking Score/Binding Affinity (kcal/mol)IC50 (nM)
Analog: Spiropyrazoline Derivative I PARP-1-9.7[17]9400 (µM/L)[17]
Alternative 1: Olaparib PARP-1-9.0 to -9.3[18]5[18]
Alternative 2: Venadaparib PARP-1-13.71[19]1.4[19]

Experimental Protocols:

A generalized molecular docking protocol for PARP-1 inhibitors includes the following steps:

  • Protein and Ligand Preparation: The X-ray crystal structure of PARP-1 (e.g., PDB ID: 4HHY) is downloaded and prepared by removing water and other non-essential molecules.[17] Ligand structures are prepared and their energy is minimized.

  • Active Site Identification: The binding site is defined based on the location of the co-crystallized inhibitor in the crystal structure.

  • Molecular Docking: Docking simulations are performed using software like AutoDock Vina or DOCK.[17][20] The software predicts the binding conformation and affinity of the ligands in the PARP-1 active site.

  • Binding Free Energy Calculation: The binding free energy can be further calculated using methods like MM-GBSA to provide a more accurate estimation of the binding affinity.

  • Interaction Analysis: The interactions between the ligand and key residues in the PARP-1 active site, such as Gly863 and Arg878, are analyzed to understand the structural basis of inhibition.[20]

Signaling Pathway and Workflow Visualization:

PARP1_DNA_Repair DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PARylation Auto-PARylation PARP1_Activation->PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor Pyrazoline Derivative (Inhibitor) Inhibitor->PARP1_Activation inhibits

Role of PARP-1 in DNA Repair

References

Safety Operating Guide

Navigating the Safe Disposal of (3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (3-(4-Methylpiperazin-1-yl)phenyl)methanol, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is classified as a skin corrosive (Category 1B) and is harmful if swallowed (Acute Toxicity, Category 4)[1]. Therefore, personal protective equipment (PPE) is mandatory.

Essential PPE includes:

  • Gloves: Wear protective gloves.

  • Clothing: Don protective clothing.

  • Eye Protection: Use eye protection.

  • Face Protection: A face shield is recommended[1][2].

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors[2]. In case of accidental contact, follow these first-aid measures immediately:

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with water or shower[1][2].

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention[1][2].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately[1][2].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4].

1. Waste Identification and Segregation:

  • Clearly identify the waste as "this compound".

  • This chemical waste must be segregated from other incompatible waste streams to prevent dangerous reactions. Specifically, store it separately from acids and bases[5].

2. Container Selection and Labeling:

  • Use a dedicated, compatible, and leak-proof container for waste collection. The container should have a secure screw-on cap[3][5].

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Toxic)[3][5]. Do not use chemical formulas or abbreviations[3].

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[5]. This area should be away from general lab traffic and potential sources of ignition.

  • Keep the waste container closed at all times, except when adding waste[3][5].

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion[5].

4. Disposal of Contaminated Materials:

  • Any materials grossly contaminated with this compound, such as gloves, paper towels, or pipette tips, should be collected separately as solid hazardous waste[6][7].

  • Empty containers that held the pure substance must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste[3][4][8]. After triple-rinsing, the container can be disposed of in the regular trash after removing or defacing the label[3][9].

5. Arranging for Professional Disposal:

  • Once the waste container is full or has been in storage for a designated period (check your institution's guidelines, but it can be up to one year for partially filled containers in an SAA), arrange for its collection by a licensed hazardous waste disposal service[5][10].

  • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Hazard Data
Hazard ClassificationCategoryStatement
Acute Oral Toxicity4Harmful if swallowed[1]
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage[1]
Serious Eye Damage/Eye Irritation1Causes serious eye damage[2]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram outlines the decision-making process and necessary steps.

Proper Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_accumulation Accumulation & Storage cluster_final_disposal Final Disposal start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Gloves - Protective Clothing - Eye/Face Protection start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate from Incompatible Wastes (e.g., Acids, Bases) identify->segregate container Select a Compatible, Leak-Proof Container segregate->container label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols container->label_container saa Store in a Designated Satellite Accumulation Area (SAA) label_container->saa keep_closed Keep Container Securely Closed saa->keep_closed contaminated_materials Dispose of Contaminated Materials as Solid Hazardous Waste keep_closed->contaminated_materials empty_containers Triple-Rinse Empty Containers (Collect Rinsate as Hazardous Waste) keep_closed->empty_containers professional_disposal Arrange for Professional Hazardous Waste Disposal contaminated_materials->professional_disposal empty_containers->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

References

Personal protective equipment for handling (3-(4-Methylpiperazin-1-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (3-(4-Methylpiperazin-1-yl)phenyl)methanol. Adherence to these guidelines is critical for ensuring personal safety and proper disposal of hazardous materials.

Personal Protective Equipment (PPE)

Proper selection and consistent use of PPE are the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPERationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles must create a complete seal around the eyes. A face shield is necessary to protect against splashes.[1]
Hands Chemical Resistant Gloves (e.g., Nitrile)Provides protection against skin contact. Change gloves immediately if contaminated.
Body Long-sleeved Clothing / Lab CoatPrevents skin exposure. Must be fully buttoned with sleeves extending to the wrists.[1]
Respiratory Half Mask Respirator with appropriate filter (e.g., EN140 with EN filter)Required for large-scale operations, emergencies, or when adequate ventilation is not available.[1]

Operational Plan: Safe Handling Protocol

All manipulations involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Experimental Workflow for Safe Handling:

prep Preparation don_ppe Don Required PPE prep->don_ppe 1. Assemble equipment 2. Ensure fume hood is operational handling Chemical Handling don_ppe->handling As specified in the PPE table decon Decontamination handling->decon Work within fume hood disposal Follow disposal plan decon->disposal 1. Clean work surfaces 2. Remove and decontaminate PPE

Caption: Workflow for the safe handling of this compound.

Step-by-Step Procedure:

  • Preparation: Before starting any work, ensure that a certified chemical fume hood is operational. Assemble all necessary equipment and reagents.

  • Don PPE: Wear all personal protective equipment as specified in the table above.

  • Handling: Conduct all transfers and manipulations of the chemical inside the fume hood to minimize inhalation exposure. Avoid direct contact with skin and eyes.[1]

  • Decontamination: After handling, thoroughly clean all work surfaces. Carefully remove and decontaminate or dispose of PPE as appropriate.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. Do not eat, drink, or smoke in the work area.[1]

Disposal Plan

Waste containing this compound is classified as hazardous and must be disposed of according to institutional and local regulations.[1]

Waste Segregation and Collection:

Waste TypeCollection ContainerLabeling
Solid Waste Designated, sealed container for hazardous chemical waste."Hazardous Waste", "this compound", "Skin and Eye Corrosive"
Liquid Waste Designated, sealed container for hazardous chemical waste."Hazardous Waste", "this compound", "Skin and Eye Corrosive"
Contaminated PPE Dispose of as hazardous waste in a designated container."Hazardous Waste - Contaminated PPE"

Disposal Procedure:

  • Collect Waste: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be collected in the appropriate hazardous waste container.

  • Label Container: Clearly label the waste container with its contents and associated hazards.

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Spill Response Workflow:

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain and Absorb Spill ppe->contain Use inert absorbent material collect Collect and Package Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Step-by-step procedure for responding to a spill.

In the event of a spill, evacuate the immediate area and notify your supervisor and EHS. Only trained personnel with the appropriate PPE should attempt to clean up the spill. Use an inert absorbent material to contain the spill, then collect the material into a designated hazardous waste container. Decontaminate the area and dispose of all materials as hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.